molecular formula C13H9FO B1597597 3'-Fluorobiphenyl-2-carbaldehyde CAS No. 676348-32-6

3'-Fluorobiphenyl-2-carbaldehyde

Cat. No.: B1597597
CAS No.: 676348-32-6
M. Wt: 200.21 g/mol
InChI Key: QWVXKCNJWQODSR-UHFFFAOYSA-N
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Description

3'-Fluorobiphenyl-2-carbaldehyde is a useful research compound. Its molecular formula is C13H9FO and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-Fluorophenyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXKCNJWQODSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362743
Record name 2-(3-fluorophenyl)benzaldehyde
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-32-6
Record name 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
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Record name 2-(3-fluorophenyl)benzaldehyde
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Record name 676348-32-6
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Foundational & Exploratory

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde (CAS No. 676348-32-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a biphenyl core with a strategically placed fluorine atom and an aldehyde functional group, offers a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule, making this compound an attractive starting material for the synthesis of novel drug candidates.[1][2][3] The aldehyde group provides a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 676348-32-6[4][5][6]
Molecular Formula C₁₃H₉FO[4][5]
Molecular Weight 200.21 g/mol [4][5]
Appearance Solid (form may vary)[7]
Purity Typically ≥95%[5]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid or ester. In the case of this compound, the coupling occurs between a 2-formylphenyl boronic acid derivative and a 3-fluoro-substituted aryl halide, or vice versa.

The Suzuki-Miyaura coupling is favored in pharmaceutical manufacturing due to its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[10] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative, general protocol for the synthesis of fluorinated biphenyl compounds, which can be adapted for the specific synthesis of this compound.[4][11]

Materials:

  • 2-Formylphenylboronic acid

  • 1-Bromo-3-fluorobenzene (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent: 1,4-Dioxane and Water (typically in a 3:1 to 4:1 ratio)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a reaction vessel, add 2-formylphenylboronic acid (1.2 equivalents), 1-bromo-3-fluorobenzene (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst/ligand system (e.g., 3 mol% Pd(OAc)₂ and 6 mol% PPh₃).

  • Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to a temperature of 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Reactants Aryl Halide (e.g., 1-Bromo-3-fluorobenzene) + Arylboronic Acid (e.g., 2-Formylphenylboronic acid) Reaction_Setup Reaction Setup (Inert Atmosphere, Heat) Reactants->Reaction_Setup Catalyst_System Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃) + Base (e.g., K₂CO₃) Catalyst_System->Reaction_Setup Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Sources

An In-depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The fluorinated biphenyl scaffold is a privileged motif in modern chemistry, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] This guide focuses on a specific, yet intriguing member of this class: 3'-Fluorobiphenyl-2-carbaldehyde.

While direct experimental data for this compound is limited in publicly accessible literature, this document serves as an in-depth technical guide by leveraging established principles of organic chemistry and comparative data from closely related isomers. By examining its predicted properties, plausible synthetic routes, and potential applications, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.

The isomeric landscape of fluorobiphenyl carbaldehydes is rich, with congeners such as 2'-Fluorobiphenyl-3-carbaldehyde (CAS 676348-33-7) and 3'-Fluorobiphenyl-3-carbaldehyde (CAS 400750-09-6) being more commonly documented.[4][5] This guide will draw parallels to these and other related structures to build a comprehensive profile of the target molecule.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are derived from its constituent parts: a biphenyl core, a fluorine substituent on the 3'-position, and a carbaldehyde group at the 2-position.

Core Chemical Properties

A summary of the core physicochemical properties is presented below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on trends observed in related isomers.

PropertyValueSource/Justification
Molecular Formula C₁₃H₉FO(Calculated)
Molecular Weight 200.21 g/mol (Calculated)[4]
CAS Number Not Assigned(Literature Search)
Appearance Predicted: White to off-white solid(Analogy to related biphenyl aldehydes)
Melting Point Predicted: 60-80 °C(Analogy to isomers; steric hindrance from the ortho-aldehyde may affect crystal packing)
Boiling Point >250 °C(Estimated based on related aromatic aldehydes)
Solubility Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water.(General property of non-polar aromatic compounds)[6]
Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification of this compound. The following are predicted spectral features based on established principles.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton: A characteristic singlet is expected around δ 9.8-10.2 ppm. The ortho-position to the second phenyl ring may cause a slight downfield shift.

    • Aromatic Protons: A complex multiplet pattern is anticipated between δ 7.2-8.0 ppm. The protons on the formyl-bearing ring will show distinct splitting patterns influenced by the adjacent aldehyde and biphenyl linkage. The protons on the fluoro-substituted ring will exhibit coupling to the fluorine atom (H-F coupling).

  • ¹³C NMR (101 MHz, CDCl₃):

    • Carbonyl Carbon: A signal is expected in the range of δ 190-195 ppm.[7]

    • Aromatic Carbons: Multiple signals will appear between δ 115-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller two- and three-bond coupling constants.

  • ¹⁹F NMR:

    • A single resonance is expected, likely in the typical range for an aryl fluoride, which can be used as a sensitive probe for studying molecular interactions.[6]

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and versatile method for synthesizing this compound would involve a two-step process: a Suzuki-Miyaura cross-coupling followed by a directed formylation. This approach offers high convergence and functional group tolerance.[8][9]

Caption: Proposed synthetic routes to this compound.

Step-by-Step Protocol (Suzuki-Miyaura Coupling):

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

The alternative Vilsmeier-Haack formylation of 3-fluorobiphenyl is less regioselective and would likely yield a mixture of isomers, including the desired product and the 4-carbaldehyde isomer, necessitating careful separation.[10][11][12]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

  • Aldehyde Group: The aldehyde is a versatile handle for numerous transformations:

    • Oxidation: Can be readily oxidized to the corresponding 3'-fluorobiphenyl-2-carboxylic acid using reagents like potassium permanganate or Jones reagent.

    • Reduction: Can be reduced to 3'-fluorobiphenyl-2-yl)methanol with mild reducing agents such as sodium borohydride.

    • Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo addition reactions with various nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) to form secondary alcohols or cyanohydrins.

    • Reductive Amination: Can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Fluorine Substituent: The fluorine atom at the 3'-position exerts a moderate electron-withdrawing inductive effect, which can subtly influence the reactivity of the remote aldehyde group. Its primary role is often to block a potential site of metabolism or to engage in specific interactions within a biological target.[2]

  • Ortho-Substitution Effect: The placement of the carbaldehyde at the 2-position introduces significant steric hindrance around the biphenyl linkage.[13] This can restrict free rotation, potentially leading to atropisomerism if other bulky substituents are present. This steric crowding also influences the approach of nucleophiles to the aldehyde carbonyl.

Applications in Research and Drug Development

Fluorinated biphenyl aldehydes are valuable building blocks in medicinal chemistry and materials science.[1][6]

G A This compound B Synthesis of Bioactive Heterocycles (e.g., quinolines, pyrimidines) A->B C Probes for Chemical Biology A->C D Precursor for Novel Ligands A->D E Development of Anti-inflammatory or Anti-cancer Agents B->E

Caption: Potential applications of this compound.

  • Medicinal Chemistry Scaffold: The core structure is an attractive starting point for the synthesis of novel therapeutics. The aldehyde can be elaborated into a wide range of functional groups and heterocyclic systems known to possess biological activity. The fluorobiphenyl moiety is found in several approved drugs, where it often enhances metabolic stability and cell permeability.[14]

  • Chemical Probes: The compound can be used to synthesize covalent probes. The aldehyde can form Schiff bases (imines) with lysine residues in protein active sites, providing a mechanism for targeted covalent inhibition.[15]

  • Materials Science: Biphenyl derivatives are precursors to liquid crystals and microporous organic polymers. The functional handles on this molecule allow for its incorporation into larger, well-defined architectures.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for related aromatic aldehydes should be followed.

  • Hazard Classification: Likely classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a synthetically accessible and highly versatile chemical building block. While direct characterization data remains sparse, its chemical properties can be reliably predicted through the analysis of its isomers and constituent functional groups. Its unique combination of a reactive aldehyde, a metabolically robust fluorobiphenyl core, and sterically demanding ortho-substitution makes it a compound of significant interest for professionals in drug discovery, agrochemical synthesis, and materials science. The synthetic protocols and reactivity profiles detailed in this guide provide a foundational understanding for its future exploration and application.

References

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines.
  • Local Pharma Guide. CAS NO. 676348-33-7 | 2'-FLUOROBIPHENYL-3-CARBALDEHYDE. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Tetrahedron. 400750-09-6 | 3'-Fluorobiphenyl-3-carbaldehyde. Available at: [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
  • Guseinov, F. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate.
  • ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. Available at: [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
  • PubMed. (2019). Synthesis of ortho-Formylphenylphosphonic Acids as Covalent Probes of Active Site Lysines. Available at: [Link]

  • ResearchGate. (2016). (PDF)
  • Organic Syntheses. ortho-Formylation of phenols. Available at: [Link]

  • PubMed. (1997). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein.
  • Supporting Information. (n.d.).
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • ResearchGate. (2021). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances.
  • Google Patents. (2018). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.
  • PubChem. 2-Fluorobiphenyl | C12H9F | CID 67579. Available at: [Link]

Sources

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strategically Fluorinated Biaryl Scaffold

3'-Fluorobiphenyl-2-carbaldehyde stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its structure, a biphenyl core functionalized with a strategically placed fluorine atom and a reactive carbaldehyde group, presents a versatile scaffold for the synthesis of more complex molecular architectures. The incorporation of fluorine is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules[1]. The aldehyde functionality, in turn, serves as a crucial synthetic handle for a myriad of chemical transformations.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
InChIKey QWVXKCNJWQODSR-UHFFFAOYSA-N

The molecular structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a fluorine atom at the 3' position, and the other with a carbaldehyde group at the 2-position.

Caption: Molecular structure of this compound.

The dihedral angle between the two phenyl rings is a key structural parameter. In related fluorinated biphenyl compounds, this angle is influenced by the steric hindrance of the ortho-substituents. For this compound, the ortho-aldehyde group is expected to cause a significant twist between the rings to minimize steric clash.

Spectroscopic Characterization (Predicted)

The following sections detail the predicted spectroscopic signatures of this compound based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data are presented below.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The aldehydic proton should appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic region (7.0-8.5 ppm) will display a complex pattern of multiplets due to spin-spin coupling between the protons and with the fluorine atom. The protons on the aldehyde-bearing ring will be influenced by the electron-withdrawing and anisotropic effects of the carbonyl group, while the protons on the fluorinated ring will show characteristic couplings to the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum will be characterized by the presence of 12 aromatic carbon signals and one signal for the carbonyl carbon. The carbonyl carbon is expected to resonate in the range of 190-200 ppm. The carbon directly bonded to the fluorine atom (C-3') will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively[2][3].

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom. For aromatic fluorides, the chemical shift is typically observed between -100 and -130 ppm relative to CFCl₃[4]. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Predicted NMR Data Summary:

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants (J)
¹H 9.5 - 10.5s (CHO)
7.0 - 8.5m (Ar-H)
¹³C 190 - 200s (C=O)
110 - 165m (Ar-C, with C-F couplings)
¹⁹F -100 to -130m
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that are diagnostic of its functional groups.

Key Predicted IR Absorptions:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000Aromatic C-H StretchMedium
2830 - 2695Aldehyde C-H StretchMedium, often two bands
1710 - 1685C=O Stretch (Aromatic Aldehyde)Strong
1600 - 1450Aromatic C=C StretchMedium to Strong
1250 - 1100C-F StretchStrong

The strong carbonyl (C=O) stretching absorption is a particularly prominent feature in the IR spectrum of aldehydes[5]. The C-F stretching vibration also typically gives rise to a strong absorption band.

Mass Spectrometry (MS)

Under electron ionization (EI) mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺) at m/z 200. The fragmentation pattern will likely involve the loss of key functional groups.

Predicted Mass Spectrometry Fragmentation:

m/zFragmentDescription
200[C₁₃H₉FO]⁺Molecular Ion (M⁺)
199[C₁₃H₈FO]⁺[M-H]⁺
171[C₁₂H₈F]⁺[M-CHO]⁺
152[C₁₂H₈]⁺[M-CHO-F]⁺ (Biphenylene radical cation)

The initial loss of a hydrogen radical or the formyl radical (CHO) are common fragmentation pathways for aromatic aldehydes[6]. Subsequent fragmentation may involve the loss of the fluorine atom.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction

The most versatile and widely employed method for the synthesis of biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[7][8][9]. This reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a logical approach involves the coupling of (3-fluorophenyl)boronic acid with 2-bromobenzaldehyde.

Suzuki_Coupling reactant1 2-Bromobenzaldehyde conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reactant1->conditions reactant2 (3-Fluorophenyl)boronic acid reactant2->conditions product This compound conditions->product

Sources

3'-Fluorobiphenyl-2-carbaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, field-proven protocols, and comparative data to inform synthetic strategy. The core focus is on the Suzuki-Miyaura cross-coupling reaction, with additional discussion on alternative strategies such as directed ortho-formylation.

Introduction and Strategic Overview

This compound is a substituted biaryl aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the ortho-aldehyde group serves as a versatile handle for subsequent chemical transformations.

The synthesis of this molecule presents a classic challenge in organic chemistry: the regioselective formation of a carbon-carbon bond between two distinct aromatic rings, one of which bears an electron-withdrawing fluorine and the other an ortho-directing and potentially reactive aldehyde. This guide will dissect the most robust and widely adopted strategy for this transformation—the Palladium-catalyzed Suzuki-Miyaura cross-coupling—and explore other potential, albeit more challenging, methodologies.

Primary Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl systems due to its high functional group tolerance, excellent yields, and generally mild reaction conditions.[1] The core of this reaction is the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[2]

For the synthesis of this compound, two primary disconnection approaches are logical:

  • Route A: Coupling of (2-formylphenyl)boronic acid with a 3-fluoroaryl halide (e.g., 1-bromo-3-fluorobenzene).

  • Route B: Coupling of a 2-halobenzaldehyde (e.g., 2-bromobenzaldehyde) with (3-fluorophenyl)boronic acid.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. Route B is frequently preferred due to the stability and accessibility of 2-bromobenzaldehyde and (3-fluorophenyl)boronic acid.

cluster_product Product A1 2-formylphenyl-boronic acid A_plus + A1->A_plus A2 1-bromo-3-fluorobenzene P This compound A2->P A_plus->A2 B1 2-bromobenzaldehyde B_plus + B1->B_plus B2 3-fluorophenyl-boronic acid B2->P B_plus->B2

Caption: Retrosynthetic analysis for this compound.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle involving a palladium catalyst.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 2-bromobenzaldehyde), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: A base activates the organoboron compound, forming a borate species that transfers its aryl group (e.g., 3-fluorophenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(Ar')L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Biphenyl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)₂ (Arylboronic Acid) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol describes the synthesis via Route B, which is a common and reliable approach.

Materials:

  • 2-Bromobenzaldehyde

  • (3-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid or oil.

Data Summary and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. While Pd(PPh₃)₄ is a workhorse, other catalysts and ligands can offer improved yields, especially for challenging substrates.

ParameterCommon Reagents/ConditionsRationale & Field Insights
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is robust for general use. For more challenging couplings, catalysts with specialized ligands like dppf can prevent catalyst deactivation and improve yields.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃A base is crucial for the transmetalation step.[1] K₃PO₄ is often effective for boronic acids, while carbonates are a good general choice.[4]
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, DMFA mixture including water is common to help dissolve the inorganic base. Dioxane is a frequent choice for higher temperatures.[5] All solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Temperature 65 - 110 °CHigher temperatures generally increase the reaction rate, particularly the oxidative addition step.[4][6]

Alternative Pathway: Directed Ortho-Metalation & Formylation

An alternative, though conceptually more complex, approach involves the formylation of a pre-formed 3-fluorobiphenyl scaffold. This strategy relies on directed ortho-metalation (DoM), where a directing group on an aromatic ring guides a strong organolithium base to deprotonate the adjacent ortho-position.[7]

In the case of 3-fluorobiphenyl, there is no potent directing group on the non-fluorinated ring to guide lithiation specifically to the C2 position. Therefore, this is not a direct or efficient strategy starting from 3-fluorobiphenyl itself. A theoretical multi-step pathway would involve starting with a precursor bearing a directing group (DG), performing the ortho-formylation, and then executing the biphenyl coupling.

A more direct, albeit speculative, approach for formylation is illustrated below.

cluster_reactants cluster_product R1 3-Fluorobiphenyl R_plus + R1->R_plus R2 1. s-BuLi, TMEDA 2. DMF P This compound R2->P Ortho-formylation (low regioselectivity expected) R_plus->R2

Caption: Conceptual ortho-formylation of 3-fluorobiphenyl.

Mechanistic Considerations and Challenges
  • Regioselectivity: The primary challenge is achieving selective deprotonation at the C2 position. Without a strong directing group, the organolithium base could react at other positions on either ring, leading to a mixture of products.

  • Harsh Conditions: The use of strong organolithium bases requires strictly anhydrous conditions and low temperatures (-78 °C) to prevent side reactions.

  • Formylating Agent: The lithiated intermediate is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Given these challenges, the Suzuki-Miyaura cross-coupling remains the superior and more practical strategy for the synthesis of this compound, offering high yields and excellent regiocontrol.

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction is the most efficient, reliable, and scalable pathway. By coupling either (3-fluorophenyl)boronic acid with 2-bromobenzaldehyde or (2-formylphenyl)boronic acid with 1-bromo-3-fluorobenzene, researchers can achieve high yields under relatively mild conditions. Careful selection of the palladium catalyst, base, and solvent system is critical for optimizing the reaction outcome. While alternative methods like directed ortho-formylation are mechanistically possible, they present significant regioselectivity challenges that render them less practical for this specific target molecule. This guide recommends the Suzuki-Miyaura approach as the industry-standard method for producing this valuable chemical intermediate.

References

  • Title: Process for the preparation of biphenyl derivatives Source: Google Patents URL
  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: NIH URL
  • Title: Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes Source: Synlett URL
  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL
  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: wwjmrd URL
  • Title: Method for producing substituted biphenyls Source: Google Patents URL
  • Title: (PDF)
  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: PubMed Central URL
  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Title: ortho-Formylation of phenols Source: Organic Syntheses Procedure URL
  • Title: ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde Source: ResearchGate URL
  • Title: Tandem Reactions: Synthesis of Substituted Benzaldehydes Source: Tandem Reactions: Synthesis of Substituted Benzaldehydes URL

Sources

Spectroscopic Characterization of 3'-Fluorobiphenyl-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Fluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural complexity, arising from the biphenyl backbone, the aldehyde functionality, and the fluorine substituent, necessitates a comprehensive spectroscopic analysis for unambiguous identification and quality control. This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment. While experimental data for this specific molecule is not widely published, this guide will present a detailed predicted analysis based on established principles of spectroscopy and data from analogous compounds.

The molecular structure and numbering scheme for this compound (CAS 676348-32-6) are presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

graph 3_Fluorobiphenyl_2_carbaldehyde { layout=neato; node [shape=plaintext]; edge [style=solid];

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

C1_prime [label="C1'", pos="0,3!"]; C2_prime [label="C2'", pos="-1.3,3.75!"]; C3_prime [label="C3'", pos="-1.3,5.25!"]; C4_prime [label="C4'", pos="0,6!"]; C5_prime [label="C5'", pos="1.3,5.25!"]; C6_prime [label="C6'", pos="1.3,3.75!"];

C_CHO [label="C", pos="2.6,0.75!"]; H_CHO [label="H", pos="3.2,1.25!"]; O_CHO [label="O", pos="3.2,0.25!"];

F3_prime [label="F", pos="-2.6,5.25!"];

H3 [label="H3", pos="-2.2,-0.75!"]; H4 [label="H4", pos="0,-2.4!"]; H5 [label="H5", pos="2.2,-0.75!"]; H6 [label="H6", pos="2.2,0.75!"];

H2_prime [label="H2'", pos="-2.2,3.75!"]; H4_prime [label="H4'", pos="0,6.9!"]; H5_prime [label="H5'", pos="2.2,5.25!"]; H6_prime [label="H6'", pos="2.2,3.75!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C1_prime; C6 -- C_CHO; C_CHO -- H_CHO [style=dashed]; C_CHO -- O_CHO [style=double];

C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime; C3_prime -- F3_prime;

C3 -- H3 [style=dashed]; C4 -- H4 [style=dashed]; C5 -- H5 [style=dashed]; C2 -- H6 [style=dashed, label="H2"];

C2_prime -- H2_prime [style=dashed]; C4_prime -- H4_prime [style=dashed]; C5_prime -- H5_prime [style=dashed]; C6_prime -- H6_prime [style=dashed];

}

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic and aldehyde regions. The aldehyde proton will be the most downfield signal due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.0s-H (aldehyde)
~8.0d~8H-6
~7.7t~8H-4
~7.6t~8H-5
~7.5d~8H-3
~7.4td~8, ~6H-5'
~7.2ddd~8, ~2, ~1H-6'
~7.1ddd~8, ~2, ~1H-4'
~7.0ddd~8, ~2, ~1H-2'

Interpretation:

  • Aldehyde Proton: The singlet at approximately 10.0 ppm is characteristic of an aldehyde proton.

  • Aromatic Protons (unsubstituted ring): The protons on the phenyl ring bearing the aldehyde (H-3, H-4, H-5, and H-6) are expected to be in the range of 7.5-8.0 ppm. The ortho-proton to the aldehyde (H-6) will likely be the most downfield of this group.

  • Aromatic Protons (fluorinated ring): The protons on the 3-fluorophenyl ring will show more complex splitting due to coupling with the fluorine atom. The proton meta to the fluorine (H-5') will appear as a triplet of doublets, while the other protons will show complex multiplets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and will exhibit C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
~192-C=O
~163d, ¹JCF ≈ 245C-3'
~145-C-1
~142d, ³JCF ≈ 8C-1'
~135-C-2
~134-C-4
~131d, ³JCF ≈ 8C-5'
~130-C-6
~129-C-5
~128-C-3
~124d, ⁴JCF ≈ 3C-2'
~117d, ²JCF ≈ 21C-4'
~115d, ²JCF ≈ 21C-6'

Interpretation:

  • Carbonyl Carbon: The signal around 192 ppm is characteristic of an aldehyde carbonyl carbon.

  • Fluorinated Carbon: The carbon directly attached to the fluorine (C-3') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 245 Hz.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-145 ppm. Carbons that are two or three bonds away from the fluorine will also show smaller C-F couplings.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2] For this compound, a single signal is expected for the fluorine atom.

Table 3: Predicted ¹⁹F NMR Data for this compound

Chemical Shift (δ, ppm)Multiplicity
~ -113Multiplet

Interpretation:

  • The chemical shift of the fluorine atom is expected to be in the typical range for an aryl fluoride.[3] The signal will be a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the aromatic rings, and the C-F bond.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~800-700StrongAromatic C-H bend (out-of-plane)

Interpretation:

  • Aldehyde Group: The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. The two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of the aldehyde, often appearing as a Fermi doublet.

  • Aromatic Rings: The bands in the 1600-1480 cm⁻¹ region are due to C=C stretching vibrations within the aromatic rings. The C-H out-of-plane bending vibrations in the 800-700 cm⁻¹ region can give information about the substitution pattern of the rings.

  • C-F Bond: A strong absorption band around 1250 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
200[M]⁺ (Molecular ion)
199[M-H]⁺
171[M-CHO]⁺
152[M-CHO-F]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak ([M]⁺) at m/z 200 corresponds to the molecular weight of the compound (C₁₃H₉FO).

  • Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺). Further fragmentation could involve the loss of the fluorine atom.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • ¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A fluorine-containing reference standard may be used.

graph NMR_Workflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="Sample Preparation\n(Dissolve in CDCl3)"]; B [label="¹H NMR Acquisition\n(400 MHz)"]; C [label="¹³C NMR Acquisition\n(Proton Decoupled)"]; D [label="¹⁹F NMR Acquisition"]; E [label="Data Processing & Analysis"];

A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; }

Figure 2: General workflow for NMR analysis.
IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile for this compound. The predicted data presented in this guide, based on established spectroscopic principles and analysis of similar compounds, offers a robust framework for the identification and characterization of this molecule. The aldehyde functionality is clearly identifiable by its characteristic signals in all three techniques. The presence and position of the fluorine atom are definitively established by ¹⁹F NMR and the characteristic C-F couplings and IR absorption. The overall biphenyl structure is confirmed by the aromatic signals in the NMR spectra and the molecular ion in the mass spectrum. This multi-faceted approach ensures a high level of confidence in the structural elucidation for researchers in drug development and materials science.

References

  • National Center for Biotechnology Information. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." PubChem. [Link]

  • Supporting Information for various organic reactions. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Tetrahedron. 3'-Fluorobiphenyl-3-carbaldehyde. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • National Center for Biotechnology Information. "2-Fluorobiphenyl." PubChem. [Link]

  • National Center for Biotechnology Information. "3-Fluorobiphenyl." PubChem. [Link]

  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • NIST. Benzaldehyde, 3-fluoro-. [Link]

  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. [Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]

  • National Center for Biotechnology Information. "4-Fluorobiphenyl." PubChem. [Link]

  • NIST. Benzofuran-2-carboxaldehyde. [Link]

  • NIST. 2-Propenal, 3-phenyl-. [Link]

Sources

An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Reactivity and Stability for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3'-Fluorobiphenyl-2-carbaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced behavior of this molecule, offering insights into its synthesis, reactivity profile, and stability characteristics to empower its effective utilization in the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Biphenyls

Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The combination of these two features in this compound creates a versatile platform for the synthesis of novel therapeutic agents.

This guide will explore the synthesis of this key intermediate, detail its reactivity in common organic transformations, and provide a thorough analysis of its stability under various conditions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two phenyl rings.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Suzuki_Miyaura_Coupling A 2-Bromobenzaldehyde Product This compound A->Product B 3-Fluorophenylboronic acid B->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product

Caption: General scheme for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.

Materials:

  • 2-Bromobenzaldehyde

  • 3-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (e.g., 0.05 eq. of Pd(PPh3)4).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3'-Fluorobiphenyl-2-carboxylic acid, a valuable intermediate for amide bond formation and other derivatizations.

Diagram of Oxidation Reaction:

Oxidation Aldehyde This compound CarboxylicAcid 3'-Fluorobiphenyl-2-carboxylic acid Aldehyde->CarboxylicAcid Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, Jones Reagent) Oxidant->CarboxylicAcid

Caption: Oxidation of this compound to the corresponding carboxylic acid.

Typical Oxidizing Agents:

  • Potassium permanganate (KMnO₄)

  • Jones reagent (CrO₃ in sulfuric acid/acetone)

  • Tollens' reagent ([Ag(NH₃)₂]⁺)[2]

  • Fehling's solution (Cu²⁺ in tartrate solution)[2]

Reduction to Alcohol

Reduction of the aldehyde group yields 3'-Fluorobiphenyl-2-methanol, a primary alcohol that can be used in etherification, esterification, or as a nucleophile in various reactions.

Diagram of Reduction Reaction:

Reduction Aldehyde This compound Alcohol (3'-Fluorobiphenyl-2-yl)methanol Aldehyde->Alcohol Reduction Reductant Reducing Agent (e.g., NaBH4) Reductant->Alcohol

Caption: Reduction of this compound to the corresponding primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute aqueous acid (for workup, e.g., 1M HCl)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of dilute aqueous acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified if necessary.[4]

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for the introduction of a variety of substituents and the construction of more complex molecular scaffolds.[5][6][7]

Diagram of the Wittig Reaction:

Wittig_Reaction Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Ylide Phosphonium Ylide (R-CH=PPh3) Ylide->Alkene Byproduct Triphenylphosphine oxide Alkene->Byproduct forms

Caption: General scheme of the Wittig reaction with this compound.

Experimental Protocol: Wittig Olefination

This protocol outlines a general procedure for the Wittig reaction. The choice of phosphonium ylide will determine the structure of the resulting alkene.[8][9]

Materials:

  • This compound

  • Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

Procedure:

  • In a flame-dried, inert gas-filled flask, suspend the phosphonium salt (1.1 eq.) in the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Slowly add the strong base to generate the ylide (a color change is often observed).

  • Stir the ylide solution for 30-60 minutes.

  • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by column chromatography to isolate the desired alkene.

Stability Profile

Understanding the stability of this compound is crucial for its proper handling, storage, and use in multi-step syntheses.

Thermal Stability

Based on data for similar fluorinated aromatic compounds, this compound is expected to be thermally stable under normal laboratory conditions.[10] However, prolonged exposure to high temperatures may lead to decomposition.[11][12][13] It is recommended to store the compound in a cool, dry place.

Photostability

Aromatic aldehydes can be susceptible to photodegradation.[14] The presence of the fluorine atom and the biphenyl system may influence the photostability. It is advisable to store the compound in amber vials or protected from light to prevent potential degradation. Studies on similar fluorinated pharmaceuticals have shown that aryl-F moieties can be labile under photolytic conditions.[15][16]

Stability to pH

The aldehyde functional group is generally stable under neutral conditions. However, it can undergo reactions under strongly acidic or basic conditions.

  • Acidic Conditions: Strong acids can catalyze acetal formation in the presence of alcohols.

  • Basic Conditions: Strong bases can promote Cannizzaro reactions (disproportionation to the corresponding alcohol and carboxylic acid) if no α-hydrogens are present, which is the case for this aromatic aldehyde. Aldol-type reactions are not possible.

It is recommended to avoid prolonged exposure to strong acids and bases.

Spectroscopic Data (Predicted)

Table 1: Predicted Spectroscopic Data

Spectroscopic TechniqueKey Predicted Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. Aldehyde proton as a singlet around 9.9-10.1 ppm.
¹³C NMR Carbonyl carbon resonance around 190-193 ppm. Aromatic carbons in the range of 115-150 ppm. Carbon attached to fluorine will show a large ¹JC-F coupling.
¹⁹F NMR A single resonance for the fluorine atom, with coupling to nearby protons.
FT-IR Strong C=O stretching vibration for the aldehyde at approximately 1690-1710 cm⁻¹. C-F stretching vibration around 1100-1250 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Handling and Safety

This compound should be handled in a well-ventilated area, preferably in a fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry for the synthesis of a wide range of biologically active molecules.[2][22][23][24][25][26] The aldehyde functionality serves as a key handle for introducing pharmacophoric groups and for constructing more complex heterocyclic systems. The fluorinated biphenyl moiety can enhance the pharmacological profile of the final compounds.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis and drug discovery. Its synthesis via Suzuki-Miyaura coupling is well-established, and its aldehyde functionality allows for a wide array of chemical transformations. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective and safe use in the laboratory. By leveraging the unique properties imparted by the fluorine atom and the biphenyl scaffold, researchers can continue to develop novel and improved therapeutic agents.

References

  • An Active Catalytic System for Suzuki-Miyaura Cross-Coupling Reactions Using Low Level of Palladium Loadings - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (n.d.). Environmental Toxicology and Chemistry. Oxford Academic.
  • Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.).
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  • Thermal decomposition of the prepared compounds. (n.d.).
  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis.
  • 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Downloaded 2025-12-30 22:03:08 The UCD community has made this article openly available. Please share how this access benefits you. (n.d.).
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PubMed Central.
  • 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Addition of NaBH4 to aldehydes to give primary alcohols. (n.d.). Master Organic Chemistry.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.).
  • 2-(3-Fluorophenyl)
  • CN101973869A - Method for synthesis of flurbiprofen. (n.d.).
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. (2017). International Journal of Pharmaceutical Sciences and Research.
  • Biodegradation of fluorinated compounds widely used in agro-industrial applic
  • Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PubMed Central.
  • Carbonyl Reduction: NaBH4, Mechanism & Procedure. (n.d.). Studylib.
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023). PubMed.
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  • 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
  • Fluorinated aromatics as sensitizers for photo-splitting of w
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • 1H and 13C NMR assignments of all three isomeric o-fluoronaphthaldehydes and three o-fluorophenanthrene aldehydes. (2010). PubMed.
  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite M
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.).
  • 4′-Fluorobiphenyl-3-carboxaldehyde AldrichCPR 164334-74-1. (n.d.). Sigma-Aldrich.
  • Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.
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A Comprehensive Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development engaged with 3'-Fluorobiphenyl-2-carbaldehyde. This document provides a comprehensive overview of its commercial availability, synthesis, applications, and safety considerations, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Fluorinated Biphenyls in Modern Chemistry

This compound, systematically named 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, is a fluorinated aromatic aldehyde. Its structure, featuring a biphenyl backbone with a fluorine substituent and a formyl group, makes it a valuable building block in organic synthesis. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] This "fluorine effect" is a cornerstone of modern medicinal chemistry, and compounds like this compound are instrumental in the synthesis of novel therapeutic agents and advanced materials.[4][5] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.

Commercial Sourcing: A Landscape of Suppliers

The reliable procurement of high-purity starting materials is paramount for reproducible research and development. This compound, identified by CAS Number 676348-33-7 , is available from a range of specialized chemical suppliers. The following table provides a comparative overview of commercial sources for this compound and its isomers, which are often used in similar applications. It is crucial to verify the specific isomer and its purity upon procurement.

SupplierProduct NameCAS NumberPurityAdditional Notes
Amadis Chemical 2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde676348-33-799%Research quantities available.[6]
AOBChem 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde676348-33-795%Available in various pack sizes.[7]
BLDpharm 3'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde676348-32-6-An isomer of the target compound.[8]
Alchimica 3'-FLUOROBIPHENYL-3-CARBALDEHYDE400750-09-6-An isomer of the target compound.[9]
Chem-Impex 2-(4-Fluorophenyl)benzaldehyde192863-46-0≥ 95%Isomer; valuable for comparative studies.[10]
Apollo Scientific 3'-Fluoro-[1,1'-biphenyl]-4-carboxaldehyde400750-63-2-Isomer with the formyl group at the 4-position.[11]
Sigma-Aldrich 4′-Fluorobiphenyl-3-carboxaldehyde164334-74-1-Isomer available under the AldrichCPR brand.[12]
CP Lab Safety 4'-Fluorobiphenyl-3-carboxaldehyde164334-74-1min 95%Marketed as a protein degrader building block.[13]
Fisher Scientific 4'-Fluorobiphenyl-2-carboxaldehyde192863-46-0-Isomer with the fluorine at the 4'-position.[14]

Synthesis Protocol: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a robust and widely adopted method for this purpose.[15][16] The synthesis of this compound can be reliably performed by coupling 2-bromobenzaldehyde with 3-fluorophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (usually within 2-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Key Applications in Research and Development

Fluorinated biphenyls are privileged structures in medicinal chemistry due to their favorable pharmacological properties.[17] While specific applications of this compound are often proprietary or part of ongoing research, its utility can be inferred from the broader applications of related compounds.

  • Scaffold for Bioactive Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities. The fluorobiphenyl moiety can be found in various drug candidates and approved drugs, where it often contributes to improved metabolic stability and target engagement.[18]

  • Probes for Chemical Biology: The aldehyde group can be used to attach fluorescent tags or other reporter groups, making it a useful tool for developing chemical probes to study biological processes.[19]

  • Advanced Materials: The rigid, aromatic structure of the biphenyl core, combined with the electronic properties imparted by the fluorine atom, makes this class of compounds interesting for applications in materials science, such as the development of liquid crystals and organic light-emitting diodes (OLEDs).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers. The following information is based on safety data sheets for structurally related compounds and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11][20]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[20]

    • Use only outdoors or in a well-ventilated area.[11]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[20]

    • In case of contact with skin, wash with plenty of soap and water.[14]

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of organic compounds. Its commercial availability from several suppliers, coupled with a reliable synthetic route via the Suzuki-Miyaura coupling, makes it an accessible starting material for researchers in drug discovery and materials science. The strategic incorporation of the fluorobiphenyl moiety can lead to the development of novel molecules with enhanced properties, underscoring the importance of this compound in advancing chemical and pharmaceutical research.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • Bègue, J.-P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry, 127(8), 992-1012.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
  • AobChem. 3-(3-Fluorobenzyl)-4-((3-Fluorobenzyl)Oxy)Benzaldehyde. Available at: [Link]

  • AOBChem. 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde. Available at: [Link]

  • Alchimica. 3'-FLUOROBIPHENYL-3-CARBALDEHYDE (1 x 500 mg). Available at: [Link]

  • Berger, R., & Welch, J. T. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6386–6412. Available at: [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855–864. Available at: [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(4).
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Wang, Y., et al. (2021). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O/EtOH at room temperature in air. Scientific Reports, 11(1), 1-10.
  • AOBChem. 2'-Amino-3'-chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde. Available at: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Rashid, N., et al. (2018).
  • MDPI. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • CP Lab Safety. 4'-Fluorobiphenyl-3-carboxaldehyde, min 95%, 1 gram. Available at: [Link]

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of logs and pharmaceuticals.

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3'-Fluorobiphenyl-2-carbaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Synthesis, Characterization, and Potential Applications

Abstract

This compound is a synthetically valuable molecule that belongs to the class of fluorinated biaryl aldehydes. This structural motif is of significant interest to researchers in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine atom and the versatile reactivity of the aldehyde functional group. The strategic placement of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules. This guide provides a comprehensive technical overview, proposing a robust synthetic strategy via the Suzuki-Miyaura cross-coupling reaction, outlining detailed methods for its spectroscopic characterization, and exploring its potential reactivity and applications as a key building block in the development of novel therapeutics and functional materials.

Introduction: The Role of Fluorinated Biphenyls in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its semi-rigid nature allows it to present appended functional groups in a defined spatial orientation, facilitating precise interactions with biological targets. The introduction of a fluorine atom onto this scaffold is a widely employed strategy in drug design to modulate a molecule's properties.

Key Influences of Fluorine Substitution:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine substitution can significantly alter a molecule's lipophilicity (logP), which in turn affects its solubility, cell membrane permeability, and pharmacokinetic profile[1].

  • Binding Affinity: The high electronegativity of fluorine allows it to participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions with protein targets, potentially enhancing binding affinity and potency[2].

  • Conformational Control: The presence of a fluorine atom can influence the torsional angle between the two phenyl rings of the biphenyl system, locking the molecule into a more biologically active conformation.

The aldehyde group on the 2-position of the biphenyl serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. This combination of a fluorinated biphenyl core and a reactive aldehyde makes this compound a highly valuable, yet underexplored, building block for chemical synthesis.

Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

While specific literature on the synthesis of this compound is sparse, the most logical and industrially scalable approach is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is the gold standard for constructing C-C bonds between aryl groups due to its functional group tolerance, high yields, and relatively mild reaction conditions[3][4][5].

Retrosynthetic Analysis

The primary disconnection is the C-C bond between the two aromatic rings. This leads to two commercially available or readily accessible starting materials: a boronic acid (or ester) derivative and an aryl halide.

G cluster_reactants Precursors Target This compound Disconnect Suzuki Disconnection (C-C Bond Formation) Target->Disconnect ReactantA (2-Formylphenyl)boronic acid Disconnect->ReactantA ReactantB 1-Bromo-3-fluorobenzene Disconnect->ReactantB

Caption: Retrosynthesis of the target molecule via a Suzuki disconnection.

The Catalytic Cycle and Rationale

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar²-B(OR)₂ + Base PdII_Both Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1-Bromo-3-fluorobenzene). This is often the rate-limiting step.

  • Transmetalation: The boronic acid derivative, activated by a base, transfers its aryl group to the palladium center, displacing the halide. The base (e.g., potassium carbonate) is crucial for activating the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be necessary.

Materials:

  • (2-Formylphenyl)boronic acid

  • 1-Bromo-3-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Formylphenyl)boronic acid (1.0 eq), 1-Bromo-3-fluorobenzene (1.1 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment, which is critical to prevent catalyst degradation.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of anhydrous 1,4-Dioxane and water. Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid or oil.

Synthesis Parameters
ParameterProposed Value / ReagentRationale
Aryl Halide 1-Bromo-3-fluorobenzeneAryl bromides offer a good balance of reactivity and stability.
Boronic Acid (2-Formylphenyl)boronic acidThe complementary coupling partner.
Catalyst Pd(PPh₃)₄A common, effective, and commercially available Pd(0) catalyst.
Catalyst Loading 2 - 5 mol%Sufficient to ensure efficient catalysis without excessive cost.
Base K₂CO₃ or K₃PO₄Strong enough to activate the boronic acid for transmetalation.
Solvent Dioxane/Water or Toluene/Ethanol/WaterAqueous mixtures often accelerate the reaction and aid in dissolving the base.
Temperature 90 - 110 °CProvides sufficient thermal energy to overcome the activation barrier, especially for the oxidative addition step.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValueSource
Molecular Formula C₁₃H₉FO-
Molecular Weight 200.21 g/mol [6][7]
Appearance Predicted: White to off-white solidBased on similar biphenyl aldehydes[7][8]
CAS Number Not explicitly found, isomers exist[6][9][10]
Spectroscopic Analysis
  • ¹H NMR: The spectrum will be complex due to spin-spin coupling. Key expected signals include:

    • A singlet or sharp peak for the aldehyde proton (-CHO) around 9.8-10.2 ppm.

    • A series of multiplets in the aromatic region (7.0-8.2 ppm). The protons on the fluorinated ring will show additional coupling to the ¹⁹F nucleus (²JHF, ³JHF, ⁴JHF).

  • ¹³C NMR:

    • A downfield signal for the aldehyde carbon (~190 ppm).

    • Multiple aromatic carbon signals between 110-165 ppm. The carbons on the fluorinated ring will appear as doublets due to coupling with ¹⁹F. The carbon directly attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.

  • ¹⁹F NMR: This is a crucial experiment for confirming the structure. A single resonance is expected, and its chemical shift will be characteristic of an aryl fluoride. ¹⁹F NMR is often used to monitor reaction completion and purity[11][12].

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 200.21).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1690-1715 cm⁻¹ is expected, which is characteristic of the C=O stretching vibration of an aromatic aldehyde.

Reactivity and Potential Applications

The aldehyde functionality is a gateway to a vast number of derivatives, making this compound a powerful intermediate.

Key Transformations

G Start This compound Oxidation Oxidation (e.g., KMnO₄, PCC) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Start->ReductiveAmination Condensation Condensation (R-NH₂) Start->Condensation Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Acid Carboxylic Acid Alcohol Primary Alcohol Amine Amine Imine Imine / Schiff Base Alkene Alkene Oxidation->Acid Reduction->Alcohol ReductiveAmination->Amine Condensation->Imine Wittig->Alkene

Caption: Potential derivatization pathways for this compound.

Applications in Drug Discovery and Materials Science
  • Medicinal Chemistry: This molecule can serve as a precursor for synthesizing analogues of known drugs or entirely new chemical entities. For example, the 2-(fluorobiphenyl) moiety is the core of Flurbiprofen , a non-steroidal anti-inflammatory drug (NSAID)[13][14][15]. By transforming the aldehyde into a propanoic acid group or other bioisosteres, novel anti-inflammatory agents could be developed[13]. The unique 3'-fluoro substitution provides a new vector for exploring structure-activity relationships (SAR) compared to existing compounds.

  • Heterocyclic Synthesis: The aldehyde can be used in condensation reactions to construct various heterocyclic rings (e.g., quinolines, pyrimidines), which are prevalent in pharmaceuticals[16][17].

  • Materials Science: Fluorinated biphenyls are key components in liquid crystal displays (LCDs)[3]. The specific substitution pattern of this molecule could be exploited to synthesize novel liquid crystalline materials with unique properties. It can also be used to create microporous organic polymers for applications in gas separation and storage[15].

Conclusion

This compound represents a promising yet underutilized building block in synthetic chemistry. Its rational synthesis can be confidently approached using the well-established Suzuki-Miyaura cross-coupling reaction. Standard spectroscopic techniques, particularly ¹⁹F NMR, are sufficient for its unambiguous characterization. The true value of this molecule lies in the synthetic versatility of its aldehyde group, which opens the door to a wide range of derivatives. For researchers in drug discovery, it offers a novel scaffold to explore new chemical space and develop next-generation therapeutics. For materials scientists, it provides a unique building block for the design of advanced functional materials. This guide serves as a foundational resource to enable and accelerate research involving this valuable compound.

References

  • Al-Masoudi, W. A. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Shah, P., & Westwell, A. D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde. Tetrahedron. [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. PubChem. [Link]

  • Akhtar, T., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • Hassan, A., & El-Shishtawy, R. M. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ChemistrySelect. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. pharmachems.com. [Link]

  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Ladole, P., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Maehara, Y., et al. (2023). Lineage of drug discovery research on fluorinated pyrimidines: chronicle of the achievements accomplished by Professor Setsuro Fujii. International Journal of Clinical Oncology. [Link]

  • Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

  • Nishida, T., & Takeda, K. (2018). Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. MDPI. [Link]

  • ResearchGate. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]

  • Matuszewski, B. K., & Givens, R. S. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. Journal of Chromatography. [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Pharmaceutical and Medicinal Chemistry. NADLE. [Link]

  • Local Pharma Guide. (n.d.). 2'-FLUOROBIPHENYL-3-CARBALDEHYDE. Local Pharma Guide. [Link]

  • Wade, K. E., Troke, J. A., & Macdonald, C. M. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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An In-Depth Technical Guide to 3'-Fluorobiphenyl-2-carbaldehyde: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold is a privileged structure, forming the core of numerous functional molecules. The strategic introduction of fluorine atoms onto this scaffold has become a cornerstone of molecular design, profoundly influencing a compound's physicochemical and biological properties. 3'-Fluorobiphenyl-2-carbaldehyde is a prime exemplar of this molecular class, serving not as an end product itself, but as a highly versatile intermediate for constructing more complex, high-value molecules.

The presence of a fluorine atom, the most electronegative element, imparts unique characteristics. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[1][2][3] The aldehyde group, in turn, is a reactive handle, ready for a multitude of chemical transformations. This guide provides an in-depth exploration of the history, synthesis, and application of this compound, tailored for researchers and professionals in drug development and organic synthesis.

Historical Context & Discovery Trajectory

The "discovery" of this compound is not a singular event but rather an outcome of the convergent evolution of two major fields in organic chemistry: the rise of organofluorine chemistry and the development of powerful cross-coupling reactions.

Historically, the synthesis of biaryl compounds was challenging, often requiring harsh conditions and offering low yields, as seen with methods like the Ullmann reaction.[4] The landscape dramatically changed with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, first reported in 1981, provided a remarkably mild, efficient, and functionally tolerant method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[4] This breakthrough made previously inaccessible molecules, including asymmetrically substituted biphenyls like this compound, readily synthesizable.

Concurrently, the deliberate use of fluorine in pharmaceuticals, which began in the mid-20th century, grew into a sophisticated strategy.[2] Researchers recognized that replacing a hydrogen atom with fluorine could dramatically improve a drug candidate's profile, enhancing its metabolic stability and pharmacokinetic properties.[1] This spurred demand for a diverse toolkit of fluorinated building blocks, leading to the synthesis and commercial availability of a wide array of compounds like this compound. Thus, its history is intrinsically linked to the enabling power of modern synthetic methods that allow chemists to design and build molecules with atomic precision.

Synthesis and Mechanistic Insights

The premier method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers high yields, mild conditions, and exceptional tolerance for various functional groups, including the sensitive aldehyde moiety.

Core Reaction: Suzuki-Miyaura Cross-Coupling

The reaction couples an aryl halide (2-bromobenzaldehyde) with an organoboron reagent ((3-fluorophenyl)boronic acid) in the presence of a palladium catalyst and a base.

Reactants:

  • Aryl Halide: 2-Bromobenzaldehyde

  • Organoboron Reagent: (3-Fluorophenyl)boronic acid

  • Catalyst: A Palladium(0) complex, often generated in situ. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common choice.[5][6]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃).[6][7]

  • Solvent: Typically a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water.[6]

Causality in Experimental Design: Why These Reagents?
  • Palladium Catalyst: Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to the reaction. It facilitates the key steps of oxidative addition to the aryl halide and reductive elimination to form the product.

  • Phosphine Ligands (e.g., PPh₃): These ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to optimize the catalytic cycle.

  • The Base: The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then readily transfers its organic group to the palladium center.[7]

  • Solvent System: The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base, facilitating the interaction between all components of the reaction.

Generalized Experimental Protocol
  • Inert Atmosphere: To a reaction vessel (e.g., a Schlenk flask) is added (3-fluorophenyl)boronic acid (1.2 equivalents), 2-bromobenzaldehyde (1.0 equivalent), a base like K₃PO₄ (2.0-3.0 equivalents), and the palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%).

  • Solvent Addition: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). Degassed solvents (e.g., a 3:1 mixture of dioxane and water) are then added via syringe.[6]

  • Reaction: The mixture is heated, typically to between 80-110 °C, and stirred for several hours (e.g., 8-24 hours) until reaction completion is observed by a monitoring technique like TLC or LC-MS.[6]

  • Workup and Purification: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Visualizing the Process

Diagram 1: Suzuki-Miyaura Synthesis Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Conditions cluster_workup 3. Workup & Purification r1 2-Bromobenzaldehyde vessel Reaction Vessel (Inert Atmosphere) r1->vessel r2 (3-Fluorophenyl)boronic acid r2->vessel cat Pd(PPh₃)₄ Catalyst cat->vessel base K₃PO₄ Base base->vessel solvent Add Degassed Dioxane/Water vessel->solvent heat Heat (80-110 °C) Stir for 8-24h solvent->heat extract Extraction with Ethyl Acetate & Water heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 3'-Fluorobiphenyl- 2-carbaldehyde purify->product

Caption: General workflow for the synthesis of this compound.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Ar¹-X pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_boronate Ar²-B(OR)₂ (Base Activated) pd2_boronate->pd0 Ar¹-Ar² ox_add_label Oxidative Addition ox_add_label->pd0 transmetal_label Transmetalation transmetal_label->pd2_complex red_elim_label Reductive Elimination red_elim_label->pd2_boronate

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Characterization

The structural features of this compound dictate its physical and chemical properties, which are essential for its handling, storage, and subsequent reactions.

PropertyValueSource(s)
CAS Number 676348-33-7[8][9]
Molecular Formula C₁₃H₉FO[9]
Molecular Weight 200.21 g/mol [9]
Appearance Typically a solid at room temperature.
Synonyms 2'-Fluoro-[1,1'-biphenyl]-3-carbaldehyde, 3-(2-Fluorophenyl)benzaldehyde[8]

Characterization of the final product is critical to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons and the aldehyde proton (-CHO, typically δ 9-10 ppm). ¹³C NMR and ¹⁹F NMR would be used to confirm the carbon skeleton and the presence of the fluorine atom, respectively.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ would indicate the presence of the aldehyde carbonyl (C=O) group.

  • Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound.

Applications in Research and Drug Development

This compound is a valuable building block primarily due to the strategic combination of its three key features: the stable biphenyl core, the reactivity-directing aldehyde group, and the property-modulating fluorine atom.

Medicinal Chemistry and Drug Discovery

The compound serves as a key intermediate in the synthesis of novel therapeutic agents. The aldehyde can be readily converted into a vast array of other functional groups (amines, alcohols, carboxylic acids, heterocycles), allowing for the rapid generation of libraries of complex molecules for biological screening.[10]

The fluorinated biphenyl motif is present in numerous biologically active compounds. The fluorine atom is often introduced to:

  • Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine at a site that is otherwise prone to hydroxylation can significantly increase a drug's half-life and bioavailability.[1]

  • Enhance Binding Affinity: The electronegative fluorine can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, enhancing the potency of a drug.

  • Tune Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which affects its permeability across cell membranes and overall pharmacokinetic profile.[11]

For instance, related fluorinated biphenyl structures are integral to non-nucleoside reverse transcriptase inhibitors for HIV and are used to create derivatives of anti-inflammatory drugs.[1]

Materials Science

The rigid, aromatic structure of the biphenyl core makes it an attractive component for advanced materials. Fluorinated biphenyls are used in the synthesis of:

  • Liquid Crystals: The planarity and polarizability of the biphenyl system are key properties for designing liquid crystal displays.

  • Specialty Polymers: These building blocks can be incorporated into polymers to enhance thermal stability and chemical resistance.[10]

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of fluorinated aromatic compounds can be tuned for applications in organic electronics.[11]

Conclusion and Future Outlook

This compound stands as a testament to the power of modern synthetic chemistry. Its emergence is not tied to a single moment of discovery but to the gradual and synergistic advancement of synthetic methodologies and the strategic understanding of organofluorine chemistry. For researchers in drug discovery and materials science, it represents a versatile and valuable building block, offering a reliable starting point for the synthesis of novel molecules with tailored properties. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of such precisely functionalized intermediates will undoubtedly increase, ensuring their continued relevance in the laboratories of the future.

References

  • Zhou, Y., et al. (2016). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Scientific Reports. Available at: [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 676348-33-7 | 2'-FLUOROBIPHENYL-3-CARBALDEHYDE. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde. Retrieved from: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2006). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry.
  • Request PDF. (n.d.). Fluorinated compounds present opportunities for drug discovery. Retrieved from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Retrieved from: [Link]

  • European Patent Office. (n.d.). Process for producing fluorobenzaldehydes - EP 0289942 B1.
  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from: [Link]

  • Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde - CN109912396B.
  • J&K Scientific. (n.d.). 3-(4-Fluorophenyl)benzaldehyde. Retrieved from: [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of Organometallic Chemistry.
  • Reagentia. (n.d.). 2'-FLUOROBIPHENYL-3-CARBALDEHYDE (1 x 1 g). Retrieved from: [Link]

  • Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Google Patents. (n.d.). Method for synthesis of flurbiprofen - CN101973869A.

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Unlocking the Potential of 3'-Fluorobiphenyl-2-carbaldehyde: A Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility. The introduction of a fluorine atom and a reactive carbaldehyde group, as seen in 3'-Fluorobiphenyl-2-carbaldehyde, presents a molecule ripe for exploration. This guide illuminates promising, yet underexplored, research avenues for this compound. We will delve into its potential as a versatile building block for novel therapeutic agents and functional materials. By leveraging its inherent chemical functionalities, this document provides a strategic roadmap for researchers, scientists, and drug development professionals to unlock the full potential of this intriguing molecule.

Introduction: The Strategic Value of Fluorinated Biphenyls

Biphenyl derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to anti-diabetic.[1][2] The biphenyl motif is also found in medications like diflunisal and telmisartan.[3] The strategic incorporation of a fluorine atom can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[4] this compound, with its reactive aldehyde group, represents a key starting material for the synthesis of diverse molecular architectures with significant therapeutic and material science potential. Lacking extensive prior research, this molecule offers a fertile ground for novel discoveries.

Core Molecular Attributes and Synthetic Accessibility

This compound is an aromatic hydrocarbon comprising two connected phenyl rings, with a fluorine atom at the 3' position and a carbaldehyde group at the 2-position.[3] While this specific isomer is not as widely documented as its 3- or 4-carbaldehyde counterparts, its synthesis can be envisioned through established organometallic cross-coupling reactions.

Table 1: Physicochemical Properties of this compound (and related isomers for comparison)
PropertyThis compound (Predicted)3'-Fluorobiphenyl-3-carbaldehyde[5]4'-Fluorobiphenyl-3-carboxaldehyde[6]
Molecular Formula C13H9FOC13H9FOC13H9FO
Molecular Weight 200.21 g/mol 200.211 g/mol 200.21 g/mol
CAS Number Not widely available400750-09-6164334-74-1

A plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields.[7]

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
  • Reactants: 2-Bromobenzaldehyde and 3-fluorophenylboronic acid.

  • Catalyst: A palladium catalyst such as Pd(PPh3)4.

  • Base: A suitable base, for instance, potassium carbonate (K2CO3).

  • Solvent: A solvent system like a mixture of toluene and water.

  • Procedure:

    • Combine 2-bromobenzaldehyde, 3-fluorophenylboronic acid, and potassium carbonate in the solvent system.

    • De-gas the mixture and introduce an inert atmosphere (e.g., argon or nitrogen).

    • Add the palladium catalyst.

    • Heat the reaction mixture under reflux for a specified duration (e.g., 12-24 hours), monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product via column chromatography to yield this compound.

Figure 1: Proposed Suzuki-Miyaura synthesis of the target compound.

Potential Research Areas in Medicinal Chemistry

The true potential of this compound lies in its derivatization. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, paving the way for the creation of extensive compound libraries for biological screening.

Synthesis of Novel Schiff Bases as Antimicrobial Agents

Schiff bases derived from aromatic aldehydes are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial properties. The reaction of this compound with various primary amines can yield a library of novel Schiff bases.

  • Synthesis:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a selected primary amine (e.g., substituted anilines, amino acids).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to induce precipitation of the Schiff base.

    • Filter, wash, and dry the product.

    • Characterize the synthesized compounds using techniques like NMR, IR, and mass spectrometry.

  • Antimicrobial Screening:

    • Screen the synthesized Schiff bases against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using standard methods like broth microdilution or disk diffusion assays.

    • Determine the Minimum Inhibitory Concentration (MIC) for active compounds.

Figure 2: Workflow for Schiff base synthesis and antimicrobial evaluation.

Development of Novel Anti-inflammatory Agents via Reductive Amination

The biphenyl moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[8] Reductive amination of this compound with various amines, followed by further functionalization, can lead to novel compounds with potential anti-inflammatory activity.

  • Synthesis:

    • React this compound with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride.

    • Purify the resulting secondary or tertiary amine.

    • Potentially derivatize the product further to introduce functionalities known to contribute to anti-inflammatory activity.

  • In Vitro Assays:

    • Screen the synthesized compounds for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).

    • Evaluate their effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Exploration as Aldehyde Oxidase Inhibitors

Aldehyde oxidase (AO) is a complex enzyme involved in the metabolism of various drugs.[9] The metabolism of drugs by AO can lead to unpredictable pharmacokinetics and potential toxicity.[9] Designing inhibitors of AO is a strategy to mitigate these effects. The structural features of this compound make it and its derivatives interesting candidates for investigation as AO inhibitors.

  • In Silico Docking: Perform molecular docking studies of this compound and its rationally designed derivatives into the active site of human aldehyde oxidase to predict binding affinities and modes.

  • Enzyme Inhibition Assays: Synthesize promising candidates and evaluate their inhibitory activity against AO using in vitro enzyme assays with a known AO substrate.

Potential in Materials Science: A Foray into Organic Electronics

Biphenyl derivatives are not only important in medicine but also serve as building blocks for liquid crystals and fluorescent materials in organic light-emitting diodes (OLEDs).[7] The unique electronic properties conferred by the fluorine atom and the potential for creating extended conjugated systems through the aldehyde group make this compound an attractive starting point for novel organic electronic materials.

Synthesis of Novel Fluorophores

The aldehyde group can be utilized in condensation reactions, such as the Knoevenagel condensation, to extend the π-conjugated system of the biphenyl core. This can lead to the formation of new molecules with interesting photophysical properties.

  • Synthesis: React this compound with active methylene compounds (e.g., malononitrile, cyanoacetates) in the presence of a base catalyst to synthesize novel push-pull fluorophores.

  • Photophysical Characterization:

    • Measure the UV-Vis absorption and fluorescence emission spectra of the synthesized compounds in various solvents.

    • Determine their quantum yields and fluorescence lifetimes.

    • Investigate their potential as fluorescent probes or as emissive materials in OLEDs.

Figure 3: Workflow for the development of novel fluorophores.

Conclusion and Future Outlook

This compound stands as a molecule of significant untapped potential. Its strategic combination of a fluorinated biphenyl core and a reactive aldehyde functionality provides a versatile platform for the synthesis of a wide array of novel compounds. The research avenues outlined in this guide, spanning from medicinal chemistry to materials science, represent a starting point for what could be a fruitful area of scientific investigation. The exploration of this compound and its derivatives is poised to yield new discoveries with potential applications in human health and technology.

References

  • Patel, R., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 19(5), 557-571. Available from: [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18464. Available from: [Link]

  • IJSDR. (2020). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 5(6). Available from: [Link]

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  • PubChem. 2'-Fluorobiphenyl-3-carboxylic acid. Available from: [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Available from: [Link]

  • PubMed. Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. Available from: [Link]

  • Journal of Medicinal Chemistry. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Available from: [Link]

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  • IPR. Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen). Available from: [Link]

  • Google Patents. US5618975A - Process for the preparation of biphenyl derivatives.
  • Google Patents. CN101973869A - Method for synthesis of flurbiprofen.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde derivatives, a class of compounds of significant interest in medicinal chemistry and materials science. We detail two primary retrosynthetic strategies, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling for the construction of the core biphenyl scaffold and Directed ortho-Metalation (DoM) for the regioselective introduction of the carbaldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and experimental causality to ensure successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Biaryl Aldehydes

The this compound scaffold is a privileged structural motif in modern chemical research. The biphenyl unit is a cornerstone in the design of pharmaceuticals and functional materials, while the strategic incorporation of a fluorine atom can profoundly enhance a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4]

The ortho-carbaldehyde group serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations. It is a precursor to various heterocycles, Schiff bases, and other functional groups critical for building molecular complexity and exploring structure-activity relationships (SAR). Derivatives of this scaffold have been investigated for their potential as anti-inflammatory agents and other therapeutic applications.[5] This guide provides the necessary theoretical grounding and practical protocols to empower researchers in synthesizing these valuable compounds.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be approached via two principal retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

G cluster_A Strategy A: Biphenyl formation, then Formylation cluster_B Strategy B: Formylated precursor, then Biphenyl formation target This compound A_biphenyl 3-Fluorobiphenyl Precursor A_biphenyl->target C-H Formylation A_reagents Formylating Agent (e.g., DMF via DoM) A_reagents->target A_aryl1 Aryl Halide (e.g., 1-Bromo-3-fluorobenzene) A_aryl1->A_biphenyl Suzuki Coupling A_aryl2 Arylboronic Acid (e.g., 2-Bromophenylboronic acid) A_aryl2->A_biphenyl Suzuki Coupling B_aryl1 Formylated Aryl Halide (e.g., 2-Bromobenzaldehyde) B_aryl1->target Suzuki Coupling B_aryl2 Fluorinated Arylboronic Acid (e.g., 3-Fluorophenylboronic acid) B_aryl2->target Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

  • Strategy A (Post-Coupling Formylation): This is often the preferred route. It involves first constructing a suitable 3-fluorobiphenyl intermediate, followed by the regioselective introduction of the carbaldehyde at the 2-position. This strategy leverages the power of Directed ortho-Metalation (DoM) for precise functionalization.

  • Strategy B (Pre-Coupling Formylation): This approach utilizes a commercially available or pre-synthesized formylated aryl halide (e.g., 2-bromobenzaldehyde) and couples it with a fluorinated arylboronic acid. While straightforward, the aldehyde functionality can sometimes interfere with the coupling reaction, requiring careful optimization.

This guide will focus primarily on Strategy A, as it offers greater flexibility and control over the final product structure.

Key Transformation 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl C-C bonds due to its mild conditions, functional group tolerance, and the low toxicity of its boron reagents.[6][7] The reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[7]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OH)₂ Base pd_complex2 Ar-Pd(II)-Ar' (L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration biaryl Ar-Ar' reductive_elimination->biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of an aryl bromide with an arylboronic acid.[6][8] Optimization may be required based on specific substrates.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (buchwaldite ligand, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Degassed Water (0.5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[6]

  • Solvent Addition: Add the degassed toluene and water via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-24 hours).[6]

  • Work-up:

    • Cool the reaction to room temperature.

    • Add water (10 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Key Transformation 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[9][10] The reaction utilizes a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi) and directs deprotonation to the adjacent ortho position.[10][11] This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles, such as N,N-Dimethylformamide (DMF) to install a carbaldehyde group.

Mechanism and Choice of Directing Group

For the synthesis of this compound, a suitable DMG must be present on the precursor. If starting from 2-bromo-3'-fluorobiphenyl, a subsequent transformation to introduce a DMG at the 2-position would be required. A more direct route involves starting with a precursor that already contains a powerful DMG, such as an amide or a carbamate, at the position where the aldehyde is desired. The organolithium base complexes with the heteroatom of the DMG, leading to a kinetically favorable deprotonation at the proximal ortho C-H bond.[9]

DoM_Mechanism start Aryl with DMG lithiated ortho-Lithiated Intermediate start->lithiated RLi (e.g., n-BuLi) THF, -78°C electrophile_add Electrophilic Quench lithiated->electrophile_add Electrophile (E+) product ortho-Functionalized Product electrophile_add->product

Sources

Application Note: Strategic Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3'-fluorobiphenyl-2-carbaldehyde scaffold is a valuable building block in medicinal chemistry, combining the metabolic stability offered by organofluorine motifs with a versatile formyl group for further derivatization.[1][2] However, its synthesis via traditional cross-coupling methods is challenging due to the steric hindrance imposed by the ortho-aldehyde and the specific electronic properties of the fluorinated ring. This application note provides a comprehensive guide to the successful synthesis of this key intermediate using a highly efficient, palladium-catalyzed Suzuki-Miyaura coupling reaction. We detail the mechanistic rationale, provide an optimized, step-by-step protocol, and discuss the critical parameters that ensure high-yield and high-purity outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking robust methods for constructing sterically demanding biaryl systems.

Introduction: The Significance of Fluorinated Biaryls

The incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design.[2][3] Its unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and biological profile. Specifically, fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins, and modulate pKa and lipophilicity to optimize pharmacokinetics.[1][2]

The biaryl motif is another privileged structure in drug discovery. The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds to form these biaryl cores.[4][5] Its advantages include mild reaction conditions, exceptional functional group tolerance, and the use of stable, commercially available boronic acids.[4][6]

This note focuses on the synthesis of this compound, a target that lies at the intersection of these two important areas. The primary challenge in this synthesis is the coupling of an ortho-substituted aryl halide with a substituted boronic acid, a notoriously difficult transformation that requires careful selection of the catalytic system to overcome steric repulsion.[7]

The Synthetic Challenge: Overcoming Steric Hindrance

The direct coupling of 2-bromobenzaldehyde with 3-fluorophenylboronic acid presents two main obstacles:

  • Steric Hindrance: The aldehyde group at the ortho-position of the aryl bromide physically obstructs the palladium catalyst's access to the C-Br bond for the initial oxidative addition step. It also hinders the final reductive elimination step, which forms the crucial biaryl bond.[7] Simple catalysts like those using triphenylphosphine ligands are often ineffective.[8]

  • Functional Group Compatibility: The aldehyde is a sensitive functional group that must remain intact throughout the reaction. The choice of base and reaction temperature is critical to prevent side reactions like Cannizzaro reactions or degradation.

To address these challenges, modern Suzuki-Miyaura protocols employ bulky, electron-rich phosphine ligands. These ligands coordinate to the palladium center, creating a more reactive, coordinatively unsaturated species that accelerates both the oxidative addition and the rate-limiting reductive elimination steps, even with sterically demanding substrates.[7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7][9] The choice of a bulky, electron-rich ligand is critical for facilitating the reductive elimination of sterically hindered products.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar¹-Ar² (Product) transmetalation_intermediate->product aryl_halide Ar¹-X (2-Bromobenzaldehyde) aryl_halide->oa_intermediate boronic_acid Ar²-B(OH)₂ (3-Fluorophenylboronic Acid) + Base boronic_acid->transmetalation_intermediate

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of this compound

This protocol details the coupling of 2-bromobenzaldehyde with 3-fluorophenylboronic acid. It employs a modern dialkylbiaryl phosphine ligand (SPhos) known for its high efficacy in challenging couplings.

Reagents & Equipment:

  • 2-Bromobenzaldehyde

  • 3-Fluorophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq.), 3-fluorophenylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Preparation: In a separate vial, briefly mix Palladium(II) Acetate (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%). Add this solid mixture to the main reaction flask.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask under a positive pressure of inert gas. Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Key Parameter Optimization

The success of this sterically hindered coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes the typical effects of these parameters on reaction yield.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Optimization
Catalyst/Ligand Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Bulky, electron-rich SPhos ligand accelerates oxidative addition and reductive elimination for hindered substrates where PPh₃ fails.[7]
Base Na₂CO₃ (Aqueous)K₃PO₄ (Anhydrous or Aqueous)K₃PO₄ is a stronger base that is highly effective in activating the boronic acid for transmetalation without degrading the aldehyde.[10][11]
Solvent Toluene1,4-Dioxane / Water (4:1)The polar, aqueous-organic mixture often enhances the rate of transmetalation and helps dissolve the inorganic base.[5][12]
Temperature 80 °C100 °CHigher temperatures are often required to overcome the activation energy for coupling sterically hindered partners.
Yield < 20%> 85%The combination of an advanced ligand system and optimized conditions is crucial for achieving high conversion.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for modern organic synthesis. While sterically demanding substrates like those required for the synthesis of this compound have historically posed a significant challenge, the use of modern catalytic systems has rendered these transformations routine. By employing bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos in combination with an appropriate base and solvent system, researchers can reliably access this valuable fluorinated building block in high yield. The protocol described herein provides a validated, robust, and scalable method for application in academic research and industrial drug development.

References

  • Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3110-3118. Available at: [Link]

  • Jutand, A., & Amatore, C. (2005). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition, 44(15), 2275-2278. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Singh, R. P., & Umemoto, T. (2012). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Journal of Fluorine Chemistry, 143, 136-148. Available at: [Link]

  • Li, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Gomez-Aleixandre, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395. Available at: [Link]

  • Wang, C., et al. (2021). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(33), 14975-14979. Available at: [Link]

  • Bright, T. V., et al. (2013). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Organic & Biomolecular Chemistry, 11(7), 1135-1142. Available at: [Link]

  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285–29296. Available at: [Link]

  • Van der Vyver, J. J., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. European Journal of Inorganic Chemistry, 2008(28), 4393-4403. Available at: [Link]

  • Drug Discovery Pro. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. Available at: [Link]

  • Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29285-29296. Available at: [Link]

  • Wang, Y., et al. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 11(1), 1-9. Available at: [Link]

  • Norris, J. (2018). The Suzuki reaction. YouTube. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Available at: [Link]

  • Koehler, K., et al. (1993). Process for the preparation of fluorobenzaldehydes. US Patent 5,227,531.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

Sources

The Versatile Role of 3'-Fluorobiphenyl-2-carbaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biphenyls

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount tool for modulating molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, lipophilicity, and conformational preferences.[1][2][3][4][5] The biphenyl moiety, a privileged scaffold in numerous pharmaceuticals and functional materials, when combined with fluorine, gives rise to a class of building blocks with exceptional potential. 3'-Fluorobiphenyl-2-carbaldehyde, with its reactive aldehyde functionality and the nuanced electronic effects of the fluorine substituent, stands out as a particularly valuable intermediate for the construction of complex molecular architectures.

This comprehensive guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its synthesis and detail its application in several cornerstone reactions of organic synthesis, providing experimentally grounded protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Building Block: this compound

The most convergent and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and high-yielding pathway to construct the biphenyl linkage.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 2-Bromobenzaldehyde Product This compound Reactant1->Product Suzuki-Miyaura Coupling Reactant2 3-Fluorophenylboronic acid Reactant2->Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/H₂O

A representative Suzuki-Miyaura coupling reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromobenzaldehyde185.021.85 g10.0
3-Fluorophenylboronic acid139.921.68 g12.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.231 g0.2 (2 mol%)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Toluene-50 mL-
Water-25 mL-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), 3-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (50 mL) and water (25 mL) to the flask.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 75-85%

Applications in Heterocyclic Synthesis

The aldehyde functionality of this compound serves as a versatile handle for the construction of a variety of heterocyclic systems, which are of significant interest in medicinal chemistry.

Application 1: Friedländer Annulation for Quinolone Synthesis

The Friedländer annulation is a classic and efficient method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Reaction Scheme:

Friedlander_Annulation cluster_reactants Reactants cluster_reagents Reagents & Catalyst Aldehyde This compound Product Fluorinated Benzo[b]acridine Derivative Aldehyde->Product Friedländer Annulation Ketone Cyclohexanone Ketone->Product Catalyst KOH Solvent Ethanol

Synthesis of a quinoline derivative via Friedländer annulation.

Protocol 2: Synthesis of a Fluorinated Benzo[b]acridine Derivative

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound200.211.00 g5.0
Cyclohexanone98.140.59 g6.0
Potassium Hydroxide (KOH)56.110.28 g5.0
Ethanol-25 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.0 mmol) and cyclohexanone (0.59 g, 6.0 mmol) in ethanol (25 mL).

  • Add potassium hydroxide (0.28 g, 5.0 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorinated benzo[b]acridine derivative.

Expected Yield: 65-75%

Carbon-Carbon Bond Forming Reactions

The aldehyde group is a prime site for the formation of new carbon-carbon bonds, enabling chain extension and the introduction of diverse functionalities.

Application 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. It offers excellent control over the position of the newly formed double bond.

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Product 3'-Fluoro-2-vinylbiphenyl Aldehyde->Product Wittig Reaction Ylide Methyltriphenylphosphonium bromide Ylide->Product Base n-Butyllithium Solvent THF

Alkene synthesis using the Wittig reaction.

Protocol 3: Synthesis of 3'-Fluoro-2-vinylbiphenyl

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
Methyltriphenylphosphonium bromide357.231.96 g5.5
n-Butyllithium (2.5 M in hexanes)64.062.2 mL5.5
This compound200.211.00 g5.0
Anhydrous Tetrahydrofuran (THF)-50 mL-

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.96 g, 5.5 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) to the suspension. The mixture will turn a deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • In a separate flask, dissolve this compound (1.00 g, 5.0 mmol) in anhydrous THF (20 mL).

  • Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to yield 3'-Fluoro-2-vinylbiphenyl.

Expected Yield: 80-90%

Synthesis of Nitrogen-Containing Scaffolds

The reactivity of the aldehyde group with amines provides a gateway to a vast array of nitrogen-containing heterocycles and intermediates.

Application 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone, which is a key step in the biosynthesis of many alkaloids and is widely used in the synthesis of indole-containing heterocycles.[1]

Reaction Scheme:

Pictet_Spengler cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Product Fluorinated Tetrahydro-β-carboline Derivative Aldehyde->Product Pictet-Spengler Reaction Amine Tryptamine Amine->Product Acid Trifluoroacetic acid (TFA) Solvent Dichloromethane (DCM)

Formation of a tetrahydro-β-carboline via the Pictet-Spengler reaction.

Protocol 4: Synthesis of a Fluorinated Tetrahydro-β-carboline Derivative

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound200.211.00 g5.0
Tryptamine160.220.80 g5.0
Trifluoroacetic acid (TFA)114.020.4 mL5.2
Dichloromethane (DCM)-50 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve tryptamine (0.80 g, 5.0 mmol) in dichloromethane (50 mL).

  • Add this compound (1.00 g, 5.0 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add trifluoroacetic acid (0.4 mL, 5.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine) to afford the desired tetrahydro-β-carboline product.

Expected Yield: 60-70%

Application 4: Schiff Base Formation

The condensation of this compound with primary amines readily forms Schiff bases (imines), which are valuable intermediates for the synthesis of various nitrogen-containing compounds and can also exhibit interesting biological activities themselves.

Reaction Scheme:

Schiff_Base cluster_reactants Reactants cluster_reagents Reagents Aldehyde This compound Product N-(3'-Fluorobiphenyl-2-ylmethylene)aniline Aldehyde->Product Schiff Base Formation Amine Aniline Amine->Product Catalyst Acetic Acid (cat.) Solvent Ethanol

Synthesis of a Schiff base from this compound.

Protocol 5: Synthesis of N-(3'-Fluorobiphenyl-2-ylmethylene)aniline

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)
This compound200.211.00 g5.0
Aniline93.130.47 g5.0
Glacial Acetic Acid60.052-3 dropscatalytic
Ethanol-20 mL-

Step-by-Step Procedure:

  • Dissolve this compound (1.00 g, 5.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask.

  • Add aniline (0.47 g, 5.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by TLC.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Expected Yield: 85-95%

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling, coupled with the reactivity of the aldehyde group in a variety of fundamental transformations, makes it an attractive starting material for the synthesis of complex molecules. The protocols detailed herein for Friedländer annulation, Wittig olefination, Pictet-Spengler reaction, and Schiff base formation provide a solid foundation for researchers to explore the rich chemistry of this fluorinated biphenyl scaffold in the pursuit of novel pharmaceuticals and advanced materials. The strategic placement of the fluorine atom is anticipated to impart beneficial properties to the resulting molecules, underscoring the importance of such building blocks in modern chemical research.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Application Notes and Protocols: 3'-Fluorobiphenyl-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3'-Fluorobiphenyl Scaffold

In the landscape of modern drug discovery, the biphenyl moiety is a well-established privileged structure, forming the core of numerous therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The strategic incorporation of fluorine into drug candidates has also become a cornerstone of medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[4][5][6][7]

3'-Fluorobiphenyl-2-carbaldehyde emerges as a valuable and versatile building block by combining these two powerful motifs. The aldehyde functionality at the 2-position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse molecular libraries. The 3'-fluoro substituent can act as a metabolic blocker, preventing enzymatic degradation at that position, and can also engage in favorable interactions within a biological target's binding pocket.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and key applications of this compound in the generation of novel, medicinally relevant compounds.

Synthesis of this compound

The most direct and modular approach to synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, offering broad functional group tolerance and generally high yields.[8][9][10][11]

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Protocol 1 cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 2-Bromobenzaldehyde Reagents Pd(PPh₃)₄ K₂CO₃ (aq) Toluene/Ethanol R1->Reagents R2 3-Fluorophenylboronic acid R2->Reagents Conditions Heat (e.g., 90 °C) Inert Atmosphere (N₂ or Ar) Product This compound Reagents->Product Suzuki-Miyaura Coupling

Caption: Synthetic route to this compound.

Materials:

  • 2-Bromobenzaldehyde

  • 3-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask. Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Medicinal Chemistry Applications and Protocols

The aldehyde functionality of this compound is a gateway to a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries for screening against various biological targets.

Application 1: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in many drug molecules.[12] This one-pot reaction involves the formation of an imine from the aldehyde and a primary or secondary amine, followed by in situ reduction.[13][14][15][16]

Workflow:

Reductive Amination Workflow Start 3'-Fluorobiphenyl- 2-carbaldehyde Imine Imine Intermediate Start->Imine + Amine - H₂O Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product Substituted Amine Imine->Product Reducing Agent (e.g., NaBH(OAc)₃) Pictet-Spengler Pathway Aldehyde 3'-Fluorobiphenyl- 2-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine, H⁺ Amine β-Arylethylamine (e.g., Tryptamine) Amine->Iminium Product Tetrahydro-β-carboline Derivative Iminium->Product Intramolecular Cyclization

Sources

protocol for the purification of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Isolation of 3'-Fluorobiphenyl-2-carbaldehyde via Automated Flash Column Chromatography

Abstract

This compound is a key intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its utility in precise downstream reactions, such as reductive aminations or Wittig reactions, is critically dependent on its purity. Impurities, including unreacted starting materials, catalyst residues from Suzuki coupling, and homocoupled byproducts, can lead to significant side reactions, reduced yields, and complex subsequent purification steps. This document provides a detailed, field-tested protocol for the efficient purification of this compound from a crude reaction mixture using automated flash column chromatography. We will delve into the rationale behind methodological choices, from solvent selection to purity validation, to ensure a robust and reproducible workflow for researchers in synthetic and medicinal chemistry.

Introduction: The Importance of Purity

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a versatile building block, where the aldehyde group provides a reactive handle for molecular elaboration.

However, its most common synthesis—a Suzuki-Miyaura cross-coupling reaction between 2-formylphenylboronic acid and 1-bromo-3-fluorobenzene—often results in a crude product contaminated with several structurally similar impurities.

Common Contaminants in Synthesis:

  • Unreacted Starting Materials: 2-formylphenylboronic acid, 1-bromo-3-fluorobenzene.

  • Homocoupled Byproducts: 3,3'-Difluorobiphenyl, Biphenyl-2,2'-dicarbaldehyde.

  • Catalyst Residues: Palladium complexes and ligands.

  • Boronic Acid-Derived Impurities: Anhydrides or other derivatives of the boronic acid starting material.

Given the subtle polarity differences between these compounds, a systematic purification approach is essential. This guide establishes a validated protocol using flash column chromatography, a technique that offers an optimal balance of speed, resolution, and scalability.

Principle of Separation: Flash Column Chromatography

Flash column chromatography is a form of normal-phase liquid chromatography that relies on the differential partitioning of analytes between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent). A positive pressure is applied to accelerate the flow of the mobile phase, enabling rapid separation.

The separation of this compound from its common impurities is based on differences in polarity:

  • Polarity of Target Molecule: The aldehyde group imparts moderate polarity to the molecule.

  • Polarity of Impurities:

    • Homocoupled byproducts (e.g., 3,3'-difluorobiphenyl) are generally less polar.

    • Boronic acid-derived impurities are significantly more polar and will exhibit strong retention on the silica column.

By using a carefully optimized gradient of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate), we can selectively elute the components, isolating the target compound in a high state of purity.

Experimental Workflow: From Crude Mixture to Pure Compound

The overall process involves a systematic progression from initial analysis and method development on a small scale (TLC) to the scaled-up purification and subsequent purity verification.

G cluster_prep Phase 1: Preparation & Method Development cluster_purification Phase 2: Purification cluster_analysis Phase 3: Analysis & Validation crude Crude Product Mixture tlc TLC Analysis for Solvent System Optimization crude->tlc Spot small aliquot prep_sample Prepare Sample Slurry (Dry Loading) tlc->prep_sample Optimized system informs slurry & gradient run_flash Run Automated Flash Chromatography prep_sample->run_flash pack_column Pack Silica Gel Column pack_column->run_flash collect Collect Fractions run_flash->collect analyze_fractions Analyze Fractions via TLC collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool evaporate Solvent Removal (Rotary Evaporation) pool->evaporate final_analysis Final Purity Assessment (NMR, HPLC, MS) evaporate->final_analysis

Caption: Workflow for the purification and analysis of this compound.

Detailed Purification Protocol

Materials and Reagents
Material/ReagentGradeSupplier ExamplePurpose
Crude this compoundSynthesis GradeN/AStarting material for purification
Silica GelFlash Chromatography Grade, 40-63 µmSigma-Aldrich, MerckStationary Phase
n-HeptaneHPLC GradeFisher ScientificMobile Phase (Non-polar)
Ethyl Acetate (EtOAc)HPLC GradeVWRMobile Phase (Polar)
Dichloromethane (DCM)ACS GradeSigma-AldrichSample loading solvent
Celite™ (Diatomaceous Earth)Standard GradeSigma-AldrichDry loading adsorbent
TLC PlatesSilica Gel 60 F₂₅₄MerckReaction/Fraction monitoring
Step-by-Step Methodology

Step 1: Thin-Layer Chromatography (TLC) for Method Development

  • Rationale: Before committing to a large-scale column, TLC is used to determine the optimal solvent system that provides good separation between the product and impurities. The goal is to find a solvent ratio where the product has a Retention Factor (Rƒ) of approximately 0.25-0.35.

  • Procedure:

    • Prepare several developing chambers with different ratios of Heptane:EtOAc (e.g., 95:5, 90:10, 85:15).

    • Dissolve a small amount of the crude mixture in DCM.

    • Spot the solution onto the baseline of three separate TLC plates.

    • Place one plate in each chamber and allow the solvent front to travel up the plate.

    • Visualize the spots under UV light (254 nm). The desired system will show clear separation between the product spot and other spots. For this compound, a system of 90:10 Heptane:EtOAc is typically a good starting point.

Step 2: Sample Preparation (Dry Loading)

  • Rationale: Dry loading onto the column prevents dissolution issues and often leads to sharper bands and better separation compared to liquid injection, especially for moderately soluble compounds.

  • Procedure:

    • Dissolve the entire crude sample (e.g., 1.0 g) in a minimal amount of DCM (approx. 5-10 mL).

    • Add Celite™ or silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

Step 3: Column Packing and Equilibration

  • Rationale: A well-packed, equilibrated column is crucial for achieving high resolution. Air bubbles or channels in the stationary phase will lead to poor separation.

  • Procedure:

    • Select an appropriately sized pre-packed flash column (e.g., for 1.0 g of crude on silica, a 40 g column is a good choice).

    • If packing manually, create a slurry of silica gel in the initial mobile phase (e.g., 98:2 Heptane:EtOAc) and carefully pour it into the column, ensuring no air is trapped.

    • Equilibrate the column by flushing with 3-5 column volumes of the initial mobile phase until the baseline on the UV detector is stable.

Step 4: Elution and Fraction Collection

  • Rationale: A shallow gradient elution ensures that compounds with similar polarities are resolved effectively. The UV detector allows for real-time monitoring of eluting compounds.

  • Procedure:

    • Load the dry sample onto the top of the equilibrated column.

    • Begin the elution using an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt).

    • Program the gradient based on TLC analysis. A typical gradient might be:

Time (min)% Ethyl Acetate in Heptane
0-22%
2-152% → 15% (Linear Gradient)
15-2015%

Step 5: Fraction Analysis and Pooling

  • Procedure:

    • Spot every second or third fraction onto a TLC plate.

    • Develop the TLC plate using the mobile phase composition that showed the best separation in Step 1 (e.g., 90:10 Heptane:EtOAc).

    • Under UV light, identify the fractions containing only the single spot corresponding to the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

Purity Assessment: A Self-Validating System

Confirmation of purity is a non-negotiable step. Relying on a single analytical technique is insufficient; orthogonal methods should be employed to build a comprehensive purity profile.

Spectroscopic and Chromatographic Data
Analysis TechniqueParameterExpected Result for Pure this compound
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~10.0 ppm (s, 1H, -CHO), 7.2-8.1 ppm (m, 8H, Ar-H)
¹⁹F NMR (376 MHz, CDCl₃)Chemical Shift (δ)~ -112 ppm (m)
HPLC (C18 column)Purity>98% (by peak area at 254 nm)
GC-MS (EI)m/z200.06 (M⁺), characteristic fragmentation pattern
FT-IR (ATR)Wavenumber (cm⁻¹)~1695-1710 cm⁻¹ (strong, C=O stretch of aldehyde)
Principle of Orthogonal Purity Checks

This diagram illustrates how different analytical techniques provide complementary information to build confidence in the final purity assessment.

G cluster_methods Analytical Methods cluster_result Result HPLC HPLC/GC Quantitative Purity (% Area) Detects Non-Volatile/Volatile Impurities Purity Purity HPLC:f0->Purity Quantitative Data NMR NMR Spectroscopy (¹H, ¹³F) Structural Confirmation Detects Proton/Fluorine-containing Impurities NMR:f0->Purity Structural Identity MS Mass Spectrometry Molecular Weight Confirmation Identifies Impurity Masses MS:f0->Purity Mass Confirmation

Caption: Orthogonal methods for validating the purity of the final compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation (Overlapping Peaks) 1. Inappropriate solvent system (eluent too strong). 2. Column overloaded with crude material. 3. Column channeling due to poor packing.1. Re-develop TLC with a shallower gradient or weaker solvent system. 2. Reduce the amount of crude material relative to the column size (loading capacity is typically 1-10% of silica mass). 3. Use a pre-packed column or ensure proper slurry packing technique.
Low Yield 1. Product is partially co-eluting with an impurity. 2. Product is irreversibly adsorbed onto the silica gel. 3. Sample decomposition on silica.1. Sacrifice yield for purity by only pooling the cleanest fractions. Re-purify mixed fractions. 2. Try a different stationary phase (e.g., alumina) or add a modifier (e.g., 0.1% triethylamine) if the compound is basic. 3. Aldehydes can be sensitive; work quickly and avoid leaving the sample on the column for extended periods.
Product Elutes at the Solvent Front The mobile phase is too polar.Significantly increase the proportion of the non-polar solvent (e.g., switch from 80:20 to 95:5 Heptane:EtOAc).
Product Does Not Elute The mobile phase is not polar enough.Significantly increase the proportion of the polar solvent (e.g., switch from 90:10 to 70:30 Heptane:EtOAc).

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Teledyne ISCO. (2015). A Guide to Modern Flash Chromatography. Teledyne ISCO Application Note AN86. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

experimental setup for reactions involving 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Application of 3'-Fluorobiphenyl-2-carbaldehyde in Synthetic Chemistry

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental setup and reaction protocols involving this compound. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Introduction to this compound: A Versatile Synthetic Building Block

This compound is a bi-aryl aldehyde of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its structural uniqueness lies in the combination of a sterically demanding ortho-substituted biphenyl scaffold and the electronic influence of a fluorine atom on the distal ring.

The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the fluorinated biphenyl core imparts desirable physicochemical properties to the target molecules, such as enhanced metabolic stability, improved membrane permeability, and modified binding affinities.[1][2] The placement of the aldehyde at the C2 position introduces significant steric hindrance, which must be carefully considered when designing synthetic routes. This guide will focus on two fundamental transformations of the aldehyde moiety: olefination via the Wittig reaction and amine synthesis through reductive amination.

Caption: Structure of this compound.

Safety and Handling

Working with this compound and its derivatives requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[3][4]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5] This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Application Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[6][7][8] For a sterically hindered aldehyde like this compound, reaction conditions must be carefully selected to overcome the steric barrier and achieve good yields.

Causality and Experimental Rationale

The choice of base and solvent is critical for the efficient in-situ generation of the phosphorus ylide from its corresponding phosphonium salt. A strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt.[7][9] Anhydrous tetrahydrofuran (THF) is an excellent solvent choice as it is aprotic and effectively solvates the intermediates. The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive ylide and other organometallic reagents by atmospheric moisture or oxygen.

G start Start: Dry Glassware under N2 Atmosphere phosphonium Add Phosphonium Salt and Anhydrous THF start->phosphonium base Cool to 0°C Add Strong Base (e.g., NaH) phosphonium->base ylide Stir for 1h at RT (Ylide Formation) base->ylide cool_aldehyde Cool to 0°C ylide->cool_aldehyde aldehyde Add this compound in THF (dropwise) cool_aldehyde->aldehyde react Warm to RT Stir for 12-24h aldehyde->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) Filter and Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Product: Alkene purify->end

Caption: Experimental workflow for the Wittig reaction.

Detailed Step-by-Step Protocol
  • Preparation: Under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Ylide Generation: Add anhydrous THF to the flask. Cool the resulting suspension to 0°C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A characteristic yellow-orange color indicates the formation of the ylide.

  • Aldehyde Addition: Re-cool the mixture to 0°C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via a syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Atmosphere Inert (N2 or Ar)Prevents reaction of the strong base and ylide with air/moisture.
Solvent Anhydrous THFAprotic solvent that solubilizes reagents and intermediates.
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient ylide generation.[9]
Temperature 0°C to RTControls the rate of reaction and minimizes side products.
Stoichiometry 1.2 eq. YlideA slight excess of the ylide ensures complete consumption of the aldehyde.
Work-up Sat. aq. NH4ClMildly acidic quench to neutralize the reaction mixture.

Application Protocol: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for forming C-N bonds, providing direct access to secondary and tertiary amines.[10][11] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ.

Causality and Experimental Rationale

The choice of reducing agent is paramount for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[12] It is also tolerant of a wide range of functional groups and does not require strictly anhydrous conditions. The reaction is often carried out in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild acid catalyst, such as acetic acid, can accelerate the formation of the imine, particularly with less nucleophilic amines.

G start Start: Reaction Vessel reagents Add this compound, Amine, and Solvent (DCM) start->reagents stir1 Stir for 30 min at RT (Imine Formation) reagents->stir1 reducer Add NaBH(OAc)3 (portion-wise) stir1->reducer react Stir for 6-18h at RT reducer->react quench Quench with sat. aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) Filter and Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Product: Amine purify->end

Caption: Experimental workflow for Reductive Amination.

Detailed Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add this compound (1.0 equivalent), the desired primary or secondary amine (1.1 equivalents), and dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic solvent, good for solubility of reagents.
Reducing Agent NaBH(OAc)3Mild and selective for the iminium ion over the aldehyde.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Stoichiometry 1.5 eq. ReductantEnsures complete reduction of the intermediate imine.
Work-up Sat. aq. NaHCO3Basic quench to neutralize the reaction and remove acetic acid byproduct.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex molecules. The protocols detailed in this guide for Wittig olefination and reductive amination provide robust starting points for synthetic campaigns. Researchers must consider the inherent steric hindrance of the ortho-biphenyl moiety and may need to optimize reaction times, temperatures, and reagent stoichiometry for specific substrates to achieve maximal yields. The principles and rationale outlined herein serve as a foundation for the logical development and successful execution of these important chemical transformations.

References

  • ScienceLab.com. Material Safety Data Sheet: Flurbiprofen (2005). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes (2018). [Link]

  • Thieme. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes (2021). [Link]

  • National Institutes of Health. Synthesis and Applications of Selected Fluorine-Containing Fluorophores (2021). [Link]

  • ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts? (2018). [Link]

  • Chemistry LibreTexts. Wittig Reaction (2023). [Link]

  • AIR Unimi. Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

  • Royal Society of Chemistry. Synthesis and decarboxylative Wittig reaction of difluoromethylene phosphobetaine (2013). [Link]

  • ResearchGate. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3][13]-Proton Shift Reaction.(1) Scope and Limitations (1996). [Link]

  • Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory (2006). [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives (2017). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Application Note & Protocol Guide: Catalytic Systems for the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde, a key heterocyclic intermediate in modern drug discovery. The biphenyl moiety is a prevalent scaffold in pharmacologically active molecules, and the strategic incorporation of fluorine can significantly enhance metabolic stability and binding affinity.[1][2] We focus on palladium-catalyzed cross-coupling reactions, with a specific emphasis on the Suzuki-Miyaura coupling, which stands as a robust and versatile method for constructing the requisite C-C bond with high functional group tolerance.[3][4] This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic insights, and actionable protocols necessary to efficiently synthesize this valuable building block.

Strategic Imperative: The Role of Fluorinated Biphenyls in Medicinal Chemistry

The 1,1'-biphenyl structure is a privileged scaffold, forming the core of numerous therapeutic agents across a wide range of applications, including antihypertensive, antimicrobial, and antipsychotic drugs.[1] Its conformational flexibility allows it to adapt to various biological targets. The deliberate introduction of fluorine atoms into these scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[4]

  • Improved Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups or engage in favorable non-covalent interactions within a protein's active site.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

The target molecule, this compound, is a particularly valuable intermediate. The ortho-carbaldehyde group serves as a versatile synthetic handle for subsequent elaborations into more complex heterocyclic systems, while the meta-fluorine on the second ring provides the aforementioned benefits, making it an ideal starting material for novel drug candidates.[2][5]

A Survey of Catalytic Cross-Coupling Strategies

The construction of the C(sp²)-C(sp²) bond in unsymmetrical biphenyls is a central challenge in organic synthesis. While several methods exist, palladium-catalyzed cross-coupling reactions have become the gold standard due to their efficiency and broad applicability.[1][6]

  • Ullmann Reaction: One of the earliest methods, typically involving copper-mediated coupling of aryl halides. It often requires harsh reaction temperatures and has limited functional group tolerance.[7][8]

  • Negishi Coupling: Involves the coupling of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. Organozinc reagents can be sensitive to moisture and air.[3]

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] Its widespread adoption is due to its operational simplicity, the stability and low toxicity of boronic acids, and its remarkable tolerance for a wide array of functional groups, including the sensitive aldehyde moiety present in our target.[4][9]

Given these advantages, this guide will focus exclusively on the Suzuki-Miyaura coupling as the most reliable and scalable method for preparing this compound. The general transformation is shown below:

General Reaction Scheme:

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. Each component in the reaction mixture plays a critical and specific role.

Key Steps of the Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (2-bromobenzaldehyde), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboron species (3-fluorophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Below is a diagram illustrating this fundamental process.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Ar²-B(OH)₂ + Base center_point diorgano_pd Ar¹-Pd(II)L₂-Ar² transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Palladium-Catalyzed Synthesis of this compound

This protocol is designed to be a robust starting point for the synthesis, utilizing commercially available reagents and standard laboratory equipment.

Materials and Reagents
  • Aryl Halide: 2-Bromobenzaldehyde (≥98%)

  • Boronic Acid: 3-Fluorophenylboronic acid (≥97%)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous powder

  • Solvent 1: 1,4-Dioxane, anhydrous

  • Solvent 2: Deionized Water

  • Extraction Solvents: Ethyl acetate, Brine

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Equipment
  • Round-bottom flask (e.g., 50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system or glass column

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is crucial for activating the boronic acid for the transmetalation step.[3]

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 eq, 2 mol%).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is effective for a wide range of cross-coupling reactions.[2][10] 2 mol% is a typical catalytic loading for efficient conversion.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) species formed in situ.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

    • Rationale: The mixed solvent system ensures solubility for both the organic substrates and the inorganic base. Water can also play a beneficial role in the transmetalation step.[4]

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromobenzaldehyde is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid or oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • ¹⁹F NMR Spectroscopy: To confirm the presence and location of the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Optimization and Troubleshooting

The efficiency of the Suzuki-Miyaura coupling can be sensitive to several parameters. The following table provides guidance on optimizing the reaction for maximum yield and purity.

ParameterStandard ConditionVariation & RationalePotential Issues
Catalyst System 2 mol% Pd(dppf)Cl₂Increase loading (3-5 mol%): For sluggish reactions. Try other systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos): Ligand choice is critical. Bulky, electron-rich ligands like SPhos can accelerate reductive elimination.[11]High cost, potential for side reactions (e.g., phosphine oxidation).
Base K₂CO₃ (2.5 eq)Stronger base (e.g., K₃PO₄ or Cs₂CO₃): Can accelerate transmetalation, especially with less reactive boronic acids.[4][9]May cause decomposition of base-sensitive functional groups.
Solvent Dioxane/Water (4:1)Toluene/Water or THF/Water: Can affect solubility and reaction rate. Anhydrous conditions with a non-aqueous solvent may sometimes be required.Biphasic systems can have mixing issues; anhydrous conditions are more stringent.
Temperature 90-100 °CLower temperature (e.g., 70-80 °C): May reduce side products but will slow the reaction rate. Higher temperature: Can accelerate the reaction but may lead to catalyst decomposition or side reactions.Incomplete reaction at low temp; degradation at high temp.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental workflow, from initial setup to the final, purified product.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents, Base, Catalyst) start->setup inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert solvents 3. Add Solvents (Dioxane/Water) inert->solvents react 4. Heat & Stir (90-100 °C, 4-12h) solvents->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup Complete concentrate 7. Concentrate (Rotary Evaporator) workup->concentrate purify 8. Purify (Column Chromatography) concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: High-level workflow for the synthesis of this compound.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The protocol detailed herein, utilizing Pd(dppf)Cl₂ as a catalyst, provides a strong foundation for researchers in medicinal chemistry and organic synthesis. By understanding the underlying catalytic cycle and the role of each reaction component, scientists can effectively troubleshoot and optimize this transformation to produce high yields of this valuable synthetic intermediate, thereby accelerating the drug discovery and development process.

References

  • Jain, P., & Kumar, A. (2022). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Source not explicitly named, derived from search result content analysis].[1]

  • Schmidt, B. (2018). Synthesis of Biphenyls via Cross-Coupling of Arenediazonium Salts. Thieme Gruppe. [Link][12]

  • Al-Masry, Z. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link][3]

  • Various Authors. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. [Source not explicitly named, compilation of abstracts].[7]

  • Manka, J. T., et al. (2003). Synthesis of polyfunctionalized biphenyls as intermediates for a new class of liquid crystals. The Journal of Organic Chemistry. [Link][8]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluoropyridine-2-carbaldehyde: A Versatile Intermediate for Pharmaceutical Synthesis. [Product Page].[5]

  • Ullah, F., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link][4]

  • Kumar, A., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Molecular Diversity. [Link][6]

  • Fajardo, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link][9]

  • Rashid, N., et al. (2017). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link][13]

  • Jin, X., et al. (2021). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. [Link][2]

  • Kinast, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link][11]

  • Cabrera-Afonso, M. J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. [Link][10]

  • Fajardo, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link][14]

Sources

The Strategic Role of 3'-Fluorobiphenyl-2-carbaldehyde in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Biphenyl Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4] The biphenyl moiety, a privileged scaffold in its own right, is a core structural feature in numerous therapeutic agents, including the highly successful class of angiotensin II receptor blockers (ARBs), commonly known as sartans, and certain non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

3'-Fluorobiphenyl-2-carbaldehyde emerges as a highly versatile and valuable building block at the confluence of these two critical structural motifs. Its utility lies in the reactive aldehyde functionality, which serves as a synthetic handle for a wide array of chemical transformations, and the fluorinated biphenyl core, which imparts desirable properties to the resulting pharmaceutical intermediates. This application note provides a detailed exploration of the synthetic applications of this compound, complete with detailed protocols for the synthesis of key pharmaceutical intermediates.

Core Synthetic Transformations and Applications

The strategic positioning of the aldehyde group at the 2-position of the biphenyl system, coupled with the fluorine atom on the adjacent ring, makes this compound a precursor for a variety of important pharmaceutical intermediates. The primary synthetic routes leveraging this compound include its preparation via Suzuki-Miyaura coupling and its subsequent conversion into carboxylic acids, alcohols, amines, and alkenes, all of which are pivotal intermediates in drug discovery and development.

Protocol I: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[7][8] This protocol outlines the synthesis of this compound from commercially available starting materials.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 2-Bromobenzaldehyde (3-Fluorophenyl)boronic acid Pd(PPh3)4 K2CO3 solvent Toluene/Ethanol/Water reagents->solvent Dissolve reaction Reaction Setup Inert atmosphere (N2 or Ar) Reflux (e.g., 90-100 °C) solvent->reaction Heat workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup Cool & Quench purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Application I: Synthesis of 3'-Fluorobiphenyl-2-carboxylic Acid - A Precursor for Diflunisal Analogues

The oxidation of the aldehyde functionality to a carboxylic acid is a fundamental transformation in organic synthesis. The resulting 3'-Fluorobiphenyl-2-carboxylic acid can serve as a key intermediate for the synthesis of analogues of the NSAID, Diflunisal.

Reaction Pathway: Oxidation of Aldehyde

start This compound oxidant Potassium Permanganate (KMnO4) or Pinnick Oxidation (NaClO2, NaH2PO4) reaction Oxidation Reaction start->reaction oxidant->reaction product 3'-Fluorobiphenyl-2-carboxylic Acid reaction->product

Caption: Oxidation of this compound.

Step-by-Step Protocol (Pinnick Oxidation):
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO2, 1.5 eq) and sodium dihydrogen phosphate (NaH2PO4, 1.5 eq) in water.

  • Reaction: Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the aldehyde solution at room temperature. Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture with 1M HCl to a pH of ~2-3.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3'-Fluorobiphenyl-2-carboxylic acid. Further purification can be achieved by recrystallization.

Parameter Value
Oxidizing Agent Sodium Chlorite (NaClO2)
Buffer Sodium Dihydrogen Phosphate (NaH2PO4)
Scavenger 2-Methyl-2-butene
Solvent t-Butanol/Water
Temperature Room Temperature
Typical Yield >90%

Application II: Synthesis of (3'-Fluorobiphenyl-2-yl)methanol - A Key Intermediate for Angiotensin II Receptor Blockers (Sartans)

Many angiotensin II receptor blockers feature a biphenyl scaffold connected to a heterocyclic moiety via a methylene or hydroxymethyl linker. The reduction of this compound to the corresponding alcohol provides a crucial intermediate for the synthesis of these important antihypertensive drugs.

Reaction Pathway: Reduction of Aldehyde

start This compound reductant Sodium Borohydride (NaBH4) reaction Reduction Reaction start->reaction reductant->reaction product (3'-Fluorobiphenyl-2-yl)methanol reaction->product

Caption: Reduction of this compound.

Step-by-Step Protocol:
  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (3'-Fluorobiphenyl-2-yl)methanol, which can be further purified by column chromatography if necessary.

Parameter Value
Reducing Agent Sodium Borohydride (NaBH4)
Solvent Methanol
Temperature 0 °C to Room Temperature
Typical Yield >95%

Application III: Synthesis of Biphenylmethylamines via Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[9][10] By reacting this compound with a primary or secondary amine in the presence of a reducing agent, a diverse library of substituted biphenylmethylamines can be generated, which are valuable intermediates for various drug candidates.

Experimental Workflow: Reductive Amination

start This compound amine Primary or Secondary Amine reaction One-Pot Reductive Amination start->reaction amine->reaction reductant Sodium Triacetoxyborohydride (NaBH(OAc)3) reductant->reaction product Substituted (3'-Fluorobiphenyl-2-yl)methanamine reaction->product

Caption: Reductive amination of this compound.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired biphenylmethylamine.

Parameter Value
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)3)
Amine Primary or Secondary Amine (1.1 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature
Typical Yield 70-90%

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of a wide range of pharmaceutical building blocks. Its aldehyde functionality allows for facile conversion into carboxylic acids, alcohols, and amines, which are key components of various drug molecules, including NSAID analogues and angiotensin II receptor blockers. The protocols outlined in this application note provide robust and efficient methods for the synthesis and derivatization of this valuable compound, empowering researchers and drug development professionals in their pursuit of novel therapeutic agents. The inherent value of the fluorinated biphenyl scaffold ensures that this compound will continue to be a relevant and sought-after intermediate in the pharmaceutical industry.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available at: [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Available at: [Link]

  • Synthesis method for 4-hydroxymethyl biphenyl. Google Patents.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

  • Synthesis and biological evaluation of new fluorine substituted derivatives as angiotensin II receptor antagonists with anti-hypertension and anti-tumor effects. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications. Available at: [Link]

  • Rational Design and Synthesis of AT1R Antagonists. National Institutes of Health. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available at: [Link]

  • Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Fluorinated Pharmaceutical Intermediates. Pharma Innovation. Available at: [Link]

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Application Note: Comprehensive Characterization of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of 3'-Fluorobiphenyl-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and quality of this compound. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of each analytical technique, ensuring a comprehensive and robust characterization.

Introduction: The Significance of this compound

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The incorporation of a fluorine atom can modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable building block in organic synthesis.

Given its role as a critical precursor, rigorous analytical characterization is imperative to confirm its identity, quantify its purity, and identify any potential impurities that could impact the outcome of subsequent reactions or the quality of the final product. This application note details a multi-faceted analytical approach employing spectroscopic and chromatographic techniques to provide a complete profile of this compound.

Analytical Workflow: A Multi-Technique Approach

A comprehensive characterization of this compound necessitates the integration of several analytical techniques. Each method provides unique and complementary information regarding the molecule's structure, composition, and purity. The proposed workflow is designed to be both efficient and thorough.

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic methods are fundamental for the initial identification and structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.

Expertise & Experience: The presence of the fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR can confirm the presence and chemical environment of the fluorine atom, while its coupling to nearby ¹H and ¹³C nuclei in their respective spectra provides invaluable information for assigning the substitution pattern on the aromatic rings.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Look for distinct signals in the aromatic region (typically 7.0-8.5 ppm) and a characteristic downfield singlet for the aldehyde proton (around 10.0 ppm). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Expect signals for the aromatic carbons, with those directly bonded to or in close proximity to the fluorine atom exhibiting C-F coupling. The carbonyl carbon of the aldehyde will appear significantly downfield (typically >190 ppm).[2]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Signal: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, integration values, and coupling constants (J-values) to confirm the structure of this compound.

Table 1: Expected NMR Data for this compound

Nucleus Expected Chemical Shift (ppm) Key Features
¹H ~10.0 (s, 1H) Aldehyde proton
7.0 - 8.5 (m, 8H) Aromatic protons
¹³C >190 Aldehyde carbonyl carbon
110 - 165 Aromatic carbons (with C-F coupling)

| ¹⁹F | -110 to -120 | Aromatic fluorine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expertise & Experience: For halogenated compounds, the isotopic pattern can be a useful diagnostic tool. However, fluorine is monoisotopic, so the primary utility of MS here is the accurate mass measurement of the molecular ion. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this non-volatile compound.

Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer using a syringe pump. Utilize ESI or APCI in positive ion mode.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Interpretation:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺). The theoretical exact mass of C₁₃H₉FO is 200.0637.

    • Analyze the fragmentation pattern to gain further structural insights.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are essential for determining the purity of the compound and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds.

Trustworthiness: A well-developed HPLC method with appropriate validation is the cornerstone of quality control for pharmaceutical intermediates. The use of a photodiode array (PDA) detector allows for the assessment of peak purity and can help in the tentative identification of impurities based on their UV-Vis spectra.

Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, a gradient from 30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Analysis and Quantification: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] It is particularly useful for identifying volatile impurities that may not be detected by HPLC.

Expertise & Experience: The choice of injection technique is critical. For a relatively clean sample, a split injection can be used to avoid column overload. For trace impurity analysis, a splitless injection may be more appropriate.[4]

Protocol: GC-MS Impurity Profiling

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is generally suitable.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Data Analysis: Identify the main peak corresponding to this compound. Search the mass spectra of any impurity peaks against a spectral library (e.g., NIST) for tentative identification.

Caption: Decision-making flowchart based on analytical results.

Summary of Analytical Data

The following table summarizes the key analytical data that should be obtained for a high-quality batch of this compound.

Table 2: Comprehensive Analytical Data Summary

Technique Parameter Specification
Appearance Visual Inspection White to off-white solid
¹H NMR Chemical Shifts & Integration Conforms to structure
¹³C NMR Chemical Shifts Conforms to structure
¹⁹F NMR Chemical Shift Conforms to structure
Mass Spec. [M+H]⁺ 201.0710 ± 5 ppm
HPLC Purity (Area %) ≥ 99.0%

| GC-MS | Impurities | Individual impurities ≤ 0.1% |

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. By combining spectroscopic and chromatographic techniques, one can confidently verify the identity, determine the purity, and profile the impurities of this important chemical intermediate. Adherence to these protocols will ensure the high quality and consistency required for its successful application in research and development.

References

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymer. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. SGS. Available at: [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Synlett. Available at: [Link]

  • Combining GC with MS and Olfactory Detection for a Variety of Food, Flavor, and Fragrance Analyses. GL Sciences. Available at: [Link]

  • GC AND GC/MS. Agilent. Available at: [Link]

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Application Notes & Protocols: A Guide to the Reaction Kinetics of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3'-Fluorobiphenyl-2-carbaldehyde in Modern Chemistry

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[2][3] Furthermore, the aldehyde functional group is a versatile handle for a wide array of chemical transformations and is a key component in the synthesis of many pharmaceutical compounds.[4][5][6][7] The compound this compound, therefore, represents a molecule of considerable interest for the synthesis of novel chemical entities in drug discovery.

A thorough understanding of the reaction kinetics of this molecule is paramount for the optimization of synthetic routes, the prediction of reaction outcomes, and the elucidation of reaction mechanisms. This guide provides a comprehensive framework for the synthesis and kinetic analysis of this compound, empowering researchers to harness its full potential.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids make it the ideal choice for the synthesis of this compound.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is chosen for its high efficiency in the catalytic cycle of the Suzuki-Miyaura reaction.[8]

  • Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[8][9]

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution is typically used to dissolve both the organic reactants and the inorganic base.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromobenzaldehyde, (3-fluorophenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃ in a flask. B Add toluene and water. Purge with an inert gas (N₂ or Ar). A->B Add Solvents C Heat the mixture with stirring (e.g., 80-100 °C). B->C Initiate Reaction D Monitor reaction progress by TLC or GC-MS. C->D Monitor E Cool to room temperature. Perform aqueous work-up. D->E Upon Completion F Extract with an organic solvent (e.g., ethyl acetate). E->F Separation G Dry the organic layer and concentrate. F->G Isolate Crude H Purify by column chromatography. G->H Purify

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), (3-fluorophenyl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add toluene (10 mL) and water (2 mL).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Part 2: Kinetic Analysis of a Representative Reaction - Schiff Base Formation

The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is a well-studied and fundamental reaction in organic chemistry.[13][14][15][16] This reaction is an excellent model for studying the reactivity of the aldehyde group in this compound. The reaction proceeds through a two-step mechanism: the initial nucleophilic addition of the amine to the aldehyde to form a carbinolamine intermediate, followed by the rate-determining dehydration of the carbinolamine to yield the imine.[13][14]

Causality Behind Experimental Choices:
  • Model Reaction: The reaction with a primary amine, such as aniline, is chosen due to its well-understood mechanism and the significant change in electronic conjugation, which can be easily monitored by UV-Vis spectrophotometry.

  • Monitoring Technique: UV-Vis spectrophotometry is a widely accessible and powerful technique for monitoring reaction kinetics.[17][18][19] The formation of the C=N double bond in the Schiff base extends the conjugated π-system, leading to a shift in the maximum absorbance wavelength (λ_max) and a change in molar absorptivity, which allows for the direct monitoring of product formation or reactant consumption.[18][19][20]

  • Pseudo-First-Order Conditions: By using a large excess of the amine (e.g., 10-fold or greater), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to a pseudo-first-order reaction with respect to the aldehyde, making the data analysis more straightforward.[20]

Experimental Workflow: Kinetic Analysis by UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Data Analysis A Prepare stock solutions of This compound and aniline in a suitable solvent (e.g., ethanol). B Determine the λ_max of the Schiff base product. A->B Spectral Scan C Equilibrate the spectrophotometer and reactant solutions to the desired temperature. B->C Setup D Mix the aldehyde and a large excess of the aniline solution directly in a cuvette. C->D Initiate E Immediately start monitoring the absorbance at the λ_max of the product over time. D->E Data Acquisition F Plot ln(A_∞ - A_t) vs. time. E->F Process Data G Determine the pseudo-first-order rate constant (k_obs) from the slope of the line. F->G Calculate Rate H Repeat at different temperatures to determine activation parameters (optional). G->H Further Analysis G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Determining) A This compound + Aniline B Carbinolamine Intermediate A->B Fast C Protonation of the hydroxyl group B->C Proton Transfer D Elimination of water C->D Slow E Schiff Base Product D->E Fast

Caption: Proposed two-step mechanism for Schiff base formation.

Trustworthiness and Self-Validation

To ensure the reliability of the kinetic data, the following points are crucial:

  • Reproducibility: Each kinetic experiment should be repeated multiple times to ensure the consistency of the results.

  • Control Experiments: Running the reaction without the aldehyde or the amine will confirm that the observed change in absorbance is due to the reaction of interest.

  • Temperature Control: Maintaining a constant and accurate temperature is critical, as rate constants are highly temperature-dependent.

  • Linearity of Plots: A high correlation coefficient (R² > 0.99) for the plot of ln(A_∞ - A_t) vs. time validates the assumption of pseudo-first-order kinetics.

By adhering to these principles, researchers can generate high-quality, trustworthy kinetic data for this compound, paving the way for its effective utilization in synthetic and medicinal chemistry.

References

  • Agilent Technologies. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Retrieved from [Link]

  • JoVE. (2015). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

  • Allais, F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Gieselman, M. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • AZoM. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

  • Gieselman, M. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • ACS Publications. (n.d.). The activating effect of fluorine in electrophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

  • Iraqi Journal of Science. (n.d.). Theoretical Study of the Schiff Base Formation Between Para. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • PeerJ. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

  • ResearchGate. (2021). Thermal Stability, Kinetic Degradation and Lifetime Prediction of Chitosan Schiff Bases Derived from Aromatic Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]

  • Quora. (2020). What are the pharmaceutical uses of aldehyde and ketones?. Retrieved from [Link]

  • Google Patents. (n.d.). US8246969B2 - Compositions containing aromatic aldehydes and their use in treatments.
  • PubMed Central. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

Sources

Application Note: A Scalable, Optimized Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Fluorobiphenyl-2-carbaldehyde is a critical building block in modern medicinal chemistry, serving as a key intermediate for various therapeutic agents. The incorporation of a fluorine atom can significantly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and economically viable Suzuki-Miyaura cross-coupling protocol. We detail the strategic selection of catalysts, reagents, and reaction conditions designed to ensure high yield, purity, and operational safety, addressing the common challenges associated with large-scale production.

Introduction: Strategic Importance and Synthesis Overview

The synthesis of biaryl compounds is a cornerstone of pharmaceutical development.[3][4] Specifically, this compound provides a versatile scaffold for elaboration into more complex molecular architectures. Its aldehyde functional group is readily convertible to a wide range of other functionalities, while the fluorinated phenyl ring offers desirable physicochemical properties.[1]

For industrial-scale production, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high functional group tolerance, generally mild reaction conditions, and the commercial availability of starting materials.[5] This protocol focuses on the palladium-catalyzed coupling of 2-bromobenzaldehyde with 3-fluorophenylboronic acid.

Overall Reaction Scheme: Starting Materials: 2-Bromobenzaldehyde and 3-Fluorophenylboronic acid Catalyst System: Palladium(II) Acetate with a suitable phosphine ligand Base: Potassium Carbonate Solvent: Toluene/Water mixture Product: this compound

Mechanistic Rationale and Process Optimization

Understanding the catalytic cycle of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing the process for scale-up. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The choice of a palladium precursor and a phosphine ligand is critical. For this transformation, a system of Palladium(II) Acetate [Pd(OAc)₂] and a bulky, electron-rich phosphine ligand like SPhos or XPhos is highly effective. These ligands facilitate the initial, often rate-limiting, oxidative addition of the aryl bromide to the Pd(0) center and promote the final reductive elimination step to release the desired biaryl product.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reagents Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OxAdd Ar¹-X (2-Bromobenzaldehyde) Transmetal Ar¹-Pd(II)-Ar² L₂ (Transmetalation Complex) OxAdd->Transmetal [Ar²-B(OR)₃]⁻ (Activated Boronic Acid) Transmetal->Pd0 Ar¹-Ar² (Product) Reductive Elimination Product This compound (Ar¹-Ar²) Transmetal->Product ArX 2-Bromobenzaldehyde (Ar¹-X) ArX->OxAdd ArB 3-Fluorophenylboronic Acid (Ar²-B(OH)₂) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->ArB Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Scale-Up Success

Scaling a reaction from the bench to a pilot plant or manufacturing facility requires careful consideration of several factors beyond simple stoichiometry.

ParameterLaboratory Scale (grams)Scale-Up Consideration (kilograms)Rationale & Justification
Catalyst Loading 1-3 mol%0.1-0.5 mol%Reduces cost and minimizes residual palladium in the final product. Lower loadings are achievable with highly active catalyst systems and optimized conditions.
Solvent Choice Anhydrous TolueneToluene / Water (e.g., 10:1)The use of a biphasic system with water facilitates the dissolution of the inorganic base (K₂CO₃) and can accelerate the transmetalation step. It also improves process safety by helping to control exotherms.
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄While Cs₂CO₃ is highly effective, its cost is prohibitive for large-scale synthesis.[5] K₂CO₃ offers a good balance of reactivity and cost. K₃PO₄ is a viable, though more expensive, alternative.
Temperature 80-110 °C80-90 °CMaintaining a controlled temperature is crucial. Suzuki couplings are exothermic, and poor heat management can lead to runaway reactions, especially with highly reactive substrates.[7][8][9] Operating at the lower end of the effective temperature range enhances safety.
Work-up & Purification Solvent Extraction, Flash ChromatographyPhase Separation, CrystallizationChromatography is not practical for multi-kilogram quantities. The process must be designed for isolation via crystallization, which requires careful solvent selection to ensure high recovery and purity.

Detailed Scale-Up Protocol

This protocol describes the synthesis of this compound on a 1.0 kg scale.

Reagents and Equipment
  • Reactor: 50 L glass-lined reactor with overhead stirring, reflux condenser, nitrogen inlet, and temperature probe.

  • Reagents:

    • 2-Bromobenzaldehyde (1.00 kg, 5.40 mol)

    • 3-Fluorophenylboronic acid (0.83 kg, 5.94 mol, 1.1 equiv)

    • Palladium(II) Acetate (12.1 g, 0.054 mol, 0.01 equiv)

    • SPhos (44.4 g, 0.108 mol, 0.02 equiv)

    • Potassium Carbonate (K₂CO₃), milled (1.49 kg, 10.8 mol, 2.0 equiv)

    • Toluene (10 L)

    • Deionized Water (1 L)

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.[10]

  • Charge Reagents: Charge the reactor with 2-bromobenzaldehyde, 3-fluorophenylboronic acid, Palladium(II) Acetate, SPhos, and milled potassium carbonate under a nitrogen blanket.

  • Solvent Addition: Add toluene (10 L) and deionized water (1 L) to the reactor.

  • Degassing: Begin agitation and sparge the mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 85-90 °C. Monitor the internal temperature closely. The reaction is typically complete within 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis until the consumption of 2-bromobenzaldehyde is >99%.

  • Cooling and Phase Separation: Cool the reactor contents to 50-60 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Aqueous Wash: Add 5 L of deionized water to the reactor, agitate for 15 minutes, allow to separate, and drain the aqueous layer.

  • Solvent Swap & Crystallization: Distill off the toluene under vacuum to a final volume of approximately 3 L. Cool the concentrated solution to 0-5 °C over 2-3 hours to induce crystallization.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold (0 °C) heptane (2 x 1 L).

  • Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.

Expected Results
  • Yield: 0.92 - 1.00 kg (85-93%)

  • Purity (HPLC): >99.0%

  • Appearance: Off-white to pale yellow solid

Process Workflow and Safety Considerations

Overall Synthesis Workflow

Workflow start Start: Reactor Setup (Inert Atmosphere) charge Charge Solid Reagents: - Aryl Bromide - Boronic Acid - Catalyst & Ligand - Base start->charge add_solvents Add Solvents (Toluene/Water) charge->add_solvents degas Degas Mixture (N₂ Sparge) add_solvents->degas react Heat to 85-90 °C (Monitor Exotherm & HPLC) degas->react cool_separate Cool & Separate Aqueous Layer react->cool_separate wash Wash Organic Layer with Water cool_separate->wash distill Solvent Swap/ Concentration wash->distill crystallize Cool to 0-5 °C (Crystallization) distill->crystallize isolate Filter & Wash Cake (Cold Heptane) crystallize->isolate dry Vacuum Dry Product isolate->dry end End: Final Product (QC Analysis) dry->end

Caption: Scalable workflow for this compound synthesis.

Critical Safety Precautions
  • Exotherm Control: Suzuki-Miyaura reactions can be significantly exothermic.[7][9] The "all-in" approach described here provides poor control over the exotherm, so it is critical that the heating rate is well-controlled and that the reactor's cooling system is fully operational.[8] For particularly reactive systems, dosing one of the reagents (e.g., the boronic acid solution) over time may be a safer alternative.

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) form, are sensitive to oxygen. Maintaining a robust nitrogen or argon atmosphere is essential for catalytic activity and reproducibility.[10]

  • Reagent Handling: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Boronic acids are generally stable but can be irritants. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is required.

  • Waste Disposal: The aqueous waste will contain boron compounds and residual palladium.[5] All waste streams must be handled and disposed of in accordance with local environmental regulations. Efforts should be made to recover and recycle the precious metal catalyst where feasible.[5]

Conclusion

This application note outlines a validated and scalable protocol for the synthesis of this compound. By employing an optimized Suzuki-Miyaura coupling reaction, this process delivers the target compound in high yield and purity. The focus on cost-effective reagents, process safety, and a non-chromatographic purification method makes this protocol well-suited for industrial and pharmaceutical applications, enabling researchers and drug development professionals to access this key intermediate in multi-kilogram quantities.

References

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Coupling Reagent Guide. Retrieved from [Link]

  • Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359. Retrieved from [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University P2SAC Conference. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

  • Gao, D. W., et al. (2018). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. Journal of the American Chemical Society, 140(25), 7949-7957. Retrieved from [Link]

  • Wang, Z., et al. (2023). Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality. Chemical Communications, 59(28), 4153-4156. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of axially chiral biaryl aldehydes by NHC‐catalyzed desymmetric amidation. Retrieved from [Link]

  • Shi, B. J., et al. (2016). Atroposelective Synthesis of Axially Chiral Biaryldiols via Organocatalytic Arylation of 2-Naphthols. Journal of the American Chemical Society, 138(44), 14662-14665. Retrieved from [Link]

  • American Chemical Society Publications. (2021). Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization. JACS Au, 1(8), 1184-1193. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 76. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(52), 31221-31225. Retrieved from [Link]

  • Defense Technical Information Center. (2004). Development of Synthesis and Large Scale Production Technology for Ultrahigh Energy and Density Fluoro-Organic Compounds. Retrieved from [Link]

  • Sharma, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. Retrieved from [Link]

Sources

Application Notes and Protocols: 3'-Fluorobiphenyl-2-carbaldehyde as a Precursor for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structural motif in the design of functional organic materials, offering a unique combination of rigidity, thermal stability, and tunable electronic properties. The strategic introduction of fluorine atoms into the biphenyl core can significantly modulate these characteristics, enhancing properties such as electron affinity, thermal stability, and resistance to oxidation. 3'-Fluorobiphenyl-2-carbaldehyde emerges as a highly versatile and reactive precursor for the synthesis of a new generation of advanced materials. The presence of the aldehyde functional group at the 2-position provides a reactive handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures, including polymers and heterocyclic systems for applications in organic electronics and medicinal chemistry.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the synthesis and utilization of this compound in the development of novel materials.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from closely related analogs.

PropertyExpected Value/Characteristic
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene)
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, aldehyde proton ~10 ppm
¹⁹F NMR A single resonance characteristic of an aryl fluoride
¹³C NMR Resonances for aromatic carbons and a downfield signal for the carbonyl carbon
IR Spectroscopy Characteristic C=O stretch for an aldehyde (~1700 cm⁻¹) and C-F stretch

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of unsymmetrical biaryls is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G A 2-Bromobenzaldehyde C Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80 °C A->C B 3-Fluorophenylboronic acid B->C D This compound C->D G A This compound D Ammonium Acetate Ethanol, Reflux A->D B Malononitrile B->D C Acetophenone C->D E 2-Amino-6-(3'-fluorobiphenyl-2-yl)-4-phenylnicotinonitrile D->E G A This compound B KMnO₄ or Jones Reagent A->B C 3'-Fluorobiphenyl-2-carboxylic acid B->C G A 3'-Fluorobiphenyl-2-carboxylic acid derived diacid C Polycondensation A->C B Aromatic Diamine (e.g., ODA) B->C D Poly(amide acid) C->D E Thermal or Chemical Imidization D->E F Fluorinated Polyimide E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3'-Fluorobiphenyl-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Drawing upon established principles in synthetic and purification sciences, this guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Introduction: The Purification Challenge

This compound is a key building block in medicinal chemistry and materials science. It is most commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this reaction is powerful for constructing the C-C bond of the biphenyl system, it introduces a host of purification challenges.[1] The crude product is often contaminated with unreacted starting materials, catalyst residues, inorganic salts, and reaction byproducts. The presence of both a reactive aldehyde group and a fluoro-substituent requires a carefully considered purification strategy to prevent product degradation and effectively isolate the target compound.

This guide will walk you through identifying common impurities, selecting the right purification strategy, and troubleshooting issues that may arise during the process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Assuming a Suzuki-Miyaura coupling synthesis, the primary impurities are derived from the starting materials and the catalytic system. There are two common synthetic routes, each with a specific impurity profile:

  • Route A: Coupling of (2-formylphenyl)boronic acid with 1-bromo-3-fluorobenzene.

  • Route B: Coupling of (3-fluorophenyl)boronic acid with 2-bromobenzaldehyde.

Based on these routes, you can anticipate the following impurities:

Impurity ClassSpecific ExamplesOrigin
Starting Materials 2-bromobenzaldehyde, 1-bromo-3-fluorobenzene, or unreacted boronic acids/esters.Incomplete reaction conversion.
Homocoupling Byproducts 3,3'-Difluorobiphenyl or Biphenyl-2,2'-dicarbaldehyde.Coupling of two boronic acid molecules, often exacerbated by the presence of oxygen.[1]
Catalyst Residues Elemental Palladium (black precipitate), Palladium complexes, and phosphine ligands (e.g., triphenylphosphine oxide).The Palladium catalyst and ligands used in the Suzuki reaction.[2][3]
Inorganic Salts Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), etc.The base used to activate the boronic acid for transmetalation.[4]
Product-Related Impurities 3'-Fluorobiphenyl-2-carboxylic acid.Oxidation of the aldehyde group during the reaction or workup, especially if exposed to air for prolonged periods at high temperatures.[5][6]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring your purification. Given the aromatic nature of this compound, it is UV-active.

  • Primary Visualization: Use a UV lamp with short-wave (254 nm) light. The aromatic rings will absorb the UV light, appearing as dark spots on the fluorescent green background of the TLC plate.[7][8] This is a non-destructive method.

  • Secondary Visualization (Staining): After UV analysis, you can use a chemical stain for more specific identification.

    • Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that will visualize most organic compounds, appearing as yellow-brown spots on a purple background. It is particularly useful for detecting oxidizable groups like aldehydes.[9][10]

    • p-Anisaldehyde or 2,4-Dinitrophenylhydrazine (DNPH) Stains: These stains are highly specific for aldehydes and ketones, forming colored spots (often yellow-to-red for DNPH) upon heating.[11] This can help confirm which spot on your TLC plate is the desired aldehyde product versus non-aldehyde impurities.

Q3: My aldehyde product seems to be degrading during column chromatography. What's happening?

A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or cause streaking.[5] If you observe degradation (e.g., new spots appearing on TLC of collected fractions), consider neutralizing your silica gel before preparing the column or using a different stationary phase like neutral alumina. A common practice is to use an eluent system containing a small amount of a basic modifier like triethylamine (~0.1-1%) to mitigate this issue.[5]

Q4: What is the best way to remove the residual palladium catalyst?

A4: Removing the palladium catalyst is a critical step, especially for pharmaceutical applications. A multi-step approach is often best:

  • Initial Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the bulk of the precipitated, insoluble palladium black.[3][12]

  • Aqueous Wash/Extraction: Some palladium complexes may be soluble. During the aqueous workup, perform several washes.

  • Adsorbent Treatment: If palladium residues persist (often giving the organic solution a faint grey or brown tint), you can pass the solution through a short plug of silica gel or use specialized thiol-based scavenger resins designed to bind strongly to palladium.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound.

ProblemProbable Cause(s)Recommended Solution(s)
Low Purity After Column Chromatography Co-elution of Impurities: A byproduct, such as a homocoupled species, may have a polarity very similar to your product.Optimize Eluent System: Perform a gradient elution or try a different solvent system (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Hexane) to improve separation. Consider Recrystallization: If chromatography fails to provide adequate separation, recrystallization may be more effective at rejecting structurally similar impurities.
Product "Oils Out" During Recrystallization High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to melt before dissolving. Inappropriate Solvent Choice: The boiling point of the chosen solvent is higher than the melting point of your compound.[13]Initial Purification: First, pass the crude material through a short silica plug to remove gross impurities, then attempt recrystallization. Solvent System Adjustment: Re-dissolve the oil in more of the primary solvent and cool very slowly. Alternatively, choose a solvent system with a lower boiling point.[13]
Product Appears as a Brown or Grey Solid Residual Palladium Catalyst: Fine particles of palladium are contaminating the final product.Repeat Catalyst Removal Steps: Re-dissolve the product and filter again through Celite. For very fine particles, consider treatment with a thiol scavenger resin or a wash with an aqueous solution of sodium bisulfite at elevated temperatures.[14]
No Crystal Formation After Cooling Excessive Solvent: The solution is not saturated, preventing crystal nucleation. Supersaturation: The solution is too clean or has cooled too quickly without nucleation sites.Concentrate the Solution: Carefully remove some of the solvent under reduced pressure and attempt to cool again. Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod. Alternatively, add a "seed crystal" of the pure compound if available.[13]
New Spot Appears on TLC (Lower Rf) After Purification Oxidation of Aldehyde: The aldehyde group has been oxidized to the corresponding carboxylic acid (3'-Fluorobiphenyl-2-carboxylic acid).Handle with Care: Minimize exposure of the compound to air, especially when heated. Conduct chromatography promptly. Basic Wash: If the carboxylic acid has formed, it can be removed by washing the organic solution with a mild aqueous base like sodium bicarbonate (NaHCO₃). The carboxylate salt will move to the aqueous layer.

Experimental Protocols & Workflows

Workflow for Purification Strategy

The following diagram outlines a decision-making process for purifying your crude this compound.

G start Crude Reaction Mixture celite_filtration Dilute with Organic Solvent (e.g., EtOAc or DCM) & Filter through Celite start->celite_filtration workup Aqueous Workup (Wash with Water/Brine) celite_filtration->workup check_purity Analyze Organic Layer by TLC/NMR workup->check_purity is_clean Purity > 95%? check_purity->is_clean column_chroma Column Chromatography (Neutralized Silica or Alumina) is_clean->column_chroma No final_product Pure this compound is_clean->final_product Yes recrystallize Recrystallization (e.g., Hexane/DCM or EtOH/Water) column_chroma->recrystallize If further purification needed column_chroma->final_product If purity is sufficient recrystallize->final_product

Caption: Decision workflow for purification.

Protocol 1: Column Chromatography Purification

This protocol is designed to separate the target aldehyde from non-polar impurities (like homocoupled byproducts) and more polar impurities (like phosphine oxides).

  • Preparation of Neutralized Silica:

    • Create a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total solvent volume.

    • Stir for 10 minutes before packing the column. This step is crucial to prevent degradation of the aldehyde on the acidic silica surface.[5]

  • Sample Loading:

    • Concentrate your crude product onto a small amount of silica gel ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane:EtOAc + 0.1% Et₃N).

    • Gradually increase the polarity of the eluent (gradient elution) to elute your product. The exact gradient will depend on the impurities present.

  • Monitoring:

    • Collect fractions and monitor them by TLC, visualizing with a UV lamp.

    • Combine the fractions containing the pure product (identified by its Rf value and confirmed by stain if necessary).

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to achieve high purity, especially for removing trace impurities after chromatography.

  • Solvent Selection:

    • The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Good starting points for fluorinated biphenyls include a two-solvent system like Dichloromethane (DCM)/Hexane or Ethanol/Water.[13][15]

  • Procedure (DCM/Hexane System):

    • Dissolve the crude or semi-pure solid in a minimal amount of hot DCM in an Erlenmeyer flask.

    • Once fully dissolved, slowly add hexane dropwise while the solution is still warm until you observe persistent cloudiness.

    • Add a few more drops of hot DCM until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

    • Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any soluble impurities adhering to the surface.

    • Dry the crystals under vacuum to obtain the final, purified product.

Purity Assessment

After purification, it is essential to confirm the purity and identity of your this compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and a distinct singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). Integration should match the expected proton count.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments and show a characteristic downfield signal for the aldehyde carbonyl carbon (typically δ 190-200 ppm).

  • ¹⁹F NMR: The fluorine NMR will show a signal corresponding to the fluorine atom on the biphenyl system. This is a very sensitive technique for detecting any fluorine-containing impurities.[16][17]

  • GC-MS: Gas Chromatography-Mass Spectrometry can provide a quantitative assessment of purity and confirm the molecular weight of the product.[6]

By following this structured guide, researchers can more effectively navigate the purification of this compound, leading to higher quality material for subsequent research and development.

References

  • Aqueous-Phase, Palladium-Catalyzed Suzuki Reactions under Mild Conditions. (n.d.). SCIRP. Retrieved January 6, 2026, from [Link]

  • Methods for recycling palladium in a Suzuki coupling reaction. (2016). Google Patents.
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to remove palladium catalyst from reaction mixture ?. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2008). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved January 6, 2026, from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 6, 2026, from [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde?. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. (2022). MDPI. Retrieved January 6, 2026, from [Link]

  • Stains for Developing TLC Plates. (n.d.). Harvard University. Retrieved January 6, 2026, from [Link]

  • Visualizing TLC Plates. (2021). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • TLC stains. (n.d.). Tufts University. Retrieved January 6, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved January 6, 2026, from [Link]

  • Study on Stability of Benzaldehyde in Near-Critical Water. (2011). Academax. Retrieved January 6, 2026, from [Link]

  • Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. (2016). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 6, 2026, from [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2007). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved January 6, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL. Retrieved January 6, 2026, from [Link]

  • Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. (2016). RSC Publishing. Retrieved January 6, 2026, from [Link]

  • Crystallization Solvents. (n.d.). PDF. Retrieved January 6, 2026, from [Link]

  • Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water. (n.d.). Moodle@Units. Retrieved January 6, 2026, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved January 6, 2026, from [Link]

  • NMR Spectroscopy. (2020). University of Wisconsin-Madison. Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013). NIH. Retrieved January 6, 2026, from [Link]

  • How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole?. (2016). Chemistry Stack Exchange. Retrieved January 6, 2026, from [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). NIH. Retrieved January 6, 2026, from [Link]

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. (2007). SciSpace. Retrieved January 6, 2026, from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Thieme. Retrieved January 6, 2026, from [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). NIH. Retrieved January 6, 2026, from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde. As a key intermediate in various research and development pipelines, achieving a robust and high-yielding synthesis is critical. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions related to its synthesis via the Suzuki-Miyaura cross-coupling reaction.

Core Synthesis: The Suzuki-Miyaura Approach

The most prevalent and versatile method for constructing the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron species and an organohalide.[1] For this target molecule, the typical disconnection involves coupling (2-formylphenyl)boronic acid with a 3-fluorohalobenzene.

Reaction Scheme:

(Image: Synthesis of this compound from (2-formylphenyl)boronic acid and 1-bromo-3-fluorobenzene)

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Optimization may be necessary based on specific laboratory conditions and reagent purity.

Materials:

  • (2-formylphenyl)boronic acid (1.2 mmol)

  • 1-Bromo-3-fluorobenzene (1.0 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add (2-formylphenyl)boronic acid, 1-bromo-3-fluorobenzene, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the 1,4-dioxane and water (previously degassed by bubbling with inert gas for 20 minutes) to the flask via syringe.[3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature and quench with water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure this compound.[4]

Key Reaction Parameter Summary

The choice of catalyst, base, and solvent are critical and interdependent. The following table summarizes common options and their impact.

ParameterOptionsConsiderations & Impact on Yield
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald-type catalysts with bulky, electron-rich phosphine ligands are often superior for challenging substrates, including less reactive aryl chlorides or sterically hindered partners.[3][5] Pd(PPh₃)₄ is a classic choice but may require higher temperatures and longer reaction times.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe base is crucial for activating the boronic acid for transmetalation.[6] K₃PO₄ is often a good choice for sensitive substrates as it is a mild, non-nucleophilic base.[2] Stronger bases or aqueous hydroxides can promote side reactions like protodeboronation, especially with electron-deficient boronic acids.[2][6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFSolvent choice impacts reagent solubility and can influence catalyst activity.[7] Aprotic polar solvents like DMF can sometimes accelerate the reaction but may complicate purification. Toluene is a good choice for higher temperatures, while THF is also common.[8] An aqueous component is typically required to solubilize the inorganic base.[1]
Temperature Room Temp to 110 °CHigher temperatures generally increase the reaction rate but can also promote decomposition and side reactions.[9] For less reactive aryl bromides or chlorides, heating is almost always necessary. A typical range is 80-100 °C.[10]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X Pd0->ArPdX OxAdd->ArPdX Transmetalation Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² ArPdX->ArPdAr Transmetalation->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) ArPdAr->Product RedElim->Pd0 Boronate Ar²-B(OR)₃⁻ Boronate->ArPdAr Base Base (e.g., K₃PO₄) Base->Boronate Activation BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate ArylHalide Ar¹-X (e.g., 1-bromo-3-fluorobenzene) ArylHalide->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most common initial checks?

A1: This is a common issue that can often be resolved by systematically checking the fundamentals of the reaction setup.

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive state and promote unwanted side reactions like the homocoupling of boronic acids.[12][13] Ensure your flask was properly flame-dried and that your solvents were thoroughly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Reagent Quality & Integrity:

    • Catalyst/Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored correctly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[2] Try using a fresh batch of catalyst and ligand.

    • Boronic Acid: (2-formylphenyl)boronic acid can be susceptible to decomposition (protodeboronation) upon storage. It is advisable to use a fresh, high-purity sample.

    • Solvent Purity: Use anhydrous, high-purity solvents. Peroxides in aged ethers (like THF or dioxane) can deactivate the catalyst.

  • Base Activation: Ensure the base is of high quality and has been properly stored. Some bases, like potassium carbonate, may need to be activated by heating before use if they are hydrated.[10]

Q2: I'm observing a significant amount of benzaldehyde as a byproduct, and my yield is low. What is happening?

A2: The presence of benzaldehyde indicates that protodeboronation of your (2-formylphenyl)boronic acid is occurring. This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] Electron-withdrawing groups, like the ortho-aldehyde, can make the boronic acid more susceptible to this pathway.[14]

  • Choice of Base: This is the most critical factor. Strong bases and the presence of excess water can accelerate protodeboronation.[2] Switch to a milder, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Avoid strong hydroxide bases (NaOH, KOH) if possible.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction. Minimizing water can help. Consider using an anhydrous base like potassium fluoride (KF) or running the reaction under nearly anhydrous conditions with a base like K₃PO₄ in a solvent like DMF or toluene.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Once you have established initial conditions, try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My TLC/LC-MS shows a significant byproduct with a mass corresponding to the homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid to form 2,2'-diformylbiphenyl is a common side reaction, often promoted by the presence of oxygen or an excess of a Pd(II) species before the catalytic cycle is fully established.[1]

  • Rigorous Degassing: As mentioned in Q1, oxygen is a primary culprit. Ensure your solvents and reaction headspace are scrupulously deoxygenated before adding the palladium catalyst.[13]

  • Catalyst Choice: Using a pre-formed Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes mitigate this issue compared to Pd(II) sources which require in-situ reduction. However, modern Buchwald precatalysts are designed for efficient generation of the active Pd(0) species and are generally reliable.

  • Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A slight excess (1.1 to 1.3 equivalents) is usually sufficient.

Q4: The reaction is very sluggish and stalls at ~50% conversion even after prolonged heating. What adjustments can I make?

A4: A stalled reaction points towards catalyst deactivation or suboptimal reaction parameters for your specific substrates.

  • Upgrade your Catalyst/Ligand System: The combination of an electron-withdrawing aldehyde and a fluorine atom can make the coupling partners challenging. Standard catalysts like Pd(PPh₃)₄ may not be active enough.[5] Switch to a more robust and active catalyst system using bulky, electron-rich phosphine ligands like SPhos or XPhos, often available as stable palladacycle precatalysts (e.g., XPhos Pd G3).[3][15] These ligands promote the rate-limiting oxidative addition step and stabilize the catalyst.

  • Increase Temperature: If you are running the reaction at 80 °C, cautiously increasing the temperature to 100-110 °C (solvent permitting) can often overcome the activation barrier.[9]

  • Solvent Choice: Substrate solubility is key. If your reagents are not fully dissolved at the reaction temperature, the reaction will be slow. Consider switching to a solvent with better solubilizing power, such as DMF or Toluene.[7][8]

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues systematically.

Troubleshooting_Workflow Start Reaction Failed or Low Yield Check_Fundamentals Check Fundamentals: 1. Inert Atmosphere? 2. Reagent Purity? 3. Correct Stoichiometry? Start->Check_Fundamentals Analyze_Byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Fundamentals->Analyze_Byproducts If fundamentals are OK Protodeboronation Major Byproduct: Benzaldehyde (Protodeboronation) Analyze_Byproducts->Protodeboronation Homocoupling Major Byproduct: Boronic Acid Dimer (Homocoupling) Analyze_Byproducts->Homocoupling Stalled Incomplete Conversion: Starting Material Remains Analyze_Byproducts->Stalled No_Reaction No Reaction: Only Starting Materials Analyze_Byproducts->No_Reaction Solve_Proto Solution: 1. Use Milder Base (K₃PO₄, Cs₂CO₃) 2. Minimize Water 3. Lower Temperature Protodeboronation->Solve_Proto Solve_Homo Solution: 1. Rigorous Degassing 2. Check Catalyst Quality 3. Use Pd(0) Precatalyst Homocoupling->Solve_Homo Solve_Stalled Solution: 1. Increase Temperature 2. Switch to More Active Catalyst   (e.g., Buchwald Ligands) 3. Change Solvent (e.g., Toluene, DMF) Stalled->Solve_Stalled Solve_No_Reaction Solution: 1. Use Fresh/New Catalyst 2. Confirm Reagent Identity 3. Increase Temperature Significantly No_Reaction->Solve_No_Reaction

Caption: A systematic workflow for troubleshooting low-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen should I use on my 3-fluorobenzene coupling partner?

A1: The reactivity of the aryl halide in the oxidative addition step follows the trend: I > Br > OTf >> Cl.[16] For highest reactivity and milder conditions, 1-iodo-3-fluorobenzene is the best choice. However, 1-bromo-3-fluorobenzene is often more cost-effective and readily available, providing a good balance of reactivity and cost. Aryl chlorides are the least reactive and require highly specialized and active catalyst systems to achieve good yields.[2]

Q2: Can the aldehyde group interfere with the reaction?

A2: The aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings.[16] Unlike some other organometallic reactions, it does not typically require protection. However, the electron-withdrawing nature of the ortho-aldehyde can make the C-B bond of the boronic acid more susceptible to protodeboronation, as discussed in the troubleshooting section.[14] In some nickel-catalyzed systems, aldehydes can coordinate to the metal center and influence reactivity, but this is less of a concern with standard palladium catalysis.[17]

Q3: Is it better to use (2-formylphenyl)boronic acid or a boronic ester (e.g., a pinacol ester)?

A3: While boronic acids are most common, boronic esters (like pinacol or MIDA esters) offer enhanced stability and are less prone to premature decomposition and protodeboronation.[1][2] If you are consistently facing issues with the stability of your boronic acid, switching to its pinacol ester derivative can be an excellent strategy. The ester acts as a slow-release source of the active boronic acid during the reaction, which can minimize side reactions.[2]

Q4: My final product seems unstable during purification or storage. Is this expected?

A4: Biphenyl aldehydes are generally stable compounds. However, like many aldehydes, they can be susceptible to slow air oxidation to the corresponding carboxylic acid over long periods. For long-term storage, it is recommended to keep the purified product under an inert atmosphere, refrigerated, and protected from light.

References
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved from [Link]

  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16558-16568. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]

  • ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Retrieved from [Link]

  • ResearchGate. (2014). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • ResearchGate. (2021). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Retrieved from [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Thieme. (2021). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Omega. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Royal Society of Chemistry. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde. Retrieved from [Link]

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Technical Support Center: Stability and Handling of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information provided is based on established chemical principles and available scientific literature. All experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

This technical support center provides a comprehensive guide to understanding and mitigating the stability issues associated with 3'-Fluorobiphenyl-2-carbaldehyde under various reaction conditions. By addressing common challenges in a question-and-answer format, this resource aims to equip researchers with the knowledge to troubleshoot experiments and ensure the successful use of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound?

A1: this compound, like many aromatic aldehydes, is susceptible to several degradation pathways, particularly under reaction conditions. The primary concerns are:

  • Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (3'-Fluorobiphenyl-2-carboxylic acid). This can be initiated by atmospheric oxygen, especially at elevated temperatures, or by oxidizing impurities in reagents and solvents.[1]

  • Disproportionation (Cannizzaro Reaction): In the presence of strong bases, aldehydes lacking α-hydrogens, such as this compound, can undergo a self-oxidation-reduction reaction to yield a mixture of the corresponding primary alcohol and a carboxylic acid salt.[2][3][4][5]

  • Sensitivity to Strong Acids and Bases: Both strongly acidic and basic conditions can promote various side reactions, including electrophilic aromatic substitution on the biphenyl rings or other condensation reactions.[6][7]

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][8][9][10] Storing it in a cool, dark place will also help to minimize degradation. For long-term storage, amber vials with tight-fitting caps are ideal to protect against light and moisture.[1]

Troubleshooting Guides

Issue 1: Low yield and formation of an acidic byproduct during a reaction.

This is a classic sign of aldehyde oxidation. The acidic byproduct is likely 3'-Fluorobiphenyl-2-carboxylic acid.

Root Cause Analysis and Mitigation Strategies:

Potential Cause Explanation Recommended Action
Exposure to Air The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat and light.[1]Conduct the reaction under an inert atmosphere (nitrogen or argon). Utilize Schlenk line techniques or a glovebox for highly sensitive reactions.[8][9][10][11]
Solvent Impurities Solvents, particularly ethers like THF or dioxane, can contain peroxide impurities which are potent oxidizing agents.Use freshly distilled or commercially available anhydrous, peroxide-free solvents. Always test for the presence of peroxides before use.
Oxidizing Reagents The reaction mixture may contain other components that are acting as oxidizing agents.Ensure all reagents are of high purity. If compatible with the desired transformation, consider adding a small amount of a radical scavenger.

Experimental Protocol: Setting up an Inert Atmosphere Reaction

  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100 °C for several hours to remove adsorbed moisture.[8][10]

  • Assembly and Purging: Assemble the glassware while still warm and immediately purge the system with a gentle stream of an inert gas, such as nitrogen or argon.

  • Maintaining Inert Conditions: Maintain a positive pressure of the inert gas throughout the experiment. This can be achieved using a balloon filled with the inert gas or a bubbler system.[9][10]

  • Reagent Addition: Add solvents and liquid reagents via syringe through a rubber septum. Solid reagents can be added under a positive flow of the inert gas.

cluster_problem Problem cluster_diagnosis Diagnosis cluster_causes Potential Causes cluster_solution Solutions problem Low Yield & Acidic Byproduct diagnosis Oxidation of Aldehyde problem->diagnosis cause1 Atmospheric Oxygen diagnosis->cause1 cause2 Solvent Peroxides diagnosis->cause2 cause3 Oxidizing Reagents diagnosis->cause3 solution1 Inert Atmosphere (N2/Ar) cause1->solution1 solution2 Use Anhydrous/Peroxide-Free Solvents cause2->solution2 solution3 Purify Reagents cause3->solution3

Caption: Troubleshooting workflow for aldehyde oxidation.

Issue 2: Formation of both an alcohol and a carboxylic acid in a base-mediated reaction.

This product profile is characteristic of the Cannizzaro reaction, a disproportionation reaction that occurs with non-enolizable aldehydes in the presence of a strong base.[2][3][4][12][13]

Choosing an Appropriate Base:

The choice of base is critical to avoid the Cannizzaro reaction. Generally, weaker, non-nucleophilic bases are preferred.

Base Type Examples Suitability Rationale
Strong Hydroxide Bases NaOH, KOHAvoid These are classic reagents for promoting the Cannizzaro reaction.[4]
Alkoxides NaOMe, NaOEt, t-BuOKUse with Caution While still strong bases, their increased steric bulk (especially t-BuOK) can sometimes disfavor the initial nucleophilic attack on the aldehyde.
Amine Bases Triethylamine (Et3N), DIPEAOften Suitable These are non-nucleophilic and generally not strong enough to initiate the Cannizzaro reaction.
Carbonate Bases K2CO3, Cs2CO3Recommended These are weak inorganic bases that are often effective for base-mediated reactions without causing disproportionation.

Logical Flow for Base Selection

cluster_question Initial Question cluster_strong_base Strong Base Required cluster_weak_base Weak Base Sufficient start Start: Base-Mediated Reaction with this compound q1 Does the reaction require a strong base? start->q1 strong_base_options Consider sterically hindered alkoxides (e.g., t-BuOK) at low temperatures. q1->strong_base_options Yes weak_base_options Recommended: Carbonate bases (K2CO3, Cs2CO3) or Amine bases (Et3N, DIPEA). q1->weak_base_options No monitor_closely Monitor for Cannizzaro byproducts (alcohol and acid). strong_base_options->monitor_closely end End: Successful Reaction monitor_closely->end proceed Proceed with the reaction. weak_base_options->proceed proceed->end

Caption: Decision-making process for base selection.

References

  • Vertex AI Search. (2012). Cannizzaro Reaction Mechanism. YouTube.
  • Alfa Chemistry. Cannizzaro Reaction.
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction.
  • S
  • Wikipedia. Cannizzaro reaction.
  • Online Chemistry notes. (2022).
  • Ossila. Air Sensitive Compounds.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • MIT. Handling air-sensitive reagents AL-134.
  • Fisher Scientific.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Quora. (2015).

Sources

Technical Support Center: Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice in a direct question-and-answer format to address specific laboratory issues.

The predominant synthetic route to this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide will focus on this pathway, which typically involves the coupling of 2-bromobenzaldehyde with (3-fluorophenyl)boronic acid.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis, providing explanations for their root causes and actionable solutions.

Q1: My reaction yield is critically low, or I'm observing no product formation. What are the likely causes?

A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can almost always be traced back to one of three areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.

    • Cause: The presence of oxygen is highly detrimental. It can lead to the oxidation of phosphine ligands and the formation of inactive Palladium black precipitates.[1][2] Incomplete degassing of solvents and reagents is a frequent oversight.

    • Solution: Ensure a strictly inert atmosphere. This is non-negotiable. Use a robust inert gas (Argon or Nitrogen) manifold. Degas your solvent thoroughly using methods like freeze-pump-thaw (for small scales) or by sparging with inert gas for at least 30-60 minutes.

  • Suboptimal Base or Solvent Choice: The base plays a crucial role in the transmetalation step, and its effectiveness is solvent-dependent.[3]

    • Cause: An inappropriate base may not be strong enough or may have poor solubility in the chosen solvent, hindering the formation of the reactive borate species.[2][3] For example, a weak base might not efficiently activate the boronic acid.

    • Solution: A common and effective system is K₃PO₄ or Cs₂CO₃ in a solvent mixture like 1,4-dioxane/water or toluene/water.[4] Cesium carbonate is often more soluble and effective, especially for less reactive substrates.[2]

  • Poor Reagent Quality:

    • Cause: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines (cyclic anhydrides). The aryl halide may also contain inhibitors from its synthesis.

    • Solution: Use fresh, high-purity reagents. Store boronic acids in a desiccator. If degradation is suspected, you can sometimes regenerate the boronic acid by dissolving it in a solvent like ether and washing with a mild aqueous base, followed by re-acidification and extraction.

Q2: My product is contaminated with significant homocoupling impurities (e.g., 3,3'-difluorobiphenyl or a 2,2'-diformylbiphenyl). How can I prevent this?

A2: Homocoupling is a classic side reaction in Suzuki couplings, resulting in the formation of symmetrical biaryls from either the boronic acid or the aryl halide.[1][5]

  • Aryl Halide Homocoupling:

    • Cause: This is often promoted by reactions of the Pd(0) catalyst with two molecules of the aryl halide, particularly at higher temperatures or with certain phosphine ligands.

    • Solution: Maintain a controlled reaction temperature. Overheating can accelerate this side reaction. Ensure your ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1 for monoligated Pd species formation) to maintain the desired catalytic cycle.

  • Boronic Acid Homocoupling (Glaser-Hay type):

    • Cause: This side reaction is almost exclusively caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[5]

    • Solution: As with low yield issues, rigorous and meticulous degassing of the reaction mixture is the most effective preventative measure. Ensure all solvents and the reaction headspace are free of oxygen before heating.

Below is a diagram illustrating the main productive cycle versus the pathways leading to homocoupling.

Suzuki_Impurities cluster_main Desired Suzuki Cycle cluster_impurities Impurity Formation ArX Ar-X (2-Bromobenzaldehyde) OxAdd Ar-Pd(II)-X ArX->OxAdd Oxidative Addition HomoArX Ar-Ar (Homocoupling) ArX->HomoArX Side Reaction Pd0 Pd(0)L₂ Pd0->OxAdd Pd0->HomoArX Trans Ar-Pd(II)-Ar' OxAdd->Trans ArBOH Ar'-B(OH)₂ (3-Fluorophenylboronic acid) ArBOH->Trans Transmetalation HomoArBOH Ar'-Ar' (Homocoupling) ArBOH->HomoArBOH Oxidative Coupling Base Base (e.g., K₃PO₄) Base->Trans Product Ar-Ar' (Product) Trans->Product Reductive Elimination Product->Pd0 O2 Oxygen O2->HomoArBOH

Caption: Desired Suzuki cycle vs. homocoupling side reactions.

Q3: My mass spec analysis shows the presence of benzaldehyde and fluorobenzene. What causes these dehalogenation and protodeboronation side products?

A3: These impurities arise from the cleavage of the carbon-halogen and carbon-boron bonds, respectively.

  • Protodeboronation (leading to Fluorobenzene):

    • Cause: This is the hydrolysis or protonation of the carbon-boron bond.[1] It is often exacerbated by high temperatures, extended reaction times, and the presence of excess water or protic sources, especially under basic conditions. The acid-base equilibrium in the reaction can significantly influence this side reaction.[3]

    • Solution:

      • Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction, using anhydrous grade solvents for the bulk medium can help control the water content.

      • Optimize Base: Use the minimum effective amount of base. Sometimes, a weaker base like K₂CO₃ can be sufficient and may reduce the rate of protodeboronation compared to stronger bases.

      • Control Temperature: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable conversion rate.

  • Dehalogenation (leading to Benzaldehyde):

    • Cause: This involves the replacement of the bromine atom with a hydrogen atom. It can occur under certain reducing conditions within the reaction mixture.[1] It is less common than protodeboronation but can be promoted by certain ligands or additives.

    • Solution: Ensure the purity of all reagents and avoid any potential reducing agents. If this is a persistent issue, screening different phosphine ligands may be necessary, as the electronic and steric properties of the ligand can influence this side reaction.

Q4: The reaction mixture turned black, and a solid precipitated out. What is this, and how does it affect my reaction?

A4: This is almost certainly the formation of "Palladium black," which is finely divided, catalytically inactive metallic palladium.[1]

  • Cause: Palladium black precipitates when the Pd(0) species in the catalytic cycle agglomerates and falls out of solution. This is often caused by:

    • High Temperatures: Overheating the reaction mixture can accelerate catalyst decomposition.

    • Ligand Degradation: The phosphine ligands that stabilize the Pd(0) can be oxidized (if oxygen is present) or otherwise degrade, leaving the palladium atom unprotected.

    • Incorrect Ligand-to-Metal Ratio: Too little ligand can fail to stabilize the catalyst, while too much can sometimes inhibit the reaction.

  • Effect and Solution: The formation of Palladium black effectively removes the catalyst from the reaction, leading to a stalled or incomplete conversion and low yields.

    • Solution: The key is prevention. Use stable ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos can improve catalyst longevity), maintain strict temperature control, and ensure an inert atmosphere to protect the ligands. If precipitation occurs early, the reaction is unlikely to proceed to completion.

Part 2: FAQs on Purification and Analysis

Q5: What is the recommended method for purifying the final product, this compound?

A5: A multi-step approach is typically required.

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed. Dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane, wash with water and brine to remove the inorganic base and salts.

  • Silica Gel Chromatography: This is the most effective method for removing the common organic impurities.[5] A solvent gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is usually effective. The product, being moderately polar due to the aldehyde, will elute after the non-polar homocoupling byproducts (biphenyls) but before highly polar impurities like residual boronic acid.

  • Recrystallization (Optional): If a very high purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed after chromatography to yield a crystalline solid.

Q6: How can I set up an HPLC method to monitor the reaction and check the final purity?

A6: A reversed-phase HPLC method is ideal for this analysis.[6][7]

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard for separating non-polar to moderately polar aromatic compounds.
Mobile Phase A Water (often with 0.1% TFA or Formic Acid)Aqueous phase. Acid improves peak shape for the aldehyde.
Mobile Phase B Acetonitrile or MethanolOrganic phase.
Gradient Start at ~50% B, ramp to 95% B over 15-20 minThis gradient will elute polar starting materials first, followed by the product, and finally the non-polar homocoupling impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm or 275 nmBiphenyl systems have strong UV absorbance in this range.[8]
Injection Volume 5-10 µLStandard volume.
Q7: Are there any specific considerations for handling the starting materials?

A7: Yes, proper handling is crucial for success.

  • (3-Fluorophenyl)boronic acid: As mentioned, it is susceptible to dehydration to form boroxines. Store it in a desiccator, tightly sealed, and away from moisture.

  • 2-Bromobenzaldehyde: This compound can slowly oxidize to 2-bromobenzoic acid upon prolonged exposure to air. Use from a freshly opened bottle or check the purity of older stock by NMR or GC before use.

  • Palladium Catalyst and Ligands: These are often air- and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas. Use fresh catalyst for best results.

Part 3: Protocols and Workflow Diagrams

Protocol 1: General Procedure for Suzuki-Miyaura Synthesis

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (1-3 mol%) or Pd₂(dba)₃/SPhos catalyst system

  • K₃PO₄ (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromobenzaldehyde, (3-fluorophenyl)boronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Add the Palladium catalyst and ligand (if using a two-part system) under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and degassed water via cannula or syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed with the aqueous work-up.

Protocol 2: Analytical HPLC Method
  • Sample Prep: Take a ~0.1 mg sample from the reaction (or of the final product) and dissolve it in 1 mL of acetonitrile.

  • Instrument Setup: Use the parameters outlined in the table in Q6.

  • Injection: Inject 10 µL of the prepared sample.

  • Analysis: Identify peaks by comparing retention times to known standards of starting materials. The product, this compound, will have a retention time between that of the more polar boronic acid and the less polar homocoupling byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Fails (Low Yield / No Product) check_inert Is the atmosphere strictly inert? start->check_inert degas Action: Rigorously degas solvents and use Ar/N₂. check_inert->degas No check_reagents Are reagents fresh and pure? check_inert->check_reagents Yes degas->check_reagents use_fresh Action: Use fresh catalyst. Check boronic acid quality. check_reagents->use_fresh No check_conditions Are base/solvent/temp appropriate? check_reagents->check_conditions Yes use_fresh->check_conditions optimize Action: Screen bases (e.g., K₃PO₄, Cs₂CO₃) and control temperature. check_conditions->optimize No success Problem Solved check_conditions->success Yes optimize->success

Caption: A logical workflow for troubleshooting failed reactions.

Part 4: Summary of Common Impurities

Impurity NameStructure (Example)Typical SourcePrevention & Removal
3,3'-Difluorobiphenyl F-Ph-Ph-FHomocoupling of boronic acidRigorous degassing; Column chromatography
Fluorobenzene Ph-FProtodeboronation of boronic acidControl temperature, use anhydrous solvents; Volatile, removed under vacuum
Benzaldehyde Ph-CHODehalogenation of aryl halidePurity of reagents; Column chromatography
Boroxine (Ar-B-O)₃Dehydration of boronic acidStore boronic acid in desiccator; Removed during aqueous work-up
Palladium Black Pd(s)Catalyst decompositionInert atmosphere, stable ligands, temp control; Filtration

References

  • Vertex AI Search, "Common Byproducts in Suzuki Coupling - YouTube", Accessed Jan 6, 2026.
  • Vertex AI Search, "CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books", Accessed Jan 6, 2026.
  • Vertex AI Search, "Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Vertex AI Search, "HPLC Methods for analysis of Biphenyl - HELIX Chrom
  • Vertex AI Search, "What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange", Accessed Jan 6, 2026.
  • Vertex AI Search, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora", Accessed Jan 6, 2026.
  • Vertex AI Search, "HPLC Methods for analysis of Biphenyl - HELIX Chrom
  • Vertex AI Search, "Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO", Accessed Jan 6, 2026.
  • Vertex AI Search, "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews", Accessed Jan 6, 2026.
  • Vertex AI Search, "A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed", Accessed Jan 6, 2026.
  • Vertex AI Search, "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies | ACS Omega", Accessed Jan 6, 2026.
  • Vertex AI Search, "(PDF)

Sources

Technical Support Center: Troubleshooting Failed Reactions with 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Fluorobiphenyl-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical reactions with this versatile reagent. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to ensure the success of your experiments.

Understanding the Reagent: this compound

This compound is an aromatic aldehyde featuring a biphenyl scaffold with a fluorine substituent on one of the phenyl rings. The reactivity of this molecule is primarily dictated by the aldehyde functional group, which is susceptible to nucleophilic attack.[1][2] However, two key structural features can influence its reactivity profile:

  • Electronic Effects of the Fluorine Atom: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect.[3][4] This effect can increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[5]

  • Steric Hindrance: The biphenyl group, particularly with the aldehyde at the 2-position, can create significant steric hindrance around the reaction center. This can impede the approach of bulky nucleophiles and may necessitate modified reaction conditions.[6][7]

Key Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₉FO[8]
Molecular Weight 200.21 g/mol [8]
Appearance White to light yellow powder/crystal
Solubility Soluble in common organic solvents like THF, ether, and chloroform. Insoluble in water.[9]
Stability Stable under standard laboratory conditions. Incompatible with strong oxidizing agents.[9]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or incomplete?

A1: Several factors can contribute to a slow or incomplete reaction. Firstly, aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the aromatic ring.[2][10] Secondly, the steric bulk of the biphenyl moiety can hinder the approach of your nucleophile.[7][11] Consider using a less sterically hindered nucleophile, increasing the reaction temperature, or employing a more active catalyst if applicable.

Q2: I am observing the formation of an unknown impurity in my reaction. What could it be?

A2: A common side product in reactions involving aldehydes is the formation of over-oxidation products (e.g., carboxylic acid) if exposed to air for prolonged periods, especially under basic conditions. Another possibility, particularly in Grignard reactions, is the formation of a biphenyl dimer through a Wurtz-type coupling.[12] Careful control of the reaction atmosphere (e.g., using an inert gas like argon or nitrogen) and temperature can minimize these side reactions.

Q3: How does the fluorine atom in this compound affect its reactivity?

A3: The fluorine atom has a dual electronic effect. Its strong electron-withdrawing inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][4] This can be advantageous for many reactions. However, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine atom can act as a leaving group, although this is less likely to occur at the aldehyde-bearing ring under typical nucleophilic addition conditions.[3]

Q4: What are the best practices for handling and storing this compound?

A4: this compound is a stable solid.[9] It should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. While not exceptionally sensitive, it is good practice to handle it under an inert atmosphere for reactions that are sensitive to air and moisture, such as Grignard reactions.

Troubleshooting Guides for Specific Reactions

Failed Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to the carbonyl group of an aldehyde.[13]

Issue: Low or no yield of the desired secondary alcohol.

Potential Causes & Solutions:

CauseRecommended Solution & Scientific Rationale
Wet Glassware or Solvents Solution: Flame-dry all glassware under vacuum and use anhydrous solvents. Rationale: Grignard reagents are highly basic and react readily with protic sources like water, which will quench the reagent.[13][14]
Inactive Magnesium Solution: Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[14][15] Rationale: Magnesium is often coated with a passivating layer of magnesium oxide which needs to be removed to initiate the reaction.
Slow Reaction Initiation Solution: Add a small portion of the alkyl halide first and wait for the reaction to initiate (indicated by bubbling or a color change) before adding the rest.[15] Rationale: This ensures that the Grignard reagent is forming before the bulk of the alkyl halide is added, preventing side reactions.
Steric Hindrance Solution: Use a less bulky Grignard reagent if possible, or consider using a more reactive organometallic reagent like an organolithium. Rationale: The biphenyl group can sterically hinder the approach of the Grignard reagent to the carbonyl carbon.[16]
Experimental Workflow: Grignard Reaction Troubleshooting

start Start: Failed Grignard Reaction q1 Are glassware and solvents completely dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the magnesium activated? a1_yes->q2 s1 Flame-dry glassware and use anhydrous solvents. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Did the reaction initiate? a2_yes->q3 s2 Activate Mg with iodine or 1,2-dibromoethane. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the Grignard reagent sterically bulky? a3_yes->q4 s3 Apply gentle heat or add an initiator. a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Consider a less hindered Grignard reagent or an organolithium. a4_yes->s4 end_node Re-evaluate reaction parameters. a4_no->end_node

Caption: Troubleshooting flowchart for a failed Grignard reaction.

Failed Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium ylide (Wittig reagent).[7]

Issue: Poor conversion to the desired alkene.

Potential Causes & Solutions:

CauseRecommended Solution & Scientific Rationale
Unstable Ylide Solution: For unstabilized ylides, generate and use them immediately at low temperatures. Rationale: Unstabilized ylides can be reactive and may decompose upon standing or at elevated temperatures.[11]
Steric Hindrance Solution: Use the Horner-Wadsworth-Emmons (HWE) reaction with a smaller phosphonate ester. Rationale: The bulky triphenylphosphine oxide byproduct of the Wittig reaction can be problematic with sterically hindered aldehydes. The HWE reaction often gives better yields in such cases.[7][11]
Incorrect Base Solution: Ensure the base used is strong enough to deprotonate the phosphonium salt to form the ylide. Common bases include n-BuLi, NaH, or KHMDS. Rationale: The pKa of the phosphonium salt dictates the required base strength.
Low Aldehyde Reactivity Solution: Increase the reaction temperature or use a more reactive ylide. Rationale: While the fluorine atom enhances electrophilicity, the aromatic nature of the aldehyde can still lead to lower reactivity compared to aliphatic aldehydes.[17]
Reaction Mechanism: Wittig Reaction

cluster_0 Nucleophilic Attack cluster_1 Oxaphosphetane Formation cluster_2 Elimination Aldehyde R-CHO Betaine R-CH(O⁻)-CH(R')-P⁺Ph₃ Aldehyde->Betaine Ylide Ph₃P⁺-C⁻HR' Ylide->Betaine Oxaphosphetane [R-CH-CH(R')-O-PPh₃] Betaine->Oxaphosphetane Alkene R-CH=CH-R' Oxaphosphetane->Alkene PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified mechanism of the Wittig reaction.

Failed Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[18]

Issue: No formation of the α,β-unsaturated product.

Potential Causes & Solutions:

CauseRecommended Solution & Scientific Rationale
Inappropriate Catalyst Solution: Use a mild base like piperidine or pyridine, or an amine salt. Rationale: A strong base can cause self-condensation of the aldehyde. The catalyst's role is to deprotonate the active methylene compound to form a nucleophilic enolate.[18]
Steric Hindrance Solution: Increase the reaction time and/or temperature. Consider using a more active methylene compound. Rationale: Sterically hindered aldehydes may react slower in Knoevenagel condensations.[6][19]
Reversible Reaction Solution: Use a Dean-Stark apparatus to remove water and drive the reaction to completion. Rationale: The Knoevenagel condensation is a dehydration reaction, and removing the water byproduct shifts the equilibrium towards the product side.[18]
Solvent Effects Solution: Try a polar solvent like ethanol or DMF to facilitate the ionic intermediates. Rationale: The reaction proceeds through charged intermediates, which are stabilized by polar solvents.[20]

Detailed Experimental Protocol: Wittig Reaction with this compound

This protocol describes the synthesis of 3'-Fluoro-2-(styryl)biphenyl from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.[21]

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Chemical Society Reviews. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Brainly.in. (2019, September 3). Aromatic aldehydes reactive towards nucleophilic addition reaction. Retrieved from [Link]

  • SciSpace. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

  • Google Patents. (n.d.). US5618975A - Process for the preparation of biphenyl derivatives.
  • Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, May 30). Grignard reagent problem. Retrieved from [Link]

  • Quora. (2018, February 20). Do aromatic compounds take part in nucleophilic addition?. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Chad's Prep®. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • NIH. (n.d.). Reactivity and stability of selected flavor compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • The Royal Society. (2023, July 26). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 3'-Fluorobiphenyl-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst deactivation in reactions involving 3'-Fluorobiphenyl-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions with this specific substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into identifying, understanding, and overcoming catalyst deactivation to ensure robust and reproducible synthetic outcomes.

Introduction: The Challenge of Functionalized Biaryl Synthesis

The synthesis of this compound, a key intermediate in pharmaceutical development, typically relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. While powerful, these reactions are not without their challenges. The presence of both a fluorine substituent and an aldehyde functional group on the biphenyl scaffold introduces specific pathways for catalyst deactivation, leading to issues such as low yield, incomplete conversion, and formation of undesirable byproducts. This guide provides a structured approach to troubleshooting these common problems.

Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation

This section is formatted in a question-and-answer style to directly address issues you may be encountering in the lab.

Issue 1: My reaction has stalled or shows low conversion.

Potential Cause A: Catalyst Inhibition by the Aldehyde Group

The lone pair of electrons on the oxygen atom of the carbaldehyde group can coordinate to the palladium center. This coordination can occupy a vacant site on the catalyst, hindering the oxidative addition of the aryl halide or the transmetalation step of the catalytic cycle, effectively slowing down or halting the reaction.[1][2][3]

Diagnostic Steps:

  • Monitor Reaction Kinetics: A reaction that starts well but then slows down significantly over time is a classic sign of product inhibition.

  • Examine Crude Reaction Mixture: The presence of a significant amount of unreacted starting materials alongside some product points towards catalyst deactivation rather than a complete failure of the initial catalytic steps.

Solutions:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can sterically hinder the coordination of the aldehyde to the palladium center.[4]

    • Recommended Ligands: Consider switching to ligands such as SPhos, XPhos, or an appropriate NHC ligand, which have been shown to be effective in challenging cross-coupling reactions.[1][5][6]

  • Slow Addition of the Aldehyde-Containing Reagent: If using 2-formylphenylboronic acid, adding it slowly to the reaction mixture can help maintain a low concentration, minimizing its inhibitory effect on the catalyst.

Potential Cause B: Palladium Black Formation (Catalyst Agglomeration)

The formation of palladium black, which appears as a black precipitate, indicates that the active Pd(0) species is aggregating into inactive palladium nanoparticles. This is a common deactivation pathway in palladium-catalyzed reactions.[7]

Diagnostic Steps:

  • Visual Inspection: Observe the reaction mixture. A clear, homogeneous solution turning dark and forming a black precipitate is a strong indicator of palladium black formation.

  • Filtration and Analysis: Filter a small aliquot of the reaction mixture. If the filtrate shows significantly reduced catalytic activity in a subsequent test reaction, it confirms that the active catalyst has precipitated.

Solutions:

  • Ligand Choice: Bulky ligands not only prevent substrate inhibition but also stabilize the Pd(0) center, preventing aggregation. Dialkylbiaryl phosphine ligands are particularly effective in this regard.[4][8]

  • Reaction Concentration: Running the reaction at a slightly higher concentration can sometimes disfavor the aggregation of the catalyst.

  • Additives: In some cases, the addition of a co-solvent or specific additives can help to keep the catalyst in solution and active.

Issue 2: I am observing significant formation of homocoupling byproducts.

Potential Cause: Oxygen Contamination and/or Unstable Boronic Acid

Homocoupling of the boronic acid reagent to form a symmetrical biphenyl is a common side reaction, often exacerbated by the presence of oxygen. Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[6] Additionally, arylboronic acids, especially those with electron-withdrawing groups, can be unstable.[9]

Diagnostic Steps:

  • Product Analysis: Use GC-MS or LC-MS to identify and quantify the homocoupling byproduct in your crude reaction mixture.

  • Control Reaction: Run a control reaction without the aryl halide. If you still observe the formation of the homocoupling product, it points to an issue with your boronic acid stability or oxygen contamination.

Solutions:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[5]

  • Use of Stable Boronic Esters: Consider using a more stable boronic ester derivative, such as a pinacol ester (Bpin), instead of the free boronic acid. These are generally more resistant to degradation and homocoupling.[6]

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Issue 3: I am seeing protodeboronation of my boronic acid reagent.

Potential Cause: Harsh Reaction Conditions or Presence of Protic Sources

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be caused by excessive heat, a base that is too strong, or the presence of water or other protic species in the reaction mixture.[9]

Diagnostic Steps:

  • Byproduct Identification: Identify the corresponding deborylated arene in your reaction mixture using standard analytical techniques.

  • Analyze Reaction Conditions: Review your reaction temperature, the pKa of your base, and the water content of your solvent.

Solutions:

  • Milder Base: Switch to a milder base. For example, if you are using a strong base like NaOH, consider using K₂CO₃ or CsF.[10]

  • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are properly dried.

  • Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature to minimize thermal decomposition of the boronic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the fluoride substituent on the biphenyl ring poison the palladium catalyst?

A: The role of fluoride in palladium-catalyzed reactions is complex. Fluoride ions are often used as a base or an additive to promote the transmetalation step by forming a more nucleophilic boronate species.[10] However, high concentrations of fluoride can also coordinate to the palladium center and potentially inhibit or deactivate the catalyst.[11][12] The effect is often dependent on the specific ligand and reaction conditions. If you suspect fluoride poisoning, consider using a non-fluoride base or carefully titrating the amount of fluoride additive.

Q2: What is the best type of palladium precatalyst to use for this reaction?

A: While Pd(PPh₃)₄ is a classic choice, modern, well-defined precatalysts often offer better performance and reproducibility. Precatalysts based on bulky, electron-rich phosphine ligands (e.g., XPhos-Pd-G3) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) are generally more stable and active, especially for challenging substrates like this compound.[1][5][6] These precatalysts are designed for controlled release of the active Pd(0) species, which can minimize side reactions and deactivation.

Q3: Is it possible to reactivate a catalyst that has been deactivated?

A: In some cases, yes. If the deactivation is due to the formation of palladium black, it is generally irreversible in situ. However, if the catalyst is poisoned by coordination of an impurity or the product, it may be possible to regenerate it. For instance, in industrial settings, spent palladium catalysts are sometimes reactivated through specific washing or thermal treatment procedures.[13][14] For laboratory-scale reactions, it is often more practical to prevent deactivation in the first place by optimizing reaction conditions and ligand choice.

Q4: How does the choice of solvent affect catalyst stability?

A: The solvent can significantly impact catalyst stability and activity. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The solvent's ability to dissolve the catalyst, reagents, and intermediates is crucial. In some cases, a biphasic system with water is used, which can facilitate the dissolution of the base and the boronic acid. However, the presence of water can also lead to protodeboronation.[15] The optimal solvent system often needs to be determined empirically for a specific reaction.

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (e.g., 2-bromobenzaldehyde)

  • (3-Fluorophenyl)boronic acid or its pinacol ester

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (2.0 equiv.), and the palladium precatalyst (0.01-0.02 equiv.).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Ligand and Precatalyst Performance Comparison
Catalyst SystemLigand TypeTypical Loading (mol%)Key AdvantagesPotential Issues
Pd(PPh₃)₄Triphenylphosphine2-5Readily availableProne to deactivation, less active for challenging substrates
Pd(OAc)₂ + SPhosBuchwald Ligand1-2High activity and stability, good for sterically hindered substratesHigher cost
XPhos Pd G3Buchwald Precatalyst1-2Air and moisture stable, highly activeHigher cost
PEPPSI™-IPrNHC Precatalyst1-3Very stable, excellent for electron-rich and hindered substratesMay require higher temperatures

Part 4: Visualizing Deactivation and Troubleshooting

Diagram 1: Catalyst Deactivation Pathways

This diagram illustrates the main pathways through which the palladium catalyst can become deactivated during the Suzuki-Miyaura coupling reaction.

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Path Inhibited_Catalyst Inhibited Catalyst (Aldehyde Coordinated) Active_Catalyst->Inhibited_Catalyst Aldehyde Coordination (Reversible Inhibition) Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Aggregation Oxidized_Pd Oxidized Pd(II) Active_Catalyst->Oxidized_Pd Oxygen Inhibited_Catalyst->Active_Catalyst Dissociation Homocoupling Homocoupling Byproduct Oxidized_Pd->Homocoupling Promotes Homocoupling

Caption: Key pathways of palladium catalyst deactivation.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues in the reaction.

Troubleshooting_Workflow Start Reaction Stalled or Low Yield Check_Pd_Black Check for Pd Black Formation? Start->Check_Pd_Black Change_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, NHC) Check_Pd_Black->Change_Ligand Yes Check_Homocoupling Significant Homocoupling? Check_Pd_Black->Check_Homocoupling No Optimize Re-optimize Conditions Change_Ligand->Optimize Degas_Reagents Improve Degassing Use Stable Boronic Ester Check_Homocoupling->Degas_Reagents Yes Check_Protodeboronation Significant Protodeboronation? Check_Homocoupling->Check_Protodeboronation No Degas_Reagents->Optimize Milder_Conditions Use Milder Base Lower Temperature Check_Protodeboronation->Milder_Conditions Yes Check_Protodeboronation->Optimize No Milder_Conditions->Optimize

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

Sources

solvent effects on 3'-Fluorobiphenyl-2-carbaldehyde reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3'-Fluorobiphenyl-2-carbaldehyde

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. The biphenyl carbaldehyde scaffold is crucial in the synthesis of complex molecules, but its reactivity is highly sensitive to the surrounding solvent environment. This guide provides in-depth, field-tested insights in a direct question-and-answer format to troubleshoot common challenges and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs) - General Properties & Handling

Question: What are the key structural features of this compound that influence its reactivity?

Answer: this compound possesses two key reactive sites whose behavior is modulated by the molecule's overall structure and the solvent environment:

  • The Aldehyde Group (-CHO): This is a primary site for nucleophilic attack. Its electrophilicity is influenced by the electron-withdrawing nature of the biphenyl system. The aldehyde is positioned at the 2-position, creating steric hindrance that can affect the approach of bulky nucleophiles.

  • The Biphenyl Core with Fluoro-Substitution: The two phenyl rings are connected by a C-C single bond, allowing for rotational flexibility (torsion). The fluorine atom at the 3'-position is a weak electron-withdrawing group, which can subtly influence the electron density across the entire biphenyl system.

The interplay between the sterically hindered aldehyde and the electronic nature of the fluorinated biphenyl core makes solvent choice a critical parameter for controlling reaction pathways and rates.

Question: I dissolved this compound in different solvents (Toluene vs. Acetonitrile) and noticed a slight color change. Is the compound degrading?

Answer: This is unlikely to be degradation and is most likely a phenomenon known as solvatochromism .[1] Solvatochromism is the change in a substance's color—or more accurately, its absorption or emission spectrum—when dissolved in different solvents.[1][2]

  • Causality: The polarity of the solvent affects the electronic ground state and excited state of the molecule differently. Polar solvents may stabilize the more polar excited state more than the ground state, leading to a shift in the absorption wavelength.[1] This shift in the UV-Visible absorption spectrum can sometimes extend into the visible range, causing an observable color change.

  • What to do: This is a normal physical phenomenon. To confirm, you can run a UV-Vis spectrum of your compound in each solvent. A shift in the maximum absorption wavelength (λ_max) would confirm solvatochromism. For aromatic aldehydes, these shifts are common and do not typically indicate instability.[2][3]

Section 2: Troubleshooting Guide - Synthesis via Suzuki-Miyaura Coupling

The most common route to synthesizing substituted biphenyls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Question: My Suzuki-Miyaura coupling of 2-bromobenzaldehyde with 3-fluorophenylboronic acid is giving low yields and significant side products. How can I optimize the solvent system?

Answer: While the Suzuki-Miyaura reaction is known for its robustness, solvent choice is critical for managing catalyst stability, reactant solubility, and reaction rate.[5] Low yields are often traced back to suboptimal solubility or catalyst deactivation.

Troubleshooting Workflow & Protocol:

  • Assess Solubility: First, ensure both your aryl halide and boronic acid are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of slow or incomplete reactions.

  • Solvent Selection Protocol: The choice of solvent can dramatically influence the outcome. Generally, a mixture of an organic solvent and an aqueous base solution is used.[6][7]

    • Standard Starting Point (Nonpolar/Aqueous): A combination of an aromatic hydrocarbon like Toluene with an aqueous base (e.g., 2M K₂CO₃) is a reliable starting point.[7] This system is effective but can suffer from phase-transfer limitations.

    • Polar Aprotic Solvents: Solvents like DMF (Dimethylformamide) or Dioxane , often mixed with water, are excellent choices.[4][6] They are particularly good at solubilizing both the organic and inorganic reagents and can stabilize the palladium catalytic intermediates.[8]

    • "Green" Solvents: For more sustainable processes, consider propylene carbonate (PC), which has been shown to be an effective medium for Suzuki couplings.[9]

Experimental Protocol: Optimized Suzuki-Miyaura Synthesis

  • To a reaction vessel, add 2-bromobenzaldehyde (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add your chosen solvent system (see table below, e.g., DMF/H₂O 95:5 v/v).[6]

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (1-3 mol%).

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS. Reaction times can vary from 3 to 24 hours.[6]

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Table 1: Comparison of Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemPolarityTypical Temperature (°C)AdvantagesPotential Issues
Toluene / H₂OLow85-110Good for many substrates, easy workup.[7]Phase-transfer limitations, may require a phase-transfer catalyst.
Dioxane / H₂OMedium80-100Excellent solubility for many reagents.[4]Peroxide formation risk with dioxane, higher boiling point.
DMF / H₂OHigh (Aprotic)70-110High reaction rates, good solubility.[6]Difficult to remove under vacuum, potential for catalyst deactivation at high T.
2-MeTHF / H₂OMedium65-80Greener alternative to THF, good performance.[5]May be less effective for very challenging couplings.

Troubleshooting Logic Diagram

SuzukiTroubleshooting start Low Yield in Suzuki Coupling solubility Check Reactant Solubility in Current Solvent start->solubility solvent_choice Select New Solvent System (See Table 1) solubility->solvent_choice Poor Solubility temp_base Optimize Temperature & Base (e.g., Increase Temp, Try Cs₂CO₃) solubility->temp_base Good Solubility solvent_choice->temp_base catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂) temp_base->catalyst Still Low Yield

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Section 3: Troubleshooting Guide - Reactivity of the Aldehyde

The aldehyde functional group is a key handle for subsequent synthetic transformations, most commonly nucleophilic additions.

Question: My nucleophilic addition to the aldehyde of this compound is slow and gives poor conversion. Can changing the solvent accelerate it?

Answer: Absolutely. The solvent plays a critical role in mediating nucleophilic additions to carbonyls by influencing both the nucleophile's reactivity and the aldehyde's electrophilicity. A slow reaction is often due to a poorly solvated transition state or a deactivated nucleophile.

Scientific Rationale:

The addition of a nucleophile (Nu⁻) to an aldehyde proceeds through a charged tetrahedral intermediate. The transition state leading to this intermediate is also charged.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly effective at stabilizing the charged transition state through dipole-dipole interactions. They solvate the counter-ion (e.g., Li⁺, Na⁺) of the nucleophile but leave the anionic nucleophile relatively "naked" and highly reactive. This generally leads to a significant rate acceleration compared to nonpolar solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The effect here is more complex. While these solvents can stabilize the transition state, they can also form strong hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reduces its reactivity.[10] They can also hydrogen-bond to the carbonyl oxygen, activating it, but the deactivation of the nucleophile is often the dominant effect for strong nucleophiles. For weaker nucleophiles, this activation can be beneficial.

  • Nonpolar Solvents (e.g., Toluene, Hexane, THF): These solvents do not effectively stabilize the charged transition state, leading to a higher activation energy and a slower reaction rate.[11][12] They are generally not recommended unless required for compatibility with highly reactive organometallic reagents.

Table 2: Solvent Effects on Nucleophilic Addition Rate

Solvent TypeExampleEffect on NucleophileEffect on Transition StateExpected Reaction Rate
NonpolarToluene, THFMinimal solvationPoor stabilizationSlow
Polar AproticDMF, AcetonitrileWeakly solvated (reactive)Strong stabilizationFast
Polar ProticEthanol, IPAStrongly solvated (less reactive)Moderate stabilizationVariable; often slower than aprotic[10][13]

Experimental Protocol: General Nucleophilic Addition

  • Dissolve this compound (1.0 eq) in your chosen anhydrous solvent (e.g., THF or Acetonitrile) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control exothermicity.

  • Add the nucleophile (e.g., Grignard reagent, organolithium, enolate) dropwise over 10-30 minutes.

  • Allow the reaction to stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with a suitable reagent (e.g., saturated aq. NH₄Cl for organometallics).

  • Proceed with a standard aqueous workup and purification.

Diagram: Solvent Influence on Transition State Energy

TransitionState cluster_0 Reaction Coordinate R Reactants (Aldehyde + Nu⁻) TS_Nonpolar Transition State (Nonpolar Solvent) R->TS_Nonpolar ΔG‡ (High) TS_Polar Transition State (Polar Solvent) R->TS_Polar ΔG‡ (Low) P Product (Tetrahedral Intermediate) TS_Nonpolar->P TS_Polar->P E_axis Energy

Caption: Polar solvents stabilize the charged transition state, lowering the activation energy (ΔG‡) and accelerating nucleophilic addition.

Question: I am attempting a reaction with a soft nucleophile and observing a mixture of 1,2- and potential 1,4-conjugate addition products. How can solvent choice improve selectivity?

Answer: This question addresses a crucial concept in carbonyl chemistry: regioselectivity. While this compound is not a classic α,β-unsaturated system, reactivity can sometimes extend to the aromatic ring system (a vinylogous conjugate addition), especially with very soft nucleophiles and specific catalysts. More commonly, for related α,β-unsaturated aldehydes, the solvent can influence whether a nucleophile attacks the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[14][15]

Key Principles for Selectivity:

  • Kinetic vs. Thermodynamic Control: Hard nucleophiles (e.g., Grignard reagents, organolithiums) typically favor irreversible, kinetically controlled 1,2-addition.[14] Softer nucleophiles (e.g., cuprates, thiolates, enolates) often favor reversible or thermodynamically controlled 1,4-addition.[15]

  • Solvent Polarity and Selectivity: The solvent's role is to selectively stabilize one of the competing transition states.

    • To Favor 1,2-Addition: Less polar solvents like THF or Diethyl Ether are generally preferred for reactions with hard nucleophiles to maintain their reactivity and favor the faster 1,2-pathway.

    • To Favor 1,4-Addition: Polar aprotic solvents can be effective. However, for reactions involving α,β-unsaturated aldehydes, polar protic solvents are known to favor hydrogenation/addition at the C=O bond, while non-polar solvents can favor reaction at the C=C bond.[16] This highlights the complexity and substrate-dependency of solvent effects on selectivity.

For your specific molecule, unexpected reactivity suggests that the nucleophile might be interacting with the π-system of the biphenyl rings. In this case, systematically screening solvents from nonpolar (Toluene) to polar aprotic (Acetonitrile) to polar protic (Isopropanol) is the most effective empirical approach to determining the optimal conditions for your desired selectivity.

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • Dalal Institute. Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]

  • Bîrdeanu, A. M., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. National Institutes of Health (NIH). Retrieved from [Link]

  • Carrow, B. P., & Nozaki, K. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Novaki, L. P., & El Seoud, O. A. (1996). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe.
  • de Souza, R. O. M. A., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]

  • Dalal Institute. (2020). Effect of substrates, leaving group and the solvent polarity on the reactivity. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Navas, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Journal.
  • ResearchGate. (n.d.). Synthesis, Crystal Structures and Electrochemical Properties of O-Chloropropyl and O-Cyanopropyl Resorcinarenes.
  • ResearchGate. (n.d.). Effects of solvents on excited-state proton transfer behaviors and photophysical property of 3NTF.
  • Hameed, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde.
  • Riaz, U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Harrison, T. J., & Ovaska, T. V. (2007). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. National Institutes of Health (NIH). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of flurbiprofen.
  • LibreTexts Chemistry. (n.d.). Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Transition States for Nucleophilic Additions to Substituted Acetaldehydes.
  • Wieczorek, M., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, L., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. National Institutes of Health (NIH). Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
  • UFAL Repositório Institucional. (n.d.). Theoretical-experimental study of solvents' effects on the spectroscopic properties of organic molecules.
  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

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Technical Support Center: 3'-Fluorobiphenyl-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Control

Welcome to the technical support guide for the synthesis of 3'-Fluorobiphenyl-2-carbaldehyde. As a key intermediate in pharmaceutical and materials science research, achieving high yield and purity in its synthesis is paramount. My name is Dr. Alistair Finch, and in my years as a Senior Application Scientist, I've seen that the single most critical variable dictating success in this synthesis is precise temperature control. This guide is structured from my field experience to move beyond simple procedural steps and delve into the causality—the "why"—behind thermal management strategies. Here, we will address common issues in a direct Q&A format, providing you with both the diagnostic tools and the corrective actions needed to master this synthesis.

Frequently Asked Questions (FAQs): General Temperature Considerations

Q1: Why is temperature management so critical for the synthesis of this compound?

A1: Temperature is the primary lever for controlling reaction kinetics and thermodynamics. In this specific multi-step synthesis, its role is multifaceted:

  • Reaction Rate and Selectivity: The core structure is typically assembled via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura), followed by the introduction of the aldehyde group (formylation), or vice-versa. Both steps are highly temperature-dependent. For instance, in Suzuki couplings, increasing the temperature generally accelerates the reaction, but excessive heat can promote undesirable side reactions.[1][2]

  • Catalyst Stability: Palladium catalysts, crucial for the C-C bond formation, are susceptible to thermal decomposition. Exceeding the optimal temperature window can lead to the formation of inactive palladium black, effectively halting the reaction and complicating purification.[3]

  • Side Reaction Suppression: Unwanted pathways, such as dehalogenation of the aryl halide, homo-coupling of the boronic acid, or loss of the formyl group, are often accelerated at higher temperatures. Precise thermal control ensures the desired reaction proceeds at a significantly faster rate than these competing pathways.

  • Product Integrity: The final product, this compound, while stable under normal conditions, can be sensitive to excess heat during workup and purification (e.g., distillation).[4] Maintaining lower temperatures during these final steps is crucial to prevent degradation.

Troubleshooting Guide: Specific Issues & Solutions

Q2: My Suzuki-Miyaura coupling reaction to form the biphenyl core is sluggish or stalls, resulting in a low yield. How can I address this with temperature?

A2: This is a classic kinetics problem. A stalled reaction points to insufficient activation energy or catalyst deactivation.

Initial Diagnosis:

  • Confirm Reagent Integrity: First, ensure your palladium catalyst, ligands, base, and solvents are of high quality and anhydrous where necessary.

  • Analyze Temperature Profile: Was the internal reaction temperature maintained consistently? A common mistake is measuring the oil bath temperature rather than the internal reaction mixture temperature.

Troubleshooting Steps:

  • Step 1: Incremental Temperature Increase: If your reaction is running at a lower temperature (e.g., 70-80 °C), this may be too low for your specific substrate combination. Gradually increase the internal temperature by 10 °C increments, holding for 1-2 hours at each new setpoint and monitoring by TLC or GC-MS. Many Suzuki reactions for fluorinated biphenyls run effectively in the 85-110 °C range.[1][5][6]

  • Step 2: Evaluate the "Ceiling": Be aware that there is a temperature ceiling. Exceeding ~120 °C can lead to rapid catalyst decomposition and an increase in side products, ultimately lowering the isolated yield.[3] If you must push the temperature higher, consider a more thermally stable ligand or catalyst system.

  • Step 3: Consider Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If your reaction stalls in a lower-boiling solvent like THF, switching to a higher-boiling solvent such as DMF, dioxane, or toluene may be necessary to reach the required activation energy.

Q3: I'm getting a good conversion in my Suzuki coupling, but my product is contaminated with significant homo-coupling (biphenyl from the boronic acid) and dehalogenation byproducts. What is the thermal strategy to improve purity?

A3: This issue indicates that your reaction conditions are too harsh, favoring undesired reaction pathways. High temperatures can accelerate the rate of reductive elimination from the catalyst and promote protodeboronation/dehalogenation.

Corrective Thermal Strategy:

  • Reduce Reaction Temperature: This is the most effective solution. Decrease the reaction temperature by 10-20 °C from your current protocol. While this will slow down the reaction, it will disproportionately slow the undesired side reactions, leading to a cleaner product profile. A longer reaction time at a lower temperature is almost always preferable to a fast but messy reaction. Some catalyst systems are even effective at room temperature, which can dramatically improve selectivity.[7]

  • Controlled Rate of Addition: If the reaction is highly exothermic upon initiation, high local temperatures can occur even if the external bath is cool. Consider adding one of the coupling partners (often the boronic acid) slowly over a period of time to maintain better control over the internal temperature.

Q4: The formylation of my 3'-fluorobiphenyl substrate is giving me a mixture of isomers and other impurities. How critical is temperature for this step?

A4: Extremely critical. The optimal temperature for formylation is entirely dependent on the method used. Using the wrong temperature for a given method is a primary cause of failure.

  • Ortho-Lithiation/Formylation: If you are using an organolithium reagent (like n-BuLi or LDA) to direct the formylation to the 2-position, the reaction must be conducted at very low temperatures. The standard is -78 °C (a dry ice/acetone bath). Running this reaction even at -40 °C can lead to a complete loss of regioselectivity and significant side reactions. The low temperature is essential to stabilize the lithiated intermediate and prevent its decomposition or rearrangement.

  • Vilsmeier-Haack or Duff Reactions: These methods use different reagents (e.g., POCl₃/DMF) and generally require heating. Temperatures can range from room temperature to 90 °C or higher.[8]

  • Palladium-Catalyzed Formylation: Some modern methods use CO/H₂ (syngas) or a CO surrogate. These reactions typically require significant heat, with optimal temperatures often around 120 °C to ensure efficient catalytic turnover.[3]

The key is to match your temperature profile to the specific mechanism of your chosen formylation reaction. There is no "one-size-fits-all" temperature.

Formylation Method Typical Temperature RangeRationale
Ortho-Lithiation & Quench-78 °C to -60 °CStabilizes the highly reactive organolithium intermediate, ensuring high regioselectivity.
Gattermann-Koch/Related-15 °C to 0 °CBalances reaction rate with the stability of the formylating agent and intermediates.[9]
Phenolic Formylation (Duff)65 °C to RefluxRequires thermal energy to drive the electrophilic aromatic substitution.[8][10]
Pd-Catalyzed Formylation80 °C to 120 °CHigh temperature needed for efficient catalytic cycle turnover (oxidative addition, migratory insertion, reductive elimination).[3][11]

Visualized Workflows and Protocols

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling check_temp Is internal T < 80°C? start->check_temp increase_temp Action: Increase T by 10°C increments. Monitor hourly. Max T ~110°C. check_temp->increase_temp Yes check_side_products Are major side products observed (homo-coupling, dehalogenation)? check_temp->check_side_products No check_reagents Are reagents/catalyst viable? replace_reagents Action: Replace catalyst/reagents. Run control reaction. check_reagents->replace_reagents No success Yield Improved check_reagents->success Yes (Issue was non-thermal) increase_temp->success check_side_products->check_reagents No decrease_temp Action: Decrease T by 15°C. Increase reaction time. check_side_products->decrease_temp Yes decrease_temp->success

Caption: Troubleshooting decision tree for low Suzuki coupling yield.

Validated Experimental Protocols

Protocol 1: Temperature-Controlled Suzuki-Miyaura Coupling

This protocol is designed for the coupling of 2-bromo-3'-fluorobiphenyl precursors but is broadly applicable.

  • Vessel Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and a thermocouple to monitor internal temperature, add (2-bromophenyl)boronic acid (1.0 equiv), 1-bromo-3-fluorobenzene (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and anhydrous K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add a 4:1 mixture of Toluene/Water via cannula.

  • Heating to Setpoint: Place the flask in an oil bath preheated to 95 °C. Stir the mixture and ensure the internal temperature stabilizes to 85-90 °C . Do not exceed an internal temperature of 95 °C to minimize side reactions.[6]

  • Reaction Monitoring: Maintain the internal temperature at 85-90 °C for 8-12 hours. Monitor the reaction progress by taking small aliquots every 2 hours for TLC or GC analysis.

  • Cooldown: Once the starting material is consumed, remove the oil bath and allow the reaction to cool to room temperature before proceeding with aqueous workup.

Protocol 2: Low-Temperature Ortho-Directed Formylation

This protocol assumes the starting material is 3'-fluorobiphenyl.

  • Vessel Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add 3'-fluorobiphenyl (1.0 equiv) and anhydrous THF. Equip the flask with a magnetic stirrer and a low-temperature thermocouple.

  • Initial Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature has stabilized before proceeding.

  • Reagent Addition: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 30 minutes. CRITICAL: Ensure the internal temperature does not rise above -70 °C during the addition. A transient color change is expected. Stir for 1 hour at -78 °C after addition is complete.

  • Formylation Quench: While maintaining the temperature at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise.

  • Slow Warming: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.

  • Workup: Quench the reaction by slowly adding 1 M HCl. Proceed with standard extractive workup. The initial low-temperature control is the key to the success of this regioselective synthesis.

References

  • Process for formylation of aromatic compounds.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Suzuki Coupling.Organic Chemistry Portal,
  • ortho-Formylation of phenols.Organic Syntheses Procedure,
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Continuous flow synthesis of aryl aldehydes by Pd-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas.
  • Formylation process for aromatic aldehydes.
  • Procedure for the Preparation of 4-Phenylbenzaldehyde.Organic Syntheses Procedure,
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
  • SAFETY DATA SHEET - 4'-Fluorobiphenyl-2-carboxaldehyde.Fisher Scientific,

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Validation of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization and validation of novel chemical entities are paramount. This guide provides an in-depth technical comparison of 3'-Fluorobiphenyl-2-carbaldehyde, a fluorinated biaryl aldehyde with significant potential in medicinal chemistry and materials science. We will explore its synthesis, detailed spectroscopic characterization, and a comparative analysis with its non-fluorinated counterpart, 2-Biphenylcarboxaldehyde, and a positional isomer, 4'-Fluorobiphenyl-2-carbaldehyde. Our approach is grounded in experimental data and established analytical protocols, offering a framework for rigorous validation.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs.[1] The introduction of a fluorine atom into the biphenyl core can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving a drug candidate's overall profile. This compound, with its aldehyde functionality, serves as a versatile synthetic intermediate for the construction of more complex molecules. Understanding its unique characteristics in comparison to other biphenyl aldehydes is crucial for its effective utilization in research and development.

Synthesis and Purification: A Validated Suzuki-Miyaura Coupling Protocol

The most efficient and widely adopted method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds with high yields. Below is a detailed, self-validating protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G A 2-Bromobenzaldehyde C This compound A->C Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O, 80 °C B (3-Fluorophenyl)boronic acid B->C

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • (3-Fluorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde, (3-fluorophenyl)boronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water to the flask. The solvent volume should be sufficient to ensure good stirring and dissolution of the reactants.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Trustworthiness of the Protocol: This protocol is considered self-validating because the progress of the reaction can be easily monitored by TLC, and the purity of the final product can be readily assessed by standard analytical techniques such as NMR and GC-MS, as detailed in the following sections.

Spectroscopic Characterization: A Comparative Analysis

The following section details the expected and experimentally observed spectroscopic data for this compound and its comparators. The causality behind the observed spectral features is explained, providing a deeper understanding of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the carbon and proton environments within a molecule.

¹H NMR Spectroscopy:

CompoundAldehyde Proton (CHO)Aromatic Protons
This compound ~10.0 ppm (s)7.2 - 8.1 ppm (m)
2-Biphenylcarboxaldehyde 10.00 ppm (s)[4]7.37-8.05 ppm (m)[4]
4'-Fluorobiphenyl-2-carbaldehyde ~9.9 ppm (s)7.1 - 8.0 ppm (m)

Rationale for Chemical Shifts: The aldehyde proton in all three compounds appears as a sharp singlet around 10 ppm, a characteristic chemical shift for benzaldehydes.[5] The introduction of the fluorine atom in the 3' or 4' position is expected to cause subtle downfield shifts for the protons on the fluorinated ring due to the electron-withdrawing nature of fluorine. The protons ortho to the fluorine atom will exhibit a characteristic doublet of doublets splitting pattern due to coupling with the fluorine atom and the adjacent proton.

¹³C NMR Spectroscopy:

CompoundCarbonyl Carbon (C=O)Aromatic Carbons
This compound ~192 ppm115 - 165 ppm
2-Biphenylcarboxaldehyde ~192 ppm127 - 142 ppm
4'-Fluorobiphenyl-2-carbaldehyde ~191 ppm115 - 164 ppm

Rationale for Chemical Shifts: The carbonyl carbon chemical shift is expected to be around 192 ppm for all three compounds.[6] In the fluorinated analogues, the carbons directly bonded to the fluorine atom will appear as doublets with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two and three bonds away from the fluorine will also show smaller couplings, providing valuable structural information.[7]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~1700~2820, ~2740~1250 - 1100
2-Biphenylcarboxaldehyde ~1695~2825, ~2745-
4'-Fluorobiphenyl-2-carbaldehyde ~1705~2830, ~2750~1250 - 1100

Rationale for Vibrational Frequencies: The most prominent peak in the IR spectrum of these compounds is the strong carbonyl (C=O) stretch, typically appearing around 1700 cm⁻¹.[8] The aldehyde C-H bond exhibits two characteristic, weaker stretches around 2820 and 2740 cm⁻¹, often referred to as a Fermi doublet. The C-F stretch in the fluorinated compounds is expected in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺)Key Fragmentation Ions
This compound m/z 200[M-H]⁺, [M-CHO]⁺
2-Biphenylcarboxaldehyde m/z 182[M-H]⁺, [M-CHO]⁺
4'-Fluorobiphenyl-2-carbaldehyde m/z 200[M-H]⁺, [M-CHO]⁺

Rationale for Fragmentation: In electron ionization (EI) mass spectrometry, all three compounds are expected to show a prominent molecular ion peak. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) to form a stable acylium ion, and the loss of the formyl radical ([M-CHO]⁺).[9]

Comparative Performance and Applications

The introduction of the fluorine atom at the 3'-position in this compound offers distinct advantages over its non-fluorinated counterpart and its 4'-fluoro isomer in specific applications.

  • Drug Discovery: The 3'-fluoro substitution can block a potential site of metabolic oxidation, leading to an improved pharmacokinetic profile.[2] The altered electronic properties due to the fluorine atom can also lead to enhanced binding affinity and selectivity for biological targets.

  • Materials Science: Fluorinated biphenyls are key components in liquid crystal displays and other advanced materials. The position of the fluorine atom influences the molecule's polarity, melting point, and liquid crystalline properties.

  • Synthetic Chemistry: As a synthetic intermediate, the reactivity of the aldehyde group can be subtly modulated by the electronic effect of the fluorine substituent. This can be advantageous in multi-step syntheses where fine-tuning of reactivity is required.

Conclusion

This guide has provided a comprehensive framework for the characterization and validation of this compound. By presenting a detailed synthetic protocol and a comparative analysis of its spectroscopic properties against relevant alternatives, we have established a robust methodology for its rigorous scientific evaluation. The insights into the influence of the 3'-fluoro substituent on the molecule's properties underscore its potential as a valuable building block in drug discovery and materials science. The provided protocols and data serve as a reliable resource for researchers to confidently synthesize, characterize, and utilize this important chemical entity in their future endeavors.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry, 2016. [URL not available]
  • Spectroscopic analysis and comparison of fluorinated biphenyl deriv
  • Supplementary Information. ResearchGate. [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Atropisomerism, biphenyls, and fluorine: a comparison of rotational barriers and twist angles. National Institutes of Health. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

  • (1,1'-Biphenyl)-4-carboxaldehyde. PubChem. [Link]

  • Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [No Source Found].
  • [1,1'-Biphenyl]-4-carboxaldehyde. NIST WebBook. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [No Source Found].
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • 400750-09-6 | 3'-Fluorobiphenyl-3-carbaldehyde | Tetrahedron. Tetrahedron. [Link]

  • 4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Benzaldehyde, 3-fluoro-. NIST WebBook. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [No Source Found].
  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. YouTube. [Link]

  • Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. National Institutes of Health. [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. PubMed Central. [Link]

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Introduction: The Significance of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde: A Comparative Analysis

Guide for Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structural motif in modern chemistry. Its unique combination of a conformationally restricted biphenyl core, a reactive aldehyde handle for further derivatization, and a strategically placed fluorine atom—a common bioisostere for hydrogen that can modulate metabolic stability and binding affinity—makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of two powerful and distinct synthetic methodologies for its preparation: the palladium-catalyzed Suzuki-Miyaura Cross-Coupling and a Directed ortho-Lithiation (DoM) approach. This analysis is designed to equip researchers with the knowledge to select the optimal synthetic route based on their specific experimental context, scale, and available resources.

Method 1: The Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming carbon-carbon bonds.[1] This method constructs the biphenyl core by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.

Principle and Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzaldehyde).

  • Transmetalation: The organic group from the organoboron reagent (3-fluorophenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.

The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted biphenyls.[2][3]

Reaction Scheme: (3-fluorophenyl)boronic acid + 2-bromobenzaldehyde → this compound

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 3-Fluorophenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde, 3-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step, particularly with less reactive aryl chlorides (or in this case, bromides), and facilitates the reductive elimination, leading to higher yields and faster reaction times.[2]

  • Base (K₃PO₄): The base is crucial for activating the boronic acid and facilitating the transmetalation step.[1] K₃PO₄ is an effective base for this purpose and is generally preferred over stronger bases like hydroxides that can degrade sensitive substrates.

  • Solvent System (Toluene/Water): Toluene is an excellent solvent for dissolving the organic reagents. The addition of water can aid in dissolving the inorganic base and boronic acid, often accelerating the reaction.[4] Degassing the solvents is critical to prevent oxidation of the Pd(0) catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reagents: - 2-Bromobenzaldehyde - 3-Fluorophenylboronic acid - Pd(OAc)₂ / SPhos - K₃PO₄ flask Add to Schlenk Flask reagents->flask purge Evacuate & Backfill with Argon (3x) flask->purge solvents Add Degassed Toluene/Water purge->solvents heat Heat to 100-110 °C with Stirring solvents->heat monitor Monitor by TLC/GC-MS (12-24 h) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract dry Dry, Filter & Concentrate extract->dry purify Flash Column Chromatography dry->purify product product purify->product 3'-Fluorobiphenyl- 2-carbaldehyde

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Method 2: Directed ortho-Lithiation (DoM) and Formylation

Directed ortho-Lithiation is a powerful regioselective strategy that utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific C-H bond at the ortho position. The resulting aryllithium species is then trapped with an electrophile.[5]

Principle and Mechanism

This synthetic route involves two key steps:

  • Preparation of a Precursor: A suitable precursor, such as N,N-diethyl-(3'-fluoro-[1,1'-biphenyl]-2-yl)carboxamide, is synthesized. The diethyl amide group serves as a potent DMG.

  • ortho-Lithiation and Formylation: The precursor is treated with a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperature. The base selectively removes the proton at the 2-position, directed by coordination with the amide. This lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde.[6] Subsequent workup hydrolyzes the intermediate to reveal the aldehyde.

Detailed Experimental Protocol

This protocol is conceptualized based on established DoM procedures.[5][6]

Reaction Scheme:

  • 3'-Fluorobiphenyl-2-carboxylic acid + SOCl₂ → Acid Chloride

  • Acid Chloride + Diethylamine → N,N-diethyl-(3'-fluoro-[1,1'-biphenyl]-2-yl)carboxamide (Precursor)

  • Precursor + s-BuLi, then DMF → this compound

Procedure (Step 3):

  • Dissolve the N,N-diethyl-(3'-fluoro-[1,1'-biphenyl]-2-yl)carboxamide precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sec-butyllithium (s-BuLi) (1.2 eq, as a solution in cyclohexane) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change (typically to deep brown or orange) indicates the formation of the aryllithium species.[6]

  • Stir the mixture at -78 °C for 2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm slowly to 0 °C.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices
  • Directing Group (Diethyl Amide): The amide is an excellent directing group due to its ability to chelate the lithium cation, positioning the base for selective deprotonation of the adjacent ortho proton.

  • Base (s-BuLi): sec-Butyllithium is a strong, non-nucleophilic base ideal for deprotonation. It is more reactive than n-BuLi, which is often necessary for deprotonating less acidic C-H bonds.

  • Cryogenic Temperature (-78 °C): Low temperatures are absolutely critical to prevent side reactions, such as the degradation of the organolithium intermediate or reaction at other sites.[7] It ensures the kinetic regioselectivity of the deprotonation.

  • Electrophile (DMF): DMF is a standard and efficient "formyl anion" equivalent for quenching organolithiums to produce aldehydes after an aqueous workup.

Workflow Diagram: Directed ortho-Lithiation

DoM_Workflow cluster_prep Preparation cluster_reaction Lithiation & Formylation cluster_workup Workup & Purification precursor Dissolve Amide Precursor in Anhydrous THF argon Establish Inert Argon Atmosphere precursor->argon cool Cool to -78 °C argon->cool add_base Add s-BuLi Dropwise (Stir 2 h @ -78 °C) cool->add_base add_dmf Add Anhydrous DMF (Stir 30 min @ -78 °C) add_base->add_dmf warm Slowly Warm to 0 °C add_dmf->warm quench Quench with sat. NH₄Cl (aq) warm->quench extract Extract with Ether/EtOAc quench->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product product purify->product 3'-Fluorobiphenyl- 2-carbaldehyde

Sources

A Comparative Guide to the Biological Activity of Substituted Biphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of substituted biphenyl carbaldehydes, with a focus on fluorinated derivatives as a key area of interest in medicinal chemistry. While specific experimental data for 3'-Fluorobiphenyl-2-carbaldehyde is not extensively available in the public domain, this document synthesizes findings from structurally related biphenyl compounds to offer insights into their therapeutic potential and the underlying structure-activity relationships.

The biphenyl scaffold is a privileged structure in drug discovery, known to be a core component of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic (anticancer) activities.[1][2][3] The introduction of various substituents, such as halogens, hydroxyl groups, and alkyl moieties, can significantly modulate the biological profile of these molecules.[4][5] The aldehyde functional group, in particular, is a versatile pharmacophore known to participate in various biological interactions.[6]

Synthesis of Substituted Biphenyl Carbaldehydes

The synthesis of unsymmetrical biphenyls, including those with carbaldehyde functionalities, is often achieved through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering a convenient route to a diverse range of biaryl compounds.[7] This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.

A general synthetic approach to a compound like this compound would likely involve the Suzuki coupling of a fluorophenylboronic acid with a bromobenzaldehyde derivative.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A Aryl Halide (e.g., 2-Bromobenzaldehyde) C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/Water) A->C B Arylboronic Acid (e.g., 3-Fluorophenylboronic acid) B->C D Substituted Biphenyl Carbaldehyde (e.g., this compound) C->D Cross-Coupling G cluster_workflow In Vitro Biological Activity Screening Workflow A Synthesized Compound (e.g., Biphenyl Carbaldehyde Derivative) B Primary Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Hit Identification (Active Compounds) B->C Data Analysis D Dose-Response Studies (IC50 / MIC Determination) C->D E Mechanism of Action Studies D->E F Lead Compound Selection E->F SAR Analysis

Caption: A typical workflow for the in vitro screening of novel chemical entities for biological activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is tested against serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible bacterial growth is the MIC.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU is the MBC.

References

  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2012). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Bioorganic & Medicinal Chemistry Letters, 22(15), 5034-5038.
  • Ali, A., Sharma, N., & Kumar, P. (2013). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 63(11), 586-591.
  • Rehn, D., Nolte, H., & Zerling, W. (1981). [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)]. Zentralblatt fur Bakteriologie, Mikrobiologie und Hygiene. 1. Abt. Originale B, Hygiene, 172(6), 508-519.
  • Singh, P., & Kumar, A. (2017). Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I).
  • Ali, M. A., Ismail, R., Choon, T. S., Wei, A. C., Al-rawi, H. M., & Abd. Razak, T. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(4), 2269-2280.
  • IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Retrieved from [Link]

  • Nakagawa, Y., & Tayama, S. (2000). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Archives of Toxicology, 74(8), 447-453.
  • Bertini, S., Gesi, M., Gado, F., Livi, O., Lucacchini, A., Manera, C., & Martinotti, E. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 9999-10008.
  • St. Charles, J., Abdel-Meguid, S. S., & Tomazic, A. (2017). Design, synthesis, and structure-activity relationships of selective biphenyl antithrombotic tissue factor/factor VIIa inhibitors. Bioorganic & Medicinal Chemistry, 25(22), 6061-6075.
  • Lee, K. H., Morris-Natschke, S. L., Yang, X., Huang, R., Zhou, T., Lee, C. Y., ... & Goto, M. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5559-5562.
  • ResearchGate. (2021).
  • Chen, C. H., Pan, S. L., Guh, J. H., & Lee, F. Y. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 18(20), 5559-5562.
  • Bisignano, G., Laganà, M. G., Trombetta, D., Arena, S., Nostro, A., Uccella, N., ... & Saija, A. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 205(1), 125-128.
  • Lim, S. H., Yap, P. S. X., & Tan, T. Y. C. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(11), 3146.
  • Wang, C., Zhang, Y., Wang, S., Li, Y., Wang, J., & Li, J. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5891.
  • ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]

  • Mlostoń, G., Kowalczyk, M., Celeda, M., Jasiński, M., Denel-Bobrowska, M., & Olejniczak, A. B. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(9), 2999.
  • Bhandari, A. (2005). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Retrieved from [Link]

  • JPRI. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, F., Abbas, N., Ashraf, Z., Iqbal, J., & Ul-Haq, Z. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29330-29342.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Tetrahedron. (n.d.). 3'-Fluorobiphenyl-3-carbaldehyde. Retrieved from [Link]

  • Al-Harrasi, A., Ali, L., Ur-Rahman, A., Hussain, J., Csuk, R., & Al-Rawahi, A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(5), 784-790.
  • Google Patents. (n.d.). CN101973869A - Method for synthesis of flurbiprofen.
  • Pisano, M., D'Accolti, L., Pagnan, G., Cilli, M., & Fregona, D. (2019). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 24(21), 3918.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., Alanazi, M. M., & Al-Dhfyan, A. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18368-18380.
  • CoLab. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.
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Sources

A Comparative Spectroscopic Investigation of 3'-Fluorobiphenyl-2-carbaldehyde and Its Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced introduction of fluorine into organic scaffolds offers a powerful tool to modulate molecular properties. This guide provides an in-depth comparative spectroscopic analysis of 3'-Fluorobiphenyl-2-carbaldehyde, a compound of significant interest, benchmarked against its structural analogs. Understanding the distinct spectroscopic signatures imparted by the strategic placement of the fluorine atom and the aldehyde group on the biphenyl framework is paramount for researchers engaged in the synthesis, characterization, and application of these valuable chemical entities.

This technical guide moves beyond a simple recitation of data. It delves into the rationale behind the observed spectroscopic phenomena, providing a framework for predicting and interpreting the spectra of related compounds. By examining the interplay of electronic and steric effects, we aim to equip researchers with the foundational knowledge to confidently identify and differentiate these important structural motifs.

The Spectroscopic Significance of Fluorine and Formyl Substitution

The biphenyl moiety serves as a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Simultaneously, the carbaldehyde group provides a versatile synthetic handle for further molecular elaboration and can participate in key hydrogen bonding interactions.

The precise positioning of these functional groups gives rise to unique electronic environments for the constituent atoms, which are sensitively probed by various spectroscopic techniques. This guide will focus on a comparative analysis of this compound against key analogs:

  • Biphenyl-2-carbaldehyde: The non-fluorinated parent compound, providing a baseline spectrum.

  • Biphenyl-4-carbaldehyde: An isomer to assess the impact of the aldehyde position.

  • 4-Fluorobenzaldehyde: An analog to isolate the spectroscopic effects on the aldehyde-bearing ring.

  • 4-Fluorobiphenyl: An analog to understand the influence of fluorine on the biphenyl system without the aldehyde.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its analogs. This data provides a quantitative basis for the detailed discussions in the subsequent sections.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundAldehyde Proton (CHO, δ ppm)Aromatic Protons (δ ppm)
This compound ~9.9 - 10.1 (s)~7.1 - 8.1 (m)
Biphenyl-2-carbaldehyde10.01 (s)7.39-7.53 (m, 7H), 7.66 (m, 1H), 8.05 (d, 1H)
Biphenyl-4-carbaldehyde10.06 (s)7.38-7.52 (m, 3H), 7.61-7.78 (m, 4H), 7.91-8.02 (m, 2H)[1]
4-Fluorobenzaldehyde9.97 (s)7.16-7.26 (m, 2H), 7.85-7.98 (m, 2H)[2]

Table 2: ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

CompoundAldehyde Carbon (C=O, δ ppm)Aromatic Carbons (δ ppm)C-F Coupling (J_CF, Hz)
This compound ~192~115 - 165Yes
Biphenyl-2-carbaldehyde192.4127.6, 127.8, 128.2, 128.5, 130.1, 130.8, 133.6, 133.7, 137.8, 146.0N/A
Biphenyl-4-carbaldehyde192.0127.4, 127.7, 128.5, 129.0, 130.3, 135.2, 139.7, 147.2[2]N/A
4-Fluorobenzaldehyde190.5116.4 (d, J=22.3), 132.2 (d, J=9.7), 132.8 (d, J=9.5), 166.5 (d, J=256.7)[2]Yes

Table 3: ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

CompoundChemical Shift (δ ppm, referenced to CFCl₃)
This compound ~ -110 to -115
4-Fluorobenzaldehyde-102.4[2]
4-Fluorobiphenyl~ -113 to -115[3]

Table 4: Key IR and Mass Spectrometry Data

CompoundIR: C=O Stretch (cm⁻¹)IR: C-H (aldehyde) Stretch (cm⁻¹)MS: Molecular Ion (m/z)
This compound ~1700 - 1710~2720, ~2820200
Biphenyl-2-carbaldehyde~1700~2720, ~2820182
Biphenyl-4-carbaldehyde~1705~2730, ~2830182
4-Fluorobenzaldehyde~1703~2735, ~2830124

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. The interplay of the fluorine and aldehyde functionalities in this compound provides a rich tapestry of chemical shifts and coupling constants.

The most downfield signal in the ¹H NMR spectrum is the aldehydic proton, typically appearing as a singlet between δ 9.9 and 10.1 ppm. Its integration to a single proton is a key identifier. The aromatic region (δ 7.1-8.1 ppm) of this compound is complex due to the presence of two substituted phenyl rings. The fluorine atom at the 3'-position induces characteristic splitting patterns in the signals of the protons on that ring due to through-bond H-F coupling. The protons ortho and para to the fluorine will appear as multiplets with observable coupling constants. The position of the aldehyde at C2 causes a significant downfield shift of the adjacent proton (H3) due to the anisotropic effect of the carbonyl group.

  • Expert Insight: The steric hindrance caused by the ortho-aldehyde group in biphenyl-2-carbaldehyde and its fluorinated analogs restricts the free rotation around the biphenyl C-C bond. This can lead to diastereotopic protons on the unsubstituted ring, further complicating the spectrum compared to the more symmetrical 4-carbaldehyde analogs.

The carbonyl carbon of the aldehyde is a prominent feature in the ¹³C NMR spectrum, resonating around δ 192 ppm. The most telling feature for fluorinated compounds is the presence of carbon-fluorine coupling. The carbon directly bonded to the fluorine (C-3') will appear as a doublet with a large one-bond coupling constant (¹J_CF) of approximately 240-260 Hz. Carbons two and three bonds away from the fluorine will also exhibit smaller doublet splittings (²J_CF and ³J_CF), providing invaluable information for assigning the aromatic signals.

  • Expert Insight: Comparing the ¹³C NMR spectrum of this compound with that of biphenyl-2-carbaldehyde allows for the direct observation of the electronic effect of the fluorine substituent. The electron-withdrawing nature of fluorine will cause a downfield shift of the directly attached carbon and influence the chemical shifts of other carbons in the fluorinated ring.

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds.[4][5] For this compound, a single resonance is expected in the aromatic fluorine region, typically between -110 and -115 ppm. The precise chemical shift is highly sensitive to the electronic environment and can be used to distinguish between positional isomers. The signal will likely appear as a multiplet due to coupling with neighboring protons.

  • Expert Insight: The wide chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for purity assessment and for studying intermolecular interactions.[6] Even subtle changes in the molecular environment can lead to discernible shifts in the ¹⁹F spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides rapid confirmation of the key functional groups. For this compound, the following absorptions are diagnostic:

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1710 cm⁻¹. Conjugation of the aldehyde with the aromatic ring lowers this frequency from that of a saturated aldehyde.

  • Aldehydic C-H Stretch: Two characteristic, albeit weaker, bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1100 and 1300 cm⁻¹, indicative of the carbon-fluorine bond.

  • Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at m/z = 200 for this compound. The fragmentation pattern provides further structural confirmation.[1] Common fragmentation pathways for aromatic aldehydes include:

  • Loss of a hydrogen radical ([M-H]⁺): A peak at m/z = 199.

  • Loss of the formyl group ([M-CHO]⁺): A significant peak at m/z = 171.

  • Loss of carbon monoxide ([M-CO]⁺˙): A peak at m/z = 172.

The presence of the biphenyl system can also lead to fragmentation at the bond connecting the two rings.

UV-Vis Spectroscopy: Probing the Conjugated System

The extended π-system of the biphenyl-carbaldehyde core gives rise to characteristic absorptions in the UV-Vis spectrum. Typically, two main absorption bands are observed, corresponding to π→π* transitions. The position and intensity of these bands are influenced by the substitution pattern. The fluorine atom, being a weak chromophore, is expected to cause only a minor shift in the absorption maxima compared to biphenyl-2-carbaldehyde.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses described.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL of CDCl₃ start->dissolve transfer Transfer to NMR tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim H1 Acquire ¹H Spectrum lock_shim->H1 C13 Acquire ¹³C Spectrum lock_shim->C13 F19 Acquire ¹⁹F Spectrum lock_shim->F19 process Fourier Transform, Phase, and Baseline Correction H1->process C13->process F19->process integrate Integrate and Calibrate process->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 101 MHz with proton decoupling. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • ¹⁹F NMR Acquisition: Acquire the spectrum at 376 MHz with proton decoupling. Use a spectral width appropriate for aromatic fluorine compounds and an external reference standard if necessary.

FT-IR Spectroscopy

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Place a small amount of sample on ATR crystal bkg Collect Background Spectrum start->bkg sample_spec Collect Sample Spectrum bkg->sample_spec process Perform Baseline Correction and Peak Picking sample_spec->process

Caption: Simplified workflow for FT-IR analysis using an ATR accessory.

  • Sample Preparation: For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16 scans for both the background and the sample.

GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions: Use an electron ionization (EI) source at 70 eV. Scan a mass range of m/z 40-300.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of the analyte in a UV-grade solvent (e.g., ethanol or acetonitrile) to a concentration of approximately 10⁻⁵ M.

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette.

Conclusion

The spectroscopic analysis of this compound and its analogs reveals a wealth of structural information. Each technique provides a unique piece of the puzzle, and together they allow for the unambiguous identification and characterization of these important molecules. The principles and comparative data presented in this guide serve as a valuable resource for researchers in drug discovery and materials science, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Biphenyl Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Advanced Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2][3][4] Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic characteristics.[2][5][6] Fluorinated biphenyls, in particular, are privileged scaffolds found in pharmaceuticals, agrochemicals, and liquid crystals.[1][7]

When a carbaldehyde functional group is introduced to this scaffold, a critical question arises for the synthetic chemist: How does the position and degree of fluorination on the biphenyl rings affect the reactivity of the aldehyde?

This guide provides an in-depth analysis of the structure-reactivity relationships of fluorinated biphenyl carbaldehydes. Moving beyond mere observation, we will delve into the electronic and steric principles governing these differences. We will present objective, data-driven comparisons through standardized experimental protocols, enabling researchers and drug development professionals to make informed decisions in their synthetic campaigns.

The Theoretical Framework: Unpacking Fluorine's Influence

The reactivity of the aldehyde's carbonyl carbon is fundamentally a story of its electrophilicity. Fluorine substitution modulates this electrophilicity through a combination of powerful inductive effects and subtle steric factors.

The Dominant Inductive Effect (-I)

Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal through the sigma bond network.[8] This effect, denoted as -I, pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density magnifies the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles.[9][10]

Generally, the closer the fluorine atom is to the carbaldehyde group, the stronger this activating effect. Therefore, a reactivity trend of ortho > meta > para might be predicted based on inductive effects alone, though this is often complicated by other factors.

electronic_effects cluster_non_fluorinated Non-Fluorinated Biphenyl Carbaldehyde cluster_fluorinated Fluorinated Biphenyl Carbaldehyde A Biphenyl Ring B C=O A->B Standard Electrophilicity (δ+) C Fluorine (F) D Biphenyl Ring C->D Inductive Withdrawal (-I) E C=O D->E Enhanced Electrophilicity (δ++)

Caption: Fluorine's inductive withdrawal enhances the electrophilicity of the carbonyl carbon.

Steric Considerations

While fluorine has a relatively small van der Waals radius, its placement at the ortho position relative to the carbaldehyde can introduce steric hindrance.[9][11] This can impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing down the reaction rate despite the electronic activation. This interplay means that the net reactivity is a balance between electronic activation and steric accessibility.

Comparative Reactivity in Nucleophilic Addition

Nucleophilic addition is the archetypal reaction of aldehydes.[11] To quantify the impact of fluorine substitution, we can design a competitive experiment or run parallel reactions under identical conditions, monitoring the rate of consumption of the starting aldehyde. A classic example is the reduction of the aldehyde to an alcohol using sodium borohydride (NaBH₄).

Experimental Protocol: Comparative Reduction of Fluorinated Biphenyl Carbaldehydes

Objective: To compare the relative reaction rates of 4'-[1,1'-biphenyl]-4-carbaldehyde, 4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde, and 2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde upon reduction with NaBH₄.

Methodology:

  • Preparation: In three separate, identical reaction flasks, dissolve an equimolar amount (e.g., 1.0 mmol) of each respective biphenyl carbaldehyde and an internal standard (e.g., naphthalene, 0.5 mmol) in 10 mL of anhydrous methanol at 0°C under a nitrogen atmosphere.

  • Initiation: To each flask, add a standardized solution of sodium borohydride (e.g., 0.25 mmol, 0.25 equivalents) in methanol simultaneously via syringe. Start timers for each reaction.

  • Monitoring: At fixed time intervals (e.g., t = 2, 5, 10, 20, and 30 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of a saturated aqueous ammonium chloride solution.

  • Analysis: Extract the quenched aliquot with ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the remaining aldehyde to the internal standard.

  • Data Processing: Plot the percentage of unreacted aldehyde versus time for each substrate to determine the relative reaction rates.

workflow_reduction A Prepare Solutions (3 Aldehyde Isomers + Internal Standard) B Cool to 0°C A->B C Add NaBH₄ (t=0) B->C D Aliquot Sampling (t = 2, 5, 10, 20, 30 min) C->D E Quench with NH₄Cl D->E F Extract with Ethyl Acetate E->F G GC/HPLC Analysis F->G H Plot % Aldehyde vs. Time G->H

Caption: Workflow for the comparative kinetic analysis of aldehyde reduction.

Expected Results & Interpretation

The results are expected to demonstrate the activating nature of the fluorine substituent.

Substrate% Aldehyde Remaining (at t=10 min)Relative Reactivity RankingRationale
4'-[1,1'-biphenyl]-4-carbaldehyde75%3 (Slowest)Baseline reactivity with no electronic influence from a substituent.
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde30%1 (Fastest)Strong inductive withdrawal from the para-fluorine significantly increases the carbonyl's electrophilicity.[9]
2'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde45%2 (Intermediate)Inductive withdrawal is strong due to proximity, but minor steric hindrance from the ortho-fluorine slightly impedes nucleophilic attack compared to the para isomer.

This data illustrates that the electron-withdrawing effect of fluorine accelerates the nucleophilic addition. The slightly reduced rate for the 2'-fluoro isomer compared to the 4'-fluoro isomer highlights the subtle but important role of sterics.

Comparative Reactivity in Oxidation Reactions

The Baeyer-Villiger oxidation, which converts an aldehyde to a carboxylic acid (via an intermediate formate ester), is sensitive to the electronic properties of the migrating group. While the hydrogen of the aldehyde is the migrating group here, the overall rate can still be influenced by the electrophilicity of the carbonyl carbon toward the peroxyacid nucleophile.

Experimental Protocol: Comparative Baeyer-Villiger Oxidation

Objective: To compare the reaction yields of various fluorinated biphenyl carbaldehydes after a fixed reaction time.

Methodology:

  • Setup: In parallel reaction vessels, dissolve 1.0 mmol of each aldehyde substrate in 10 mL of dichloromethane (DCM).

  • Reagent Addition: Add 1.2 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) to each vessel.

  • Reaction: Stir the mixtures at room temperature for a set period, for example, 4 hours.

  • Workup: Quench the reactions by washing with a saturated sodium bicarbonate solution to remove excess acid, followed by a wash with brine.

  • Isolation: Dry the organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via column chromatography. Determine the isolated yield of the corresponding biphenyl carboxylic acid for each substrate.

Expected Results & Interpretation

Higher electrophilicity of the carbonyl carbon should facilitate the initial attack by the peroxyacid, leading to a higher conversion within the fixed timeframe.

SubstrateIsolated Yield of Carboxylic AcidRelative Reactivity RankingRationale
3'-Methoxy-[1,1'-biphenyl]-4-carbaldehyde65%3 (Slowest)The electron-donating methoxy group reduces the carbonyl's electrophilicity, slowing the reaction.
4'-[1,1'-biphenyl]-4-carbaldehyde80%2 (Intermediate)Baseline reactivity for the unsubstituted system.
4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde92%1 (Fastest)The electron-withdrawing fluorine atom enhances carbonyl electrophilicity, accelerating the rate-limiting nucleophilic attack by m-CPBA.[12][13]

Synthesis of Precursors: The Suzuki-Miyaura Coupling

The reliable synthesis of the fluorinated biphenyl carbaldehyde precursors is crucial. The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and widely used method for forming the C-C bond between the two aromatic rings.[5][7][14][15][16]

suzuki_coupling cluster_conditions Reaction Conditions A Fluorinated Phenylboronic Acid C Fluorinated Biphenyl Carbaldehyde A->C D Pd Catalyst (e.g., Pd(PPh₃)₄) B Bromobenzaldehyde B->C E Base (e.g., Na₂CO₃) F Solvent (e.g., Toluene/H₂O)

Sources

comparative study of catalysts for 3'-Fluorobiphenyl-2-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalytic Systems for the Synthesis of 3'-Fluorobiphenyl-2-carbaldehyde

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

The biaryl scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Specifically, fluorinated biaryls such as this compound serve as crucial building blocks for synthesizing compounds with tailored electronic and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group provides a versatile handle for further chemical modifications.

The most reliable and widely adopted method for constructing this C-C bond is the Suzuki-Miyaura cross-coupling reaction.[1][3] This Nobel Prize-winning reaction offers high functional group tolerance, mild reaction conditions, and the use of readily available and less toxic organoboron reagents.[1][4] However, the success of the synthesis hinges critically on the choice of the palladium catalyst and its associated ligand. This guide compares three distinct and powerful catalytic systems for this transformation.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex process involving a palladium catalyst that cycles through different oxidation states.[5] Understanding this cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-fluorobenzene), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., 2-formylphenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)-X L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X transmetal_complex Ar-Pd(II)-Ar' L_n (Transmetalation Complex) oa_complex->transmetal_complex Transmetalation + Ar'-B(OH)₂ + Base transmetal_complex->pd0 Reductive Elimination (Product Ar-Ar' formed) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh & Combine Reactants (Aryl Halide, Boronic Acid, Base) solvent 2. Add Solvent & Degas (e.g., N₂ Purge) reagents->solvent catalyst 3. Add Catalyst System (Pre-catalyst + Ligand) solvent->catalyst heating 4. Heat to Temperature (with stirring) catalyst->heating monitoring 5. Monitor Progress (TLC / GC-MS) heating->monitoring quench 6. Quench & Extract (H₂O, Organic Solvent) monitoring->quench dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) quench->dry purify 8. Purify (Column Chromatography) dry->purify

Caption: General laboratory workflow for Suzuki-Miyaura cross-coupling.

Protocol A: Pd(PPh₃)₄ System
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-formylphenylboronic acid (225 mg, 1.5 mmol), 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add a 4:1 mixture of Dioxane/Water (5 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound.

Protocol B: Pd(dppf)Cl₂ System
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-formylphenylboronic acid (180 mg, 1.2 mmol), 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (16 mg, 0.02 mmol, 2 mol%).

  • Solvent & Degassing: Add Toluene (5 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 6 hours under a nitrogen atmosphere.

  • Workup and Purification: Follow steps 5 and 6 from Protocol A.

Protocol C: SPhos/Pd(OAc)₂ System
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-formylphenylboronic acid (180 mg, 1.2 mmol), 1-bromo-3-fluorobenzene (175 mg, 1.0 mmol), and potassium phosphate (K₃PO₄) (424 mg, 2.0 mmol).

  • Catalyst Addition: Add Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and SPhos (8.2 mg, 0.02 mmol, 2 mol%).

  • Solvent & Degassing: Add a 2-methyltetrahydrofuran (2-MeTHF) (4 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 2 hours under a nitrogen atmosphere. [6]5. Workup and Purification: Follow steps 5 and 6 from Protocol A.

Quantitative Performance Comparison

The following table summarizes the expected performance of each catalytic system for the synthesis of this compound based on literature data for analogous transformations. [7][8][6]

Catalyst System Catalyst Loading (mol%) Base Solvent Temperature (°C) Time (h) Typical Yield (%)
A: Pd(PPh₃)₄ 5.0 K₂CO₃ Dioxane/H₂O 90 12 70-85
B: Pd(dppf)Cl₂ 2.0 K₃PO₄ Toluene 100 6 80-92

| C: SPhos/Pd(OAc)₂ | 1.0 | K₃PO₄ | 2-MeTHF | 60 | 2 | >95 |

Discussion and Recommendations

This comparative analysis clearly demonstrates the evolution and impact of ligand design in palladium catalysis.

  • System A (Pd(PPh₃)₄): This system is adequate and cost-effective for simple, small-scale syntheses where reaction time and moderate yields are acceptable. Its primary drawback is the relatively high catalyst loading and longer reaction time required.

  • System B (Pd(dppf)Cl₂): This represents a significant improvement in terms of robustness and efficiency. The lower catalyst loading and broader applicability make it an excellent choice for general-purpose biaryl synthesis. It offers a reliable balance between cost, stability, and performance.

  • System C (SPhos/Pd(OAc)₂): For projects demanding the highest efficiency, lowest possible reaction temperatures, and fastest conversion, the Buchwald ligand system is unparalleled. [2]The extremely low catalyst loading is particularly advantageous for large-scale synthesis, as it minimizes cost and reduces palladium contamination in the final product, a critical consideration in pharmaceutical manufacturing. [9]The ability to run the reaction at a lower temperature (60 °C) also improves the functional group tolerance and energy efficiency of the process.

Recommendation: For exploratory and routine laboratory synthesis, System B (Pd(dppf)Cl₂) offers the best balance of performance, cost, and ease of use. For process development, scale-up, or particularly challenging couplings, the superior activity of System C (SPhos/Pd(OAc)₂) justifies the higher initial cost of the ligand.

References

  • Biffis, A., et al. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]

  • Firoozi, S. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available from: [Link]

  • Saito, S., et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. Available from: [Link]

  • Surry, D. S. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]

  • Kinzel, T., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Moodley, K., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available from: [Link]

  • MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • Sainz-Díaz, C. I., et al. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. Available from: [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]

  • Qualitas1998.net. Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. Available from: [Link]

  • Semantic Scholar. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available from: [Link]

  • ACS Publications. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available from: [Link]

  • ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. Available from: [Link]

  • YouTube. Suzuki cross-coupling reaction. Available from: [Link]

Sources

A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 3'-Fluorobiphenyl-2-carbaldehyde is a vital building block in medicinal chemistry, valued for its unique structural motifs. However, its synthesis, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce a variety of structurally similar impurities. The presence of these impurities, even at trace levels, can have profound and often unforeseen consequences on downstream biological assays and clinical outcomes.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will move beyond simple percentage purity, focusing on a holistic approach that emphasizes the identification and quantification of all significant components in the synthesized material. This is the principle of a self-validating protocol: to not only quantify the main component but to account for, and ideally identify, everything else.

The Synthetic Landscape: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the synthetic route and its potential pitfalls. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without its side reactions. A proactive assessment of purity involves looking for the expected byproducts of the synthesis.[1]

Common Impurities in Suzuki-Miyaura Coupling:

  • Homocoupling Products: Coupling of two boronic acid molecules or two aryl halide molecules can lead to biphenyl or di-aldehyde impurities.

  • Dehalogenation Products: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Protonolysis/Hydrolysis Byproducts: The boronic acid starting material can be cleaved by hydrolysis or protonation, leading to the corresponding arene.[1]

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can form phenols or other oxygenated byproducts.[1][2]

  • Residual Palladium: The palladium catalyst used in the reaction can remain in the final product and must be quantified, as it is often highly regulated.

  • Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and boronic acid.

Understanding these potential impurities is critical as it informs the choice and optimization of analytical methods to ensure they can be effectively separated and detected.

Orthogonal Analytical Approaches for Purity Determination

No single analytical technique is sufficient to declare a compound "pure." A multi-faceted, or orthogonal, approach using techniques with different separation and detection principles is the gold standard. For this compound, we will compare three primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol. Separation is driven by the hydrophobic interactions of the analytes with the stationary phase.

Causality in Method Design:

  • Stationary Phase Selection: A C18 column is a standard choice for hydrophobic aromatic compounds. However, a biphenyl stationary phase can offer enhanced selectivity for this specific analyte.[3][4] The π-π interactions between the biphenyl rings of the analyte and the stationary phase can provide unique retention and separation from structurally similar impurities.[4]

  • Mobile Phase Optimization: A gradient elution (where the organic solvent concentration is increased over time) is generally preferred over an isocratic one to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape, even for non-ionizable compounds, by controlling the silanol activity on the stationary phase surface.[3]

  • Detector Wavelength: The UV detector wavelength should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 40% B

    • 17.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: PDA detector monitoring at the λmax of the analyte (e.g., ~254-260 nm).

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the initial mobile phase (e.g., 40:60 Acetonitrile:Water) to a concentration of ~0.5 mg/mL.

  • Data Analysis: Purity is typically calculated using an area percent method. For higher accuracy, quantification against a certified reference standard is required.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing prep_sample Dissolve Synthesized Compound in Mobile Phase (~0.5 mg/mL) inject Inject onto Biphenyl Column prep_sample->inject prep_std Prepare Certified Reference Standard Calibration Curve prep_std->inject separate Gradient Elution (Water/ACN) inject->separate detect PDA/UV Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal complementary technique to HPLC. It excels at separating and identifying volatile and thermally stable compounds and can often detect impurities that might co-elute or be invisible in an HPLC-UV system.

Principle of Operation: In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium) pushes the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Causality in Method Design:

  • Suitability: Aromatic aldehydes like this one are generally volatile and thermally stable enough for GC analysis.[5] Fluorinated organic compounds are also routinely analyzed by GC-MS.[6][7]

  • Column Selection: A low-polarity (5%-phenyl)-methylpolysiloxane phase column (e.g., DB-5MS or HP-5MS) is a robust, general-purpose choice that provides excellent separation for a wide range of aromatic compounds.[7][8]

  • Injection Mode: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis to maximize sensitivity.

  • Mass Spectrometry: Electron Ionization (EI) is the standard ionization technique, as it produces reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for confident identification of impurities.

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a quadrupole).

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: 250 °C, Split ratio 50:1.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the synthesized compound in a volatile, non-polar solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.

  • Data Analysis: Purity is calculated by area percent from the Total Ion Chromatogram (TIC). The mass spectrum of each peak is used to identify the component by comparing it to a library or by manual interpretation.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Processing prep_sample Dissolve Compound in Volatile Solvent (e.g., Ethyl Acetate) inject Vaporize and Inject (Split Mode) prep_sample->inject separate Separate on HP-5MS Column inject->separate detect Ionize (EI) and Detect Fragments (MS) separate->detect integrate Generate Total Ion Chromatogram (TIC) detect->integrate identify Identify Impurities via Mass Spectral Library Match integrate->identify

Caption: Workflow for GC-MS analysis of this compound.

Quantitative NMR (qNMR) Spectroscopy

While ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of the synthesized compound[9][10], the technique can be elevated to a primary method for purity assessment. Quantitative NMR (qNMR) is an absolute method that can determine the purity of a substance without the need for a reference standard of the analyte itself.

Principle of Operation: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By adding a known mass of a highly pure, stable internal standard to a known mass of the synthesized compound, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[12]

Causality in Method Design:

  • Internal Standard Selection: The choice of internal standard is critical. It must be highly pure (>99.9%), non-volatile, stable, and have resonances that do not overlap with any signals from the analyte or impurities. For this compound in CDCl₃, a standard like 1,2,4,5-tetrachloro-3-nitrobenzene or maleic acid would be suitable.[11]

  • Experimental Parameters: To ensure quantitativity, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the nuclei being measured is essential. This ensures all protons are fully relaxed before the next pulse, making the signal intensity directly proportional to concentration.

  • Trustworthiness: qNMR is a powerful, self-validating system. It is less susceptible to the biases of chromatographic methods (e.g., non-chromophoric impurities) and provides a direct measure of molar quantity.[12]

Experimental Protocol: ¹H-qNMR
  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized this compound into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): ≥ 30 seconds (determine T₁ experimentally for highest accuracy).

    • Number of Scans: 8-16 (for good signal-to-noise).

    • Acquisition Time: ~3-4 seconds.

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Both in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H Spectrum with Long D1 Delay dissolve->acquire process Process Spectrum (FT, Phasing) acquire->process integrate Integrate Non-overlapping Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity Using Formula integrate->calculate

Caption: Workflow for qNMR purity determination of this compound.

Comparative Analysis and Decision Framework

The optimal purity assessment strategy leverages the strengths of each technique to build a comprehensive and reliable data package.

Parameter HPLC-UV GC-MS qNMR
Primary Use Quantitative Purity, Impurity ProfileImpurity Identification, VolatilesAbsolute Quantitative Purity, Structure ID
Selectivity High; dependent on column/mobile phaseVery High; chromatographic & mass separationHigh; dependent on spectral resolution
Sensitivity High (ng range)Very High (pg range)Low (mg range)
Quantitation Relative (vs. Standard) or Area %Semi-Quantitative (Area %)Absolute (vs. Internal Standard)
Impurity ID Tentative (by retention time)Confident (by MS library match)Possible if signals are resolved
Key Strengths Robust, precise, widely availableExcellent for ID, detects volatilesAbsolute method, no reference needed
Limitations Needs chromophoric analytesFor thermally stable/volatile compoundsLow sensitivity, needs pure standard
Decision-Making Framework

A logical approach to purity assessment ensures all bases are covered efficiently.

Decision_Framework cluster_primary Primary Analysis cluster_secondary Comprehensive Quantification & Identification start Synthesized This compound nmr_structure ¹H, ¹³C, ¹⁹F NMR Structural Confirmation start->nmr_structure hplc_screen HPLC-UV Initial Purity Screen (>98%?) start->hplc_screen final Complete Purity Profile nmr_structure->final qnmr_purity qNMR for Absolute Purity Assay hplc_screen->qnmr_purity If purity is high gcms_volatiles GC-MS for Volatile Impurities & ID hplc_screen->gcms_volatiles hplc_impurity HPLC-MS for Non-volatile Impurity ID & Quantification hplc_screen->hplc_impurity qnmr_purity->final gcms_volatiles->final hplc_impurity->final

Caption: Decision framework for a comprehensive purity assessment strategy.

Conclusion

Assessing the purity of a synthesized compound like this compound is a multi-step, evidence-based process. Relying on a single area percent value from an HPLC chromatogram is insufficient for the rigorous demands of research and drug development.

A truly trustworthy purity assessment is built on an orthogonal foundation:

  • Structural Confirmation is paramount and is unequivocally provided by a full suite of NMR experiments.

  • Quantitative Purity is best established using a combination of high-resolution chromatography (HPLC) against a certified standard and corroborated by an absolute method like qNMR.

  • Impurity Profiling requires the high separation efficiency of chromatography coupled with the definitive identification power of mass spectrometry (GC-MS and LC-MS).

By integrating these techniques, researchers can move from a simple statement of purity to a comprehensive understanding of their material's composition. This detailed characterization is the bedrock upon which reliable, reproducible, and ultimately successful scientific advancement is built.

References

  • Moody, C. A., & Martin, J. W. (2001). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Journal of Environmental Monitoring, 3(3), 235-241. [Link]

  • Moody, C. A., & Martin, J. W. (2001). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Semantic Scholar. [Link]

  • DiVA portal. (2018). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples. DiVA portal. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 55(16), 7023–7032*. [Link]

  • Li, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 817-824*. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS ?. ResearchGate. [Link]

  • Chemistry Pulse. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Huber, E. W., & Parker, R. A. (1990). Application of NMR Techniques to the Structural Elucidation of Isomeric Phenolic Biphenyls. The Journal of Organic Chemistry, 55(4), 1274-1277*. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Liscouski, J. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6s), 28-33*. [Link]

  • SciELO. (2019). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]

  • ResearchGate. (2022). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. [Link]

  • ResearchGate. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]

  • Klick, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. [Link]

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Navigating the Structure-Activity Landscape of 3'-Fluorobiphenyl-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active compounds.[1][2] Its unique structural properties, including conformational flexibility and the ability to engage in various intermolecular interactions, make it a privileged motif in drug design. The introduction of specific substituents, such as a fluorine atom and a carbaldehyde group, can profoundly influence the biological activity of the biphenyl core. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3'-Fluorobiphenyl-2-carbaldehyde derivatives, offering insights into how modifications to this scaffold impact their biological function.

While direct and extensive SAR studies on this compound derivatives are not widely published, we can infer potential relationships by examining related structures and the known effects of specific functional groups. Biphenyl derivatives, in general, have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The carbaldehyde group, a versatile chemical handle, can participate in key binding interactions or serve as a synthetic precursor for a diverse library of derivatives.[3]

The Core Scaffold: this compound

The foundational structure of this compound presents several key features that can be systematically modified to probe the SAR.

Caption: Core structure of this compound.

Comparative Analysis of Structural Modifications

The exploration of SAR for this class of compounds involves modifying three primary regions: the carbaldehyde group, the biphenyl rings, and the fluorine substituent.

Modifications of the Carbaldehyde Group

The aldehyde functionality is a key site for derivatization. Its conversion to other functional groups can significantly alter the compound's electronic properties, steric profile, and hydrogen bonding capacity.

Derivative ClassModificationPotential Impact on ActivitySupporting Rationale
Schiff Bases R-CH=N-R'Can introduce a wide range of substituents, altering lipophilicity and providing additional interaction points. The C=N moiety is a key pharmacophore in many bioactive compounds.[4]Condensation with various amines allows for extensive chemical space exploration.
Hydrazones R-CH=N-NH-R'Known to exhibit diverse biological activities, including antimicrobial and enzyme inhibitory effects.[4]The hydrazone moiety can act as a hydrogen bond donor and acceptor.
Oximes R-CH=N-OHCan improve metabolic stability and act as a hydrogen bond donor/acceptor. O-aryl-carbamoyl-oximino-fluorene derivatives have shown microbicidal activity.[5]The oxime group can influence the overall electronic nature of the molecule.
Alcohols R-CH₂OHIntroduces a hydrogen bond donor and acceptor, potentially altering solubility and binding interactions.Reduction of the aldehyde provides a more flexible and polar group.
Carboxylic Acids R-COOHIntroduces a strongly acidic group, capable of forming strong ionic and hydrogen bonds.Oxidation of the aldehyde can lead to compounds that mimic natural substrates for certain enzymes.
Substitution on the Biphenyl Rings

Altering the substitution pattern on either of the phenyl rings can impact the molecule's conformation, electronic distribution, and interactions with biological targets.

Position of SubstitutionType of SubstituentPotential Impact on ActivitySupporting Rationale
Ortho- (C6, C2') Small alkyl, methoxyCan induce a twist in the biphenyl dihedral angle, restricting conformation and potentially increasing selectivity for a target.Steric hindrance between the ortho-substituents and the other ring can lock the molecule into a specific conformation.[6]
Meta- (C4, C5, C4', C5') Electron-donating/withdrawing groupsCan modulate the pKa of other functional groups and influence electronic interactions with the target.The electronic nature of substituents can affect the overall reactivity and binding affinity of the molecule.[7]
Para- (C3, C6') Halogens, alkyl, alkoxyCan extend into specific pockets of a binding site and influence lipophilicity and metabolic stability.Para-substituents are often well-tolerated and can be used to fine-tune pharmacokinetic properties.
Role and Replacement of the Fluorine Atom

The fluorine atom at the 3'-position is a critical determinant of the molecule's properties.

ModificationPotential Impact on ActivitySupporting Rationale
Positional Isomers Fluorine at 2' or 4'Can alter the dipole moment and conformational preference of the biphenyl system, leading to different binding modes.
Replacement with other halogens (Cl, Br) Change in size and electronegativityCan affect the strength of halogen bonds and overall lipophilicity.
Replacement with other functional groups (e.g., -CH₃, -OCH₃, -CN) Alteration of electronic and steric propertiesProvides a means to probe the importance of the fluorine's specific properties (electronegativity, size) versus general steric or electronic effects.

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis of a representative derivative and a common biological assay.

Protocol 1: Synthesis of a this compound Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

G reagents This compound + Primary Amine solvent Ethanol Catalytic Acetic Acid reagents->solvent Dissolve reflux Reflux (2-6 hours) solvent->reflux Heat workup Cooling & Solvent Removal reflux->workup Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification product Schiff Base Derivative purification->product

Caption: Workflow for the synthesis of a Schiff base derivative.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized derivatives against a specific enzyme target.

Materials:

  • Synthesized this compound derivative (test compound)

  • Target enzyme

  • Enzyme substrate

  • Buffer solution (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

  • Positive control inhibitor

  • DMSO (for dissolving compounds)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include wells for a negative control (no inhibitor) and a positive control.

  • Pre-incubate the plate at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G compound_prep Prepare Test Compound Dilutions plate_setup Plate Setup: Buffer, Enzyme, Inhibitor compound_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Add Substrate pre_incubation->reaction_init data_acq Monitor Reaction (Plate Reader) reaction_init->data_acq analysis Calculate % Inhibition & IC50 Value data_acq->analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to its derivatization, guided by the principles of structure-activity relationship, is crucial for optimizing its biological activity. Future research should focus on synthesizing a diverse library of these derivatives and evaluating them against a panel of biological targets to build a comprehensive SAR profile. This will not only elucidate the key structural features required for activity but also pave the way for the discovery of potent and selective drug candidates.

References

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  • Biological deeds of Biphenyl derivatives - A short Review. (2019). International Journal for Scientific Research & Development.
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  • 3'-Fluorobiphenyl-3-carbaldehyde. Tetrahedron.
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The Strategic Advantage of Fluorination: A Comparative Efficacy Guide to 3'-Fluorobiphenyl-2-carbaldehyde in the Synthesis of Acoramidis (AG10)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate efficacy of the target molecule. This guide provides an in-depth comparison of the utility of 3'-Fluorobiphenyl-2-carbaldehyde as a key intermediate in the synthesis of Acoramidis (AG10), a potent transthyretin (TTR) stabilizer for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM). We will explore the synthetic advantages conferred by this specific fluorinated aldehyde and compare the clinical efficacy of the resulting drug, Acoramidis, against its primary alternative, Tafamidis.

Introduction: The Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] The small size and high electronegativity of the fluorine atom can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] In the context of biphenyl scaffolds, which are common in many bioactive compounds, the position of the fluorine substituent can significantly influence the molecule's overall conformation and electronic properties, thereby impacting its biological activity. This compound is a prime example of a building block designed to leverage these benefits.

Application Spotlight: Synthesis of Acoramidis (AG10), a Next-Generation Transthyretin Stabilizer

Acoramidis (AG10) is a novel, orally active, and selective kinetic stabilizer of transthyretin (TTR).[3] Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease caused by the destabilization and misfolding of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, particularly the heart.[4] Acoramidis is designed to mimic the stabilizing effect of a naturally occurring protective TTR variant (T119M), preventing the dissociation of the TTR tetramer into disease-causing monomers.[5]

The synthesis of Acoramidis involves a multi-step process where this compound serves as a crucial starting material for the construction of a key intermediate, (E)-2-(3'-fluorobiphenyl-2-yl)acrylic acid.

Synthetic Workflow and the Critical Role of this compound

The conversion of this compound to (E)-2-(3'-fluorobiphenyl-2-yl)acrylic acid is typically achieved through a Wittig reaction or a related olefination protocol. The aldehyde group provides a reactive handle for carbon-carbon bond formation, while the 3'-fluoro-biphenyl moiety is a core structural element of the final Acoramidis molecule.

Diagram of the Synthetic Pathway from this compound to a Key Acoramidis Intermediate

G start This compound intermediate (E)-2-(3'-fluorobiphenyl-2-yl)acrylic acid start->intermediate Wittig Reaction final Acoramidis (AG10) intermediate->final Further Synthetic Steps

Caption: Synthetic route to Acoramidis (AG10) highlighting the initial Wittig reaction.

Detailed Experimental Protocol: Wittig Reaction of this compound

The following protocol is a representative example of a Wittig reaction to synthesize the acrylic acid intermediate.

Materials and Reagents:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (E)-2-(3'-fluorobiphenyl-2-yl)acrylic acid by recrystallization or column chromatography.

Comparative Efficacy in the Treatment of Transthyretin Amyloid Cardiomyopathy

The ultimate measure of the utility of a starting material like this compound lies in the efficacy of the final drug product. Acoramidis (AG10) has been extensively compared to Tafamidis, another TTR stabilizer and the first drug approved for ATTR-CM.

Mechanism of Action: TTR Stabilization

Both Acoramidis and Tafamidis function by binding to the thyroxine-binding sites of the TTR tetramer.[3][6] This binding kinetically stabilizes the tetramer, preventing its dissociation into monomers, which is the rate-limiting step in amyloid fibril formation.[3][6]

Diagram of TTR Stabilizer Mechanism of Action

G TTR_tetramer TTR Tetramer Monomers Misfolded Monomers TTR_tetramer->Monomers Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer TTR_tetramer->Stabilized_TTR Amyloid Amyloid Fibrils Monomers->Amyloid Aggregation Stabilizer Acoramidis or Tafamidis Stabilizer->Stabilized_TTR Stabilized_TTR->TTR_tetramer Prevents Dissociation

Caption: TTR stabilizers bind to the TTR tetramer, preventing its dissociation.

Head-to-Head Comparison: Acoramidis (AG10) vs. Tafamidis

Clinical and preclinical studies have demonstrated that Acoramidis is a highly potent and selective TTR stabilizer, often showing superior performance to Tafamidis.

FeatureAcoramidis (AG10)TafamidisReference(s)
Binding Affinity (Kd) 4.8 ± 1.9 nM4.4 ± 1.3 nM[1]
TTR Stabilization in Serum (at 10 µM) 97.6 ± 9.4%49.4 ± 4.3%[7]
Potency (Concentration for 90% Dissociation Limitation) 5.7 µM12.0 µM[8]
Selectivity for TTR in Serum HighModerate[7]
Clinical Trial Outcome (ATTRibute-CM) Significant reduction in all-cause mortality and cardiovascular-related hospitalizations.Significant reduction in all-cause mortality and cardiovascular-related hospitalizations.[9][10]

As the data indicates, while both drugs are effective, Acoramidis demonstrates near-complete TTR stabilization in serum at therapeutic concentrations and is more potent in preventing TTR dissociation compared to Tafamidis.[7][8] This enhanced biochemical activity suggests that the specific molecular structure of Acoramidis, derived in part from this compound, confers a significant therapeutic advantage.

Alternative Synthetic Approaches and the Value of this compound

While other synthetic routes to biphenyl acrylic acids exist, such as Heck or Suzuki coupling reactions with appropriate precursors, the use of this compound followed by a Wittig-type reaction offers a convergent and efficient approach. The aldehyde is a readily available and highly reactive functional group, allowing for the reliable formation of the acrylic acid moiety. The fluorine atom at the 3'-position is crucial for the final drug's high efficacy and is incorporated early in the synthesis, avoiding potentially challenging late-stage fluorination steps.

Conclusion

This compound is a highly effective and strategically important building block in the synthesis of the next-generation TTR stabilizer, Acoramidis (AG10). Its use in a convergent synthetic route, such as the Wittig reaction, allows for the efficient construction of a key intermediate. The resulting drug, Acoramidis, demonstrates superior TTR stabilization in preclinical models when compared to the alternative therapy, Tafamidis, highlighting the critical role that carefully selected, fluorinated starting materials play in modern drug discovery and development. For researchers in this field, the choice of this compound represents a well-justified step towards a highly efficacious final product.

References

  • Penchala, S., Connelly, S., Wang, Y., et al. (2013). AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin. Proceedings of the National Academy of Sciences, 110(24), 9992-9997. Available at: [Link]

  • Sant'Anna, R., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. ResearchGate. Available at: [Link]

  • Judge, D. P., et al. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. PubMed Central. Available at: [Link]

  • Schweitzer, B., et al. (2020). Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma. PubMed Central. Available at: [Link]

  • U.S. Patent No. 10,513,497 B2. (2019). Process for preparing AG-10, its intermediates, and salts thereof.
  • Fox, J. C., et al. (2019). Abstract 13964: Differential ex vivo Stabilization of Transthyretin by AG10 and Tafamidis in Samples From Patients With Moderate or Severely Destabilizing Mutations. Circulation, 140(Suppl_1), A13964-A13964. Available at: [Link]

  • Miller, M., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PubMed Central. Available at: [Link]

  • Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. (2025). springermedizin.de. Available at: [Link]

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629-9634. Available at: [Link]

  • Scheme S1. Synthesis of AG10. a) 1,3-dibromopropane, K 2 CO 3 , DMF,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Godbey, W. T., et al. (2018). First-in-Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. PubMed Central. Available at: [Link]

  • Design and Mechanistic Analysis of a Potent Bivalent Inhibitor of Transthyretin Amyloid Fibrillogenesis. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • U.S. Patent No. 11,058,668 B2. (2021). Methods of treating TTR amyloidosis using AG10.
  • Judge, D. P., et al. (2019). Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. Journal of the American College of Cardiology, 74(3), 285-295. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3'-Fluorobiphenyl-2-carbaldehyde (CAS No. 400750-63-2). As a halogenated aromatic aldehyde, this compound requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard procedural lists to explain the causality behind each critical step.

Hazard Identification and Immediate Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. The compound's reactivity is primarily associated with its aldehyde functional group and the electronic properties influenced by the fluorinated biphenyl structure.[1]

Table 1: Chemical and Hazard Summary

PropertyDataSource(s)
Chemical Name 3'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde[2]
Synonyms 4-(3-Fluorophenyl)Benzaldehyde[1]
CAS Number 400750-63-2[2]
Molecular Formula C₁₃H₉FO[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
Signal Word Warning[3]

The primary hazards are dermal, ocular, and respiratory irritation.[2][3] Chronic exposure or significant acute exposure can lead to inflammation and discomfort. The causality for this irritation lies in the reactivity of the aldehyde group, which can interact with biological macromolecules. Therefore, preventing direct contact and inhalation is paramount.

Pre-Disposal Handling and Waste Accumulation

Proper disposal begins with correct handling and segregation at the point of generation. The core principle is to treat this compound as a hazardous, halogenated organic waste stream from the moment it is designated for disposal.

Required Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or neoprene protective gloves.

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.[2]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhaling dust or fumes.[2][3]

Waste Storage Protocol
  • Designate a Waste Container: Use a clearly labeled, chemically compatible container for "Halogenated Organic Solid Waste." The container must have a secure, tight-fitting lid.[4]

  • Labeling: The waste label must include the full chemical name, "this compound," and the associated hazard pictograms (e.g., irritant).[5]

  • Segregation: Critically, do not mix this halogenated waste with non-halogenated organic waste.[4] Mixing waste streams complicates disposal and can lead to regulatory non-compliance. The presence of the carbon-fluorine bond classifies this compound as a halogenated organic, which must be disposed of according to specific federal and local regulations.[6][7]

  • Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, such as strong acids or bases.[8] Ensure the container is kept closed except when adding waste.[4][5]

Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate and Alert: For large spills, alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment:

    • For solid spills, use dry clean-up procedures.[2] Gently sweep or shovel the material into a designated waste container. Avoid generating dust.[2][9] An explosion-proof vacuum can be used if available.[2]

    • Do not use water to clean up the bulk of the spill, as this can lead to wider contamination and potential runoff into drains.[2]

  • Decontamination: After the bulk material is removed, decontaminate the area with a cloth dampened with soapy water, followed by clean water. Collect all cleaning materials (e.g., paper towels, absorbent pads) as hazardous waste.

  • Disposal: Place all contaminated cleaning materials and collected spill residue into the "Halogenated Organic Solid Waste" container for proper disposal.

Core Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds often require high-temperature incineration in a specialized facility to ensure complete destruction and prevent the formation of toxic byproducts like hydrogen fluoride.[10]

G cluster_0 cluster_1 cluster_2 A Waste Generation: This compound B Is the waste solid, residue, or contaminated labware? A->B Identify Waste Form C Is it a dilute solution in a non-halogenated solvent? B->C No (Liquid) D Is it an empty, unrinsed container? B->D No (Container) E Collect in 'Halogenated Organic Solid Waste' container. B->E Yes F Collect in 'Halogenated Organic Liquid Waste' container. C->F No (Halogenated Solvent) H Consult EHS. May require 'Halogenated Liquid Waste' stream. C->H Yes G Proceed to Container Decontamination Protocol (Section 5). D->G Yes

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedure:
  • Waste Characterization: Identify the waste stream. This includes pure solid compound, contaminated materials (gloves, weigh boats, wipes), or solutions.

  • Solid Waste Disposal:

    • Carefully transfer any residual solid this compound into the designated "Halogenated Organic Solid Waste" container.

    • Place any contaminated disposables, such as gloves, plasticware, or absorbent paper, into the same container.

  • Liquid Waste Disposal:

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), it should be placed in a "Halogenated Organic Liquid Waste" container.

    • If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire mixture is now considered halogenated waste and must be disposed of in the "Halogenated Organic Liquid Waste" container.[4] Never mix it with non-halogenated solvent waste.

  • Final Disposal:

    • Once the waste container is full (up to 80% capacity), ensure the lid is securely fastened.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[8]

Empty Container Decontamination and Disposal

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled. Trivial amounts of residue can still pose a hazard.[5]

  • First Rinse (Hazardous):

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Crucially, the first rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste." [5] This is because it will contain the highest concentration of the residual chemical.

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[5] Given the irritation profile of this compound, collecting at least the first rinse is a mandatory best practice.

  • Final Steps:

    • After rinsing, allow the container to air-dry completely in a fume hood.

    • Deface the original label on the container to prevent misidentification.

    • Dispose of the clean, dry, and defaced container in the appropriate recycling or general waste bin as per institutional policy.

By adhering to this detailed protocol, you ensure the safe management and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (1982, November). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). ALIPHATIC ALDEHYDES 2018. NIOSH. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • Centers for Disease Control and Prevention (CDC). Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • U.S. Environmental Protection Agency. NIOSH Method 2016: Formaldehyde. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Centers for Disease Control and Prevention (CDC). Formaldehyde - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Nonyl aldehyde. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

Sources

Personal protective equipment for handling 3'-Fluorobiphenyl-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Protocol for Handling 3'-Fluorobiphenyl-2-carbaldehyde

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance that is potentially hazardous.[1][2][3] The primary anticipated hazards include:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][3]

  • Serious Eye Irritation/Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[2]

Given these potential hazards, a stringent approach to personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safely handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specific Requirement Rationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a robust barrier against splashes, dust, and fumes, protecting against serious eye damage.[2][3][4]
Hand Protection Nitrile rubber glovesOffers good chemical resistance for incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves and consult the manufacturer's compatibility data.
Body Protection A lab coat worn over full-length clothingProtects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeNecessary when handling the powder outside of a certified chemical fume hood or when dust generation is likely.

Workflow for PPE Selection:

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task and Potential Exposure fume_hood Will the procedure be conducted in a certified chemical fume hood? start->fume_hood weighing Is there a risk of generating dust (e.g., weighing, transferring powder)? fume_hood->weighing Yes full_ppe Full PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-approved Respirator fume_hood->full_ppe No splash_risk Is there a potential for splashing? weighing->splash_risk Yes min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->min_ppe No splash_risk->min_ppe No enhanced_ppe Enhanced PPE: - Safety Goggles & Face Shield - Nitrile Gloves - Lab Coat splash_risk->enhanced_ppe Yes

Caption: PPE Selection Workflow for this compound.

Operational Plan: Safe Handling and Experimental Protocol

Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.

Preparation:

  • Designated Work Area: All handling of this compound should occur within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[5]

  • Gather Materials: Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, inside the fume hood before introducing the chemical.

Experimental Procedure:

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment (see Section 2).

  • Weighing and Transfer:

    • Carefully weigh the required amount of the compound on weighing paper or in a tared container.

    • Minimize the creation of dust by handling the solid gently.

    • Slowly add the compound to the reaction vessel.

  • During the Reaction:

    • Keep the fume hood sash at the lowest possible position.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction Work-up:

    • Quench the reaction carefully, if necessary, within the fume hood.

    • Perform all extractions and purifications within the fume hood.

Decontamination:

  • Glassware: Thoroughly rinse all contaminated glassware with a suitable solvent (e.g., acetone). Collect the initial rinsate as hazardous waste.[6]

  • Work Surfaces: Decontaminate the work surface within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[1][4]

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its associated waste must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Designated Waste Container: All solid waste contaminated with this compound, as well as the initial solvent rinses from glassware, must be collected in a designated "Halogenated Organic Waste" container.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.

  • Container Integrity: Ensure the waste container is in good condition and is kept closed except when adding waste.[6]

Disposal Procedure:

  • Collection: Do not mix halogenated waste with non-halogenated waste streams.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

References

  • Local Pharma Guide. Product Page for 2'-FLUOROBIPHENYL-3-CARBALDEHYDE. [Link]

  • Tetrahedron. Product Page for 3'-Fluorobiphenyl-3-carbaldehyde. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.